molecular formula C15H17N3O5 B12853102 5-Phenylcytidine

5-Phenylcytidine

Cat. No.: B12853102
M. Wt: 319.31 g/mol
InChI Key: NXZDBARVIPFCNZ-HKUMRIAESA-N
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Description

5-Phenylcytidine is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one

InChI

InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)/t10-,11-,12-,14-/m1/s1

InChI Key

NXZDBARVIPFCNZ-HKUMRIAESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenylcytidine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic cytidine nucleoside analog characterized by the presence of a phenyl group at the 5-position of the pyrimidine ring. As a member of the broader class of nucleoside analogs, this compound holds significant interest within the scientific community, particularly in the fields of oncology and epigenetics. Its structural modification suggests potential as an antimetabolite and an inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene regulation and are often dysregulated in cancer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

The foundational structure of this compound consists of a cytosine base attached to a ribose sugar moiety. The key modification is the substitution of the hydrogen atom at the C5 position of the pyrimidine ring with a phenyl group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 83866-19-7[1][2]
Molecular Formula C15H17N3O5[1][2]
Molecular Weight 319.31 g/mol [1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis of this compound

The synthesis of 5-aryl pyrimidine nucleosides, including this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, utilizing a 5-halocytidine derivative and a phenylboronic acid as starting materials.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the synthesis of 5-aryl pyrimidine nucleosides.[3][4][5][6][7][8][9][10][11][12] Optimization of specific reaction conditions for this compound may be required.

Materials:

  • 5-Iodo-2',3',5'-tri-O-acetylcytidine (or other suitably protected 5-halocytidine)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate, Potassium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME), Toluene)

  • Water (for aqueous base solutions)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected 5-halocytidine (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., 0.05-0.1 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the anhydrous organic solvent to the flask, followed by an aqueous solution of the base (e.g., 2M sodium carbonate).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the protecting groups (e.g., acetyl groups) using standard deprotection methods (e.g., treatment with methanolic ammonia) to yield this compound.

Diagram 1: Suzuki-Miyaura Coupling for this compound Synthesis

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst & Base 5-Iodocytidine_derivative 5-Iodocytidine (protected) Reaction_Vessel Reaction (Heat, Inert Atmosphere) 5-Iodocytidine_derivative->Reaction_Vessel Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(0) Catalyst Pd_catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel 5-Phenylcytidine_derivative This compound (protected) Reaction_Vessel->5-Phenylcytidine_derivative Deprotection Deprotection 5-Phenylcytidine_derivative->Deprotection 5-Phenylcytidine_final This compound Deprotection->5-Phenylcytidine_final

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is postulated to function as a DNA methyltransferase (DNMT) inhibitor, a mechanism shared by other cytidine analogs like 5-azacytidine and decitabine.[1][2][13]

Mechanism of DNA Methyltransferase Inhibition

The proposed mechanism of action involves the cellular uptake of this compound and its subsequent phosphorylation to the triphosphate form. This triphosphate analog can then be incorporated into replicating DNA in place of deoxycytidine triphosphate (dCTP). Once incorporated, the phenyl group at the 5-position is thought to sterically hinder the catalytic activity of DNMTs. The enzyme attempts to methylate the cytosine base but becomes covalently trapped, leading to the depletion of active DNMT and subsequent hypomethylation of the DNA. This can lead to the re-expression of silenced tumor suppressor genes.

Diagram 2: Proposed Signaling Pathway of this compound as a DNMT Inhibitor

DNMT_Inhibition_Pathway cluster_cell Tumor Cell 5-PC This compound Uptake Cellular Uptake 5-PC->Uptake Phosphorylation Phosphorylation Uptake->Phosphorylation 5-PC-TP This compound Triphosphate Phosphorylation->5-PC-TP DNA_Replication DNA Replication 5-PC-TP->DNA_Replication DNA_Incorporation Incorporation into DNA DNA_Replication->DNA_Incorporation Trapping Covalent Trapping of DNMT DNA_Incorporation->Trapping DNMT DNA Methyltransferase (DNMT) DNMT->Trapping Hypomethylation DNA Hypomethylation Trapping->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis / Cell Cycle Arrest Gene_Reactivation->Apoptosis DNMT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffers, Enzyme, 5-PC) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Blank, Control, Inhibitor) Prepare_Reagents->Setup_Plate Add_SAM Add SAM to Initiate Reaction Setup_Plate->Add_SAM Incubate Incubate at 37°C Add_SAM->Incubate Wash_1 Wash Wells Incubate->Wash_1 Add_Capture_Ab Add Capture Antibody Wash_1->Add_Capture_Ab Incubate_Ab1 Incubate Add_Capture_Ab->Incubate_Ab1 Wash_2 Wash Wells Incubate_Ab1->Wash_2 Add_Detection_Ab Add Detection Antibody Wash_2->Add_Detection_Ab Incubate_Ab2 Incubate Add_Detection_Ab->Incubate_Ab2 Wash_3 Wash Wells Incubate_Ab2->Wash_3 Add_Developer Add Developing Solution Wash_3->Add_Developer Read_Plate Read Plate (Absorbance/Fluorescence) Add_Developer->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Phenylcytidine for Research Applications

This guide provides a comprehensive overview of the chemical synthesis of this compound, a nucleoside analog with significant potential in biomedical research. The synthesis involves a multi-step process, including the protection of the starting material, cytidine, followed by iodination, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and final deprotection. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and its relevant biological context.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a convergent strategy that involves the preparation of a key intermediate, 5-iodocytidine, followed by the introduction of the phenyl group via a Suzuki-Miyaura cross-coupling reaction. The overall workflow can be summarized in the following steps:

  • Protection of Cytidine: The hydroxyl and amino groups of the cytidine starting material are protected to prevent unwanted side reactions in subsequent steps.

  • Iodination: The protected cytidine is iodinated at the 5-position of the pyrimidine ring to create the necessary handle for the cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The 5-iodocytidine intermediate is coupled with phenylboronic acid in the presence of a palladium catalyst to form the C-C bond, yielding protected this compound.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

G A Cytidine B Protection of Hydroxyl and Amino Groups A->B C Protected Cytidine B->C D Iodination C->D E Protected 5-Iodocytidine D->E F Suzuki-Miyaura Coupling (with Phenylboronic Acid) E->F G Protected this compound F->G H Deprotection G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protection of Cytidine

The hydroxyl groups of the ribose moiety and the exocyclic amino group of cytidine are typically protected using acetyl groups. This can be achieved by reacting cytidine with an excess of acetic anhydride in the presence of a base such as pyridine.

Protocol:

  • Suspend cytidine (1.0 eq) in pyridine.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (excess, e.g., 5.0 eq) to the suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the peracetylated cytidine.

Iodination of Protected Cytidine

The 5-position of the protected cytidine is iodinated using an electrophilic iodine source. A common method involves the use of iodine monochloride or a mixture of iodine and an oxidizing agent.

Protocol:

  • Dissolve the protected cytidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add iodine (0.6 eq) and 3-chloroperbenzoic acid (mCPBA, 1.05 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature for approximately 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent to dryness.[1]

  • Purify the residue by column chromatography to obtain the protected 5-iodocytidine.[1]

Suzuki-Miyaura Cross-Coupling

The key C-C bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the protected 5-iodocytidine and phenylboronic acid.

Protocol:

  • To a reaction vessel, add the protected 5-iodocytidine (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or a palladacycle (e.g., 1.0 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[2][3]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[4]

  • Heat the reaction mixture with stirring (e.g., at 60-100 °C) for the required time (can range from hours to 24 hours), monitoring by TLC or LC-MS.[2][3]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the protected this compound.

Deprotection

The final step involves the removal of the protecting groups to yield this compound. For acetyl groups, this is typically achieved by treatment with a base.

Protocol:

  • Dissolve the protected this compound in a methanolic solution of a base, such as sodium methoxide or ammonia.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with an acidic resin or by adding a weak acid (e.g., acetic acid).

  • Filter off the resin (if used) and concentrate the filtrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Iodination of Protected Cytidine

ParameterValueReference
Starting MaterialProtected CytidineN/A
ReagentsIodine, mCPBA[1]
SolventDMF[1]
Reaction Time2 hours[1]
TemperatureRoom Temperature[1]
Yield~63%[1]

Table 2: Suzuki-Miyaura Cross-Coupling

ParameterValueReference
SubstrateProtected 5-IodocytidineN/A
Coupling PartnerPhenylboronic AcidN/A
CatalystPalladacycle (1.0 mol%)[2]
BaseK₂CO₃ or similar[2]
SolventH₂O:EtOH[2]
Temperature60 °C[2]
Reaction Timeup to 24 hours[2]
Yield~76% (for a similar substrate)[2]

Biological Context and Potential Mechanism of Action

5-Substituted cytidine analogs, including this compound, are investigated for their potential as anti-metabolic and anti-tumor agents.[5][6] One of the proposed mechanisms of action is the inhibition of DNA methyltransferases (DNMTs).[5][6] DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine in DNA. This epigenetic modification plays a crucial role in gene regulation. Aberrant DNA methylation patterns are a hallmark of many cancers.

By acting as a cytidine analog, this compound could potentially be incorporated into DNA during replication. The bulky phenyl group at the 5-position may then sterically hinder the binding of DNMTs to the DNA, leading to a reduction in DNA methylation and potentially the re-expression of tumor suppressor genes.

G cluster_0 DNA Methylation cluster_1 Inhibition by this compound SAM SAM (S-Adenosyl Methionine) DNMT DNA Methyltransferase (DNMT) SAM->DNMT SAH SAH (S-Adenosyl Homocysteine) DNMT->SAH DNA_5mC 5-Methylcytosine in DNA DNMT->DNA_5mC DNA_C Cytosine in DNA DNA_C->DNMT Gene_Silencing Gene Silencing (e.g., Tumor Suppressors) DNA_5mC->Gene_Silencing Leads to Five_PC This compound (incorporated into DNA) Five_PC->DNMT Inhibition

References

5-Phenylcytidine: A Technical Guide to its Presumed Mechanism of Action in Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic analog of the nucleoside cytidine, characterized by the substitution of a phenyl group at the 5th position of the pyrimidine ring. While direct experimental data on this compound is limited in publicly accessible literature, its structural similarity to a class of well-studied cytidine analogs strongly suggests a primary mechanism of action centered on the inhibition of DNA methyltransferases (DNMTs). This guide provides an in-depth technical overview of the presumed mechanism of action of this compound, drawing upon the established knowledge of related compounds such as 5-Azacytidine and Zebularine. The information herein is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this and similar molecules.

Core Presumed Mechanism of Action: DNA Methyltransferase Inhibition

The central hypothesis for the mechanism of action of this compound is its function as a DNA methyltransferase (DNMT) inhibitor. DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues in DNA, a key epigenetic modification.[1] In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common event leading to their silencing and contributing to tumorigenesis.[1]

Cytidine analogs, including this compound, are believed to exert their effects by being incorporated into DNA during replication. Once integrated, they act as suicide inhibitors of DNMTs. The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring, forming a transient covalent intermediate.[2] For canonical cytosine, this reaction is resolved by the abstraction of a proton from the C5 position, followed by the transfer of a methyl group and subsequent release of the enzyme. However, with analogs like 5-azacytidine, the presence of a nitrogen atom at the C5 position prevents the resolution of this covalent bond, leading to the irreversible trapping of the DNMT enzyme on the DNA.[3] Similarly, it is proposed that the bulky phenyl group at the C5 position of this compound would sterically hinder the enzymatic steps required for the resolution of the covalent intermediate, effectively sequestering the DNMT enzyme.

Signaling Pathway of DNMT Inhibition by Cytidine Analogs

The following diagram illustrates the general signaling pathway of DNMT inhibition by cytidine analogs, which is the presumed pathway for this compound.

DNMT_Inhibition_Pathway General Signaling Pathway of DNMT Inhibition by Cytidine Analogs cluster_0 Cellular Uptake and Metabolism cluster_1 DNMT Inhibition cluster_2 Downstream Cellular Effects Cytidine_Analog 5-Substituted Cytidine Analog (e.g., this compound) Nucleoside_Transporter Nucleoside Transporter Cytidine_Analog->Nucleoside_Transporter Uptake Phosphorylation Phosphorylation (by kinases) Nucleoside_Transporter->Phosphorylation Active_Triphosphate Active Triphosphate Form Phosphorylation->Active_Triphosphate DNA_Incorporation Incorporation into DNA (during S-phase) Active_Triphosphate->DNA_Incorporation DNMT_Trapping DNMT Trapping (Covalent Adduct Formation) DNA_Incorporation->DNMT_Trapping DNMT_Depletion Depletion of active DNMTs DNMT_Trapping->DNMT_Depletion DNA_Hypomethylation Passive DNA Hypomethylation DNMT_Depletion->DNA_Hypomethylation Gene_Reactivation Reactivation of Tumor Suppressor Genes DNA_Hypomethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reactivation->Apoptosis Immune_Modulation Immune Modulation Gene_Reactivation->Immune_Modulation

Caption: General signaling pathway of DNMT inhibition by cytidine analogs.

Quantitative Data on Related Cytidine Analogs

Table 1: In Vitro Efficacy of 5-Azacytidine and Zebularine in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
5-AzacytidineHL-60Acute Promyelocytic Leukemia0.1 - 1[4]
5-AzacytidineU937Histiocytic Lymphoma0.5 - 2[5]
ZebularineT24Bladder Cancer100 - 300[6]
ZebularineHCT116Colorectal Carcinoma~100[7]

Table 2: Biochemical Inhibition of DNMTs

CompoundEnzymeKi (nM)Inhibition TypeReference
5-Aza-dCTPDNMT1Not reported (covalent)Suicide inhibitor[3]
Zebularine-DNAM.SssI DNMTNot reported (covalent)Suicide inhibitor[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the mechanism of action of this compound, based on standard protocols used for other DNMT inhibitors.

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

This assay is designed to measure the activity of DNMTs and the inhibitory potential of compounds like this compound.

Principle: This protocol is based on an ELISA-like method where a cytosine-rich DNA substrate is coated on a plate. DNMTs methylate this DNA in the presence of S-adenosyl-L-methionine (SAM). The extent of methylation is then detected using an antibody specific for 5-methylcytosine, followed by a colorimetric or fluorometric readout.[8][9]

Materials:

  • DNMT Assay Kit (e.g., EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit)

  • Nuclear extract or purified DNMT enzyme

  • This compound (or other inhibitors)

  • Microplate reader

Protocol:

  • Prepare nuclear extracts from cells of interest.

  • To the wells of the DNA-coated plate, add the assay buffer, nuclear extract (or purified DNMT), and SAM.

  • For inhibition studies, add varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no DNMT).

  • Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction.

  • Wash the wells to remove unbound components.

  • Add the anti-5-methylcytosine antibody and incubate at room temperature for 1 hour.

  • Wash the wells and add the secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Wash the wells and add the developing solution to produce a colorimetric or fluorometric signal.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition based on the signal from the treated versus untreated wells.

Cell Viability Assay (MTT/XTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.

  • After the treatment period, add the MTT or XTT reagent to each well and incubate at 37°C for 2-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow (MTT/XTT) Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_Reagent Add MTT or XTT reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize Add solubilization solution (for MTT only) Incubate_Reagent->Solubilize Read_Absorbance Read absorbance Incubate_Reagent->Read_Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cell viability using MTT or XTT assays.
Apoptosis Detection (Annexin V Staining)

This assay identifies and quantifies apoptotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. A vital dye like propidium iodide (PI) is often co-stained to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry, exciting at 488 nm and measuring emission at ~530 nm (FITC) and >670 nm (PI).

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently scarce in the public domain, its chemical structure strongly supports the hypothesis that it functions as a DNA methyltransferase inhibitor. By leveraging the extensive research on related cytidine analogs like 5-Azacytidine and Zebularine, we can propose a well-grounded mechanism involving cellular uptake, metabolic activation, incorporation into DNA, and subsequent trapping of DNMT enzymes. The downstream consequences of this action are predicted to include the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a roadmap for the systematic investigation and validation of the precise molecular and cellular effects of this compound, which will be essential for its potential development as a therapeutic agent. Further research is warranted to elucidate the specific pharmacological profile of this compound.

References

5-Phenylcytidine: An Obscure Cytidine Analog with Underexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite being identified as a cytidine nucleoside analog with potential as a DNA methyltransferase (DNMT) inhibitor, a comprehensive historical account and detailed scientific dossier on 5-Phenylcytidine remain elusive in publicly accessible literature. This in-depth technical guide consolidates the limited available information and outlines the general context within which this molecule is understood, while also highlighting the significant gaps in its research and development timeline.

Introduction

This compound (CAS Number: 83866-19-7) is a synthetic derivative of the nucleoside cytidine, characterized by the presence of a phenyl group at the 5th position of the pyrimidine ring. Structurally, this modification distinguishes it from endogenous cytidine and other well-studied cytidine analogs, such as 5-azacytidine and decitabine, which are established drugs in the treatment of myelodysplastic syndromes and certain types of leukemia. The introduction of the bulky phenyl group at this position is anticipated to alter its biological activity, potentially influencing its interaction with key cellular enzymes.

Postulated Mechanism of Action: DNA Methyltransferase Inhibition

The primary hypothesis surrounding the biological activity of this compound is its role as a DNA methyltransferase (DNMT) inhibitor.[1] DNMTs are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, a key epigenetic modification involved in gene silencing and the regulation of gene expression. In cancer, hypermethylation of tumor suppressor genes is a common event, leading to their inactivation and contributing to tumorigenesis.

Cytidine analogs often exert their therapeutic effects by being incorporated into DNA during replication. Once incorporated, they can covalently trap DNMT enzymes, leading to the depletion of active enzyme, subsequent hypomethylation of the genome, and the re-expression of silenced tumor suppressor genes. It is theorized that this compound may follow a similar mechanism.

Signaling Pathway: DNA Methylation and Gene Silencing

The following diagram illustrates the general mechanism of action for cytidine analogs that function as DNMT inhibitors.

DNMT_Inhibition cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Epigenetic Re-expression 5_Phenylcytidine This compound (Extracellular) Transport Nucleoside Transporter 5_Phenylcytidine->Transport 5_Phenylcytidine_Intra This compound (Intracellular) Transport->5_Phenylcytidine_Intra Phosphorylation Kinases 5_Phenylcytidine_Intra->Phosphorylation 5_Phenylcytidine_TP This compound Triphosphate Phosphorylation->5_Phenylcytidine_TP DNA_Polymerase DNA Polymerase 5_Phenylcytidine_TP->DNA_Polymerase DNA_Incorporation Incorporation into replicating DNA DNA_Polymerase->DNA_Incorporation DNMT DNA Methyltransferase (DNMT) DNA_Incorporation->DNMT Covalent_Adduct Covalent Adduct Formation (DNMT Trapping) DNMT->Covalent_Adduct DNMT_Depletion DNMT Depletion Covalent_Adduct->DNMT_Depletion Hypomethylation DNA Hypomethylation DNMT_Depletion->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation Antitumor_Effect Anti-tumor Effects (e.g., Apoptosis, Cell Cycle Arrest) TSG_Reactivation->Antitumor_Effect

Caption: Postulated mechanism of action for this compound as a DNMT inhibitor.

Discovery and History: A Notable Lack of Data

This lack of information suggests that this compound may have been synthesized as part of a larger chemical library or as an intermediate in a synthetic pathway that was not the primary focus of the research. It is also possible that the initial findings were never published or were documented in less accessible formats. As a result, a detailed historical narrative of its development, including the researchers and institutions involved, cannot be constructed at this time.

Quantitative Data

There is a significant absence of publicly available quantitative data for this compound. Key metrics such as IC50 values against various cancer cell lines, binding affinities for DNMT enzymes, or pharmacokinetic and pharmacodynamic data have not been found in the reviewed literature. This lack of data prevents a quantitative assessment of its biological activity and potential therapeutic efficacy.

Experimental Protocols

Consistent with the lack of primary literature, detailed experimental protocols for the synthesis of this compound and for the biological assays used to characterize its activity are not available. For researchers interested in investigating this compound, a de novo synthetic route would need to be developed, likely based on general methods for the synthesis of 5-substituted cytidine analogs. Similarly, any biological evaluation would require the adaptation of standard assays for assessing cytotoxicity, DNMT inhibition, and effects on cellular signaling pathways.

A generalized workflow for the investigation of a novel cytidine analog like this compound is presented below.

Experimental_Workflow Start Hypothesized Compound: This compound Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (Panel of Cancer Cell Lines) Characterization->In_Vitro_Screening IC50 Determine IC50 Values In_Vitro_Screening->IC50 DNMT_Assay DNMT Inhibition Assay (Biochemical or Cellular) IC50->DNMT_Assay If Active Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis, Methylation Status) DNMT_Assay->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Tox_Studies Toxicology and Pharmacokinetic Studies In_Vivo_Studies->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Caption: A general experimental workflow for the evaluation of a novel cytidine analog.

Conclusion and Future Directions

For researchers in drug discovery and development, this compound presents an opportunity for foundational research. The synthesis and subsequent evaluation of this compound against a panel of cancer cell lines and in DNMT inhibition assays would be the first step in determining if it warrants further investigation as a potential therapeutic agent. The bulky phenyl substitution is a unique feature that could confer novel properties, such as altered enzyme binding or a different spectrum of activity compared to existing cytidine analogs. Until such studies are conducted, this compound will remain an enigmatic entry in the vast library of synthetic nucleosides.

References

5-Phenylcytidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenylcytidine is a synthetic cytidine nucleoside analog characterized by the presence of a phenyl group at the 5-position of the cytosine base. This modification imparts unique physicochemical properties to the molecule, suggesting its potential as a modulator of biological processes, particularly in the realms of oncology and virology. As with other 5-substituted cytidine analogs, this compound is hypothesized to exert its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.[1] Dysregulation of DNA methylation is a hallmark of various cancers, making DNMTs attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, potential mechanism of action, and the methodologies for its biological evaluation.

Core Concepts

Chemical Structure and Properties

This compound is a derivative of the naturally occurring nucleoside, cytidine. The key structural feature is the substitution of the hydrogen atom at the 5-position of the pyrimidine ring with a phenyl group. This aromatic substitution significantly increases the steric bulk and hydrophobicity of the molecule compared to endogenous cytidine. These structural changes are expected to influence its interaction with various enzymes, including DNA polymerases and DNA methyltransferases.

Putative Mechanism of Action: DNA Methyltransferase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of DNA methyltransferases (DNMTs).[1] DNMTs are responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine residues in DNA, a key epigenetic modification that often leads to gene silencing.[2]

Cytidine analogs, upon incorporation into DNA, can act as mechanism-based inhibitors of DNMTs. The catalytic mechanism of DNMTs involves a nucleophilic attack from a cysteine residue in the enzyme's active site to the 6-position of the cytosine ring, forming a transient covalent adduct. This facilitates the transfer of the methyl group to the 5-position. For analogs like 5-azacytidine, this covalent complex is irreversible, leading to the degradation of the enzyme. While the precise interaction of this compound with DNMTs has not been extensively detailed in publicly available literature, it is plausible that the bulky phenyl group at the 5-position interferes with the normal catalytic process, leading to enzyme inhibition.

Data Presentation

Quantitative biological data for this compound is not extensively available in the public domain. However, based on the known activity of other 5-substituted cytidine analogs, a comparative analysis of their inhibitory concentrations (IC50) against various cancer cell lines and viruses can provide a contextual framework for the potential potency of this compound. The following table includes data for related compounds to illustrate the range of activities observed for this class of molecules.

Table 1: Comparative Antiproliferative and Antiviral Activities of Selected 5-Substituted Cytidine Analogs

CompoundCell Line/VirusActivity TypeIC50 / EC50 (µM)Reference
5-AzacytidineA549 (Lung Cancer)Antiproliferative2.218[4]
5-AzacytidineSK-MES-1 (Lung Cancer)Antiproliferative1.629[4]
5-AzacytidineH1792 (Lung Cancer)Antiproliferative1.471[4]
5-AzacytidineH522 (Lung Cancer)Antiproliferative1.948[4]
5-AzacytidineSW 480 (Colon Cancer)Antiproliferative~1[5]
5-AzacytidineSW 948 (Colon Cancer)Antiproliferative~1[5]
5-Fluoro-2'-deoxycytidineHCT116 (Colon Cancer)AntiproliferativeData not quantified[2]

Note: Data for this compound is not available in the cited literature. This table is for illustrative purposes to show the activity of related compounds.

Experimental Protocols

Synthesis of 5-Phenyl-2'-deoxycytidine

A multi-step synthesis for 5-phenyl-2'-deoxycytidine has been described.[6] The following protocol is a summary of this synthetic route.

Step 1: Silyl Protection of 5-iodo-2'-deoxyuridine

  • Dissolve 5-iodo-2'-deoxyuridine in an appropriate aprotic solvent (e.g., anhydrous DMF).

  • Add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl), and an amine base (e.g., imidazole).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture to isolate the 3',5'-di-O-TBDMS-5-iodo-2'-deoxyuridine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Dissolve the silyl-protected 5-iodo-2'-deoxyuridine in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC).

  • Perform an aqueous workup and purify the product by column chromatography to yield 3',5'-di-O-TBDMS-5-phenyl-2'-deoxyuridine.

Step 3: Conversion to 5-Phenyl-2'-deoxycytidine

  • Dissolve the protected 5-phenyl-2'-deoxyuridine in a suitable solvent (e.g., acetonitrile).

  • Activate the C4 position of the pyrimidine ring using a coupling agent such as benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) in the presence of a base like cesium carbonate.

  • Introduce an amine source (e.g., ammonia) to displace the activated group and form the cytidine derivative.

  • Monitor the reaction by TLC and purify the resulting protected 5-phenyl-2'-deoxycytidine.

Step 4: Deprotection

  • Dissolve the protected 5-phenyl-2'-deoxycytidine in a solvent such as tetrahydrofuran (THF).

  • Add a fluoride source, for example, tetrabutylammonium fluoride (TBAF), to remove the silyl protecting groups.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Purify the final product, 5-phenyl-2'-deoxycytidine, using column chromatography or recrystallization.

DNA Methyltransferase (DNMT) Activity Assay

To evaluate the inhibitory potential of this compound against DNMTs, a variety of assays can be employed.[7][8][9] A common method is a fluorescence-based assay.

Principle: This assay utilizes a specific DNA duplex substrate containing a recognition site for a methylation-sensitive restriction endonuclease.[8] If the DNMT methylates the substrate, the restriction enzyme can no longer cleave it. The amount of cleaved DNA, which can be quantified using a fluorescent DNA intercalating dye, is inversely proportional to the DNMT activity.

Materials:

  • Purified human DNMT1 enzyme

  • S-adenosylmethionine (SAM)

  • Custom synthesized hemimethylated DNA duplex with a restriction site (e.g., for HhaI)

  • Methylation-sensitive restriction endonuclease (e.g., HhaI)

  • Fluorescent DNA intercalating dye (e.g., SYBR Green)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 5% glycerol)

  • 96-well microtiter plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, SAM, and the DNA substrate in each well of the microtiter plate.

  • Add varying concentrations of this compound (or a vehicle control) to the wells.

  • Initiate the methylation reaction by adding the DNMT1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA methylation.

  • Stop the methylation reaction (e.g., by heat inactivation).

  • Add the methylation-sensitive restriction endonuclease to each well and incubate at its optimal temperature to allow for cleavage of unmethylated DNA.

  • Add the fluorescent DNA intercalating dye to each well.

  • Measure the fluorescence intensity using a plate reader. A higher fluorescence signal indicates more DNA cleavage and thus greater inhibition of DNMT1.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Mechanism of this compound cluster_cell Cell 5-Phenylcytidine_ext This compound (extracellular) Nucleoside_Transporter Nucleoside Transporter 5-Phenylcytidine_ext->Nucleoside_Transporter Uptake 5-Phenylcytidine_int This compound (intracellular) Nucleoside_Transporter->5-Phenylcytidine_int dCK Deoxycytidine Kinase (dCK) 5-Phenylcytidine_int->dCK Phosphorylation This compound-MP This compound Monophosphate dCK->this compound-MP Kinases Other Kinases This compound-MP->Kinases This compound-TP This compound Triphosphate Kinases->this compound-TP DNA_Polymerase DNA Polymerase This compound-TP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNMT1 DNA Methyltransferase 1 (DNMT1) DNA_Incorporation->DNMT1 Inhibits DNMT1_Inhibition DNMT1 Inhibition DNMT1->DNMT1_Inhibition

Caption: Hypothesized intracellular activation and mechanism of action for this compound.

G Synthesis Workflow for 5-Phenyl-2'-deoxycytidine Start 5-iodo-2'-deoxyuridine Step1 Silyl Protection (TBDMSCl, Imidazole) Start->Step1 Intermediate1 3',5'-di-O-TBDMS- 5-iodo-2'-deoxyuridine Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (Phenylboronic acid, Pd(PPh3)4) Intermediate1->Step2 Intermediate2 3',5'-di-O-TBDMS- 5-phenyl-2'-deoxyuridine Step2->Intermediate2 Step3 Conversion to Cytidine (BOP, Cs2CO3, NH3) Intermediate2->Step3 Intermediate3 Protected 5-phenyl- 2'-deoxycytidine Step3->Intermediate3 Step4 Deprotection (TBAF) Intermediate3->Step4 End 5-Phenyl-2'-deoxycytidine Step4->End

Caption: A multi-step workflow for the chemical synthesis of 5-Phenyl-2'-deoxycytidine.

Conclusion

This compound represents a promising, yet understudied, cytidine nucleoside analog. Its chemical structure suggests a potential role as a DNA methyltransferase inhibitor, a class of compounds with proven therapeutic value in oncology. The synthetic route to this compound has been established, paving the way for its production and subsequent biological evaluation. Future research should focus on obtaining quantitative data on its antiproliferative and antiviral activities, elucidating its precise mechanism of action, and exploring its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the therapeutic potential of this compound and its advancement as a candidate for drug development.

References

5-Phenylcytidine: A Technical Guide to its Potential Anti-Metabolic and Anti-Tumor Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential anti-metabolic and anti-tumor activities of 5-Phenylcytidine. As of the latest literature review, specific experimental data for this compound is exceptionally limited. Therefore, this guide utilizes the well-characterized cytidine analog, 5-Azacytidine , as a surrogate to illustrate the likely mechanisms of action, relevant experimental protocols, and potential therapeutic pathways. The data and pathways described herein should be considered a predictive framework for the investigation of this compound, pending specific experimental validation.

Introduction

This compound is a synthetic cytidine nucleoside analog. Like other molecules in its class, it is hypothesized to function as an anti-metabolite and exhibit anti-tumor properties. The primary mechanism for cytidine analogs is the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation.[1] Aberrant DNA hypermethylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, cytidine analogs can lead to the re-expression of these silenced genes, thereby inducing apoptosis and reducing tumor growth.[2][3] This guide outlines the theoretical framework and experimental approaches for evaluating the anti-cancer potential of this compound.

Proposed Mechanism of Action: DNA Methyltransferase Inhibition

This compound, upon cellular uptake, is expected to be phosphorylated into its active triphosphate form and subsequently incorporated into DNA during replication. Once integrated into the DNA strand, it is proposed to act as a suicide inhibitor of DNA methyltransferases (DNMTs). The enzyme covalently binds to the 5-position of the cytidine ring, but the phenyl group at this position in this compound would likely prevent the resolution of this covalent bond, leading to the irreversible trapping and subsequent degradation of the DNMT enzyme.[1][4] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-activation of tumor suppressor genes and induction of apoptosis.[3]

DNMT_Inhibition_Pathway cluster_cell Cancer Cell 5_PC This compound Uptake Cellular Uptake 5_PC->Uptake Phosphorylation Phosphorylation (to Triphosphate) Uptake->Phosphorylation DNA_Incorp Incorporation into DNA Phosphorylation->DNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation TSG_Re Tumor Suppressor Gene Re-expression (e.g., p16, p21) Hypomethylation->TSG_Re Cell_Cycle_Arrest Cell Cycle Arrest TSG_Re->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tumor_Suppression Tumor Suppression Apoptosis->Tumor_Suppression

Proposed mechanism of this compound as a DNMT inhibitor.

Quantitative Data (Hypothetical and Exemplar)

Specific quantitative data for this compound is not currently available in published literature. The following tables present exemplar data based on studies of 5-Azacytidine to illustrate the expected format and range of activity for a cytidine analog.

Table 1: In Vitro Cytotoxicity (Exemplar Data based on 5-Azacytidine)
Cell LineCancer TypeIC50 (µM) after 48hCitation
A549Non-Small Cell Lung Cancer2.218[2]
SK-MES-1Non-Small Cell Lung Cancer1.629[2]
H1792Non-Small Cell Lung Cancer1.471[2]
H522Non-Small Cell Lung Cancer1.948[2]
HCT-116Colon Cancer1.98[5]
HL-60Acute Myeloid Leukemia< 0.4[6]
K562Chronic Myeloid Leukemia< 0.4[6]
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models (Exemplar Data based on 5-Azacytidine)
Xenograft ModelCancer TypeTreatment RegimenOutcomeCitation
Orthotopic H460Non-Small Cell Lung CancerIntratracheal administration142% increase in median survival vs. control[7][8]
Orthotopic H358Non-Small Cell Lung CancerIntratracheal administration63% increase in median survival vs. control[7][8]
Patient-Derived IDH1 Mutant GliomaAnaplastic AstrocytomaLong-term systemic administrationSignificant reduction in tumor growth; tumor regression observed[9]

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential for evaluating the anti-metabolic and anti-tumor activities of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2]

  • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

In Vitro DNA Methyltransferase (DNMT) Activity/Inhibition Assay

This assay quantifies the activity of DNMT enzymes and the inhibitory effect of compounds like this compound. Commercial kits are widely available for this purpose.[11][12]

Principle: A cytosine-rich DNA substrate is coated on a microplate well. Nuclear extracts or purified DNMTs are added along with the methyl donor S-adenosylmethionine (SAM or AdoMet) and the test inhibitor. The methylated DNA is then detected using a specific antibody for 5-methylcytosine in an ELISA-like colorimetric or fluorometric assay.[11][13] The signal is inversely proportional to the inhibitory activity of the compound.

Procedure (based on a commercial colorimetric kit):

  • Prepare nuclear extracts from the cancer cell line of interest or use purified DNMT1, DNMT3A, or DNMT3B enzymes.

  • To the DNA-coated wells, add the assay buffer, SAM (AdoMet), and varying concentrations of this compound. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Add the nuclear extract or purified DNMT enzyme to the wells.

  • Incubate at 37°C for 60-90 minutes to allow for the methylation reaction.

  • Wash the wells to remove non-bound components.

  • Add the capture antibody (anti-5-methylcytosine) and incubate for 60 minutes at room temperature.

  • Wash the wells, then add the detection antibody (e.g., HRP-conjugated secondary antibody) and incubate for 30 minutes.

  • Wash the wells and add the colorimetric developer solution.

  • After a 5-10 minute incubation, add a stop solution.

  • Read the absorbance on a microplate reader at 450 nm.

  • Calculate the percentage of DNMT inhibition for each concentration of this compound.

Signaling Pathways and Visualizations

Proposed Experimental Workflow

A systematic evaluation of this compound would follow a multi-stage process from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Screening (MTT Assay, IC50) DNMT_Inhibition DNMT Inhibition Assay Cytotoxicity->DNMT_Inhibition Methylation_Analysis Global & Gene-Specific Methylation Analysis DNMT_Inhibition->Methylation_Analysis Gene_Expression Tumor Suppressor Gene Expression (qRT-PCR) Methylation_Analysis->Gene_Expression Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Gene_Expression->Apoptosis_Assay Xenograft Tumor Xenograft Model (e.g., NSCLC, AML) Apoptosis_Assay->Xenograft Promising Results Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Toxicity->PK_PD

A proposed workflow for the evaluation of this compound.
Apoptosis Induction Pathway via DNMT Inhibition

The inhibition of DNMTs by cytidine analogs is known to trigger apoptosis through both extrinsic and intrinsic pathways. The re-expression of tumor suppressor genes can sensitize cells to apoptotic signals. For instance, studies with 5-Azacytidine show it can induce the TRAIL-mediated extrinsic apoptosis pathway and also prime cells for BCL-2 inhibitor-mediated apoptosis.[14][15]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cytidine_Analog Cytidine Analog (e.g., this compound) DNMT_Inhibition DNMT Inhibition Cytidine_Analog->DNMT_Inhibition TSG_Re Tumor Suppressor Gene Re-expression DNMT_Inhibition->TSG_Re TRAIL TRAIL Upregulation TSG_Re->TRAIL NOXA_PUMA BH3-only Proteins (NOXA, PUMA) Upregulation TSG_Re->NOXA_PUMA Caspase8 Caspase-8 Activation TRAIL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 BCL2_Inhibition Inhibition of Anti-Apoptotic BCL-2 Family Proteins NOXA_PUMA->BCL2_Inhibition Mito_Release Mitochondrial Release of Cytochrome c BCL2_Inhibition->Mito_Release Caspase9 Caspase-9 Activation Mito_Release->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis pathways induced by cytidine analog-mediated DNMT inhibition.

Conclusion and Future Directions

While this compound remains an understudied compound, its structural similarity to potent anti-cancer drugs like 5-Azacytidine suggests a strong potential for anti-metabolic and anti-tumor activities. The primary mechanism is likely the inhibition of DNA methyltransferases, leading to epigenetic reprogramming and the reactivation of silenced tumor suppressor genes. The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound's efficacy and mechanism of action. Future research should focus on obtaining fundamental in vitro data, such as IC50 values across a panel of cancer cell lines, and validating its DNMT inhibitory activity. Positive results would warrant progression to in vivo xenograft models to assess its therapeutic potential in a preclinical setting.

References

The Enigmatic Journey of 5-Phenylcytidine: A Technical Guide to its Presumed Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Phenylcytidine, a synthetic analog of the nucleoside cytidine, holds potential as a therapeutic agent, likely operating through mechanisms common to other 5-substituted cytidine analogs, such as the inhibition of DNA methyltransferases.[1] Despite its intriguing structure, a comprehensive body of research detailing its specific cellular uptake and metabolic pathways is conspicuously absent from the current scientific literature. This technical guide, therefore, endeavors to construct a robust, albeit hypothetical, framework for the cellular processing of this compound. By drawing parallels with well-characterized related compounds, we will delineate its probable route of cellular entry, subsequent metabolic activation and catabolism, and its ultimate mechanism of action. Furthermore, this document provides generalized experimental protocols that can be adapted to rigorously investigate these hypotheses, paving the way for future research into this promising molecule.

A Hypothesized Model of Cellular Uptake

The cellular membrane is impermeable to hydrophilic molecules like nucleosides and their analogs. Their entry into the cell is mediated by specialized membrane transport proteins. For other cytidine analogs, two primary families of nucleoside transporters are responsible for their uptake: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). It is highly probable that this compound utilizes these same pathways.

  • Equilibrative Nucleoside Transporters (ENTs): These transporters, such as ENT1 and ENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient.

  • Concentrative Nucleoside Transporters (CNTs): These transporters, including CNT1, CNT2, and CNT3, actively transport nucleosides into the cell against their concentration gradient, a process driven by the sodium ion gradient.

The affinity of this compound for each of these transporters would be a critical determinant of its cellular uptake efficiency and, consequently, its pharmacological activity.

The Presumed Metabolic Landscape

Once inside the cell, this compound, like other cytidine analogs, is likely a prodrug that requires metabolic activation to exert its biological effects.[2] This activation is presumed to follow the established nucleoside salvage pathway. Conversely, catabolic pathways exist to inactivate and clear the compound.

Anabolic Activation Pathway

The activation of this compound is anticipated to proceed through a series of phosphorylation steps, catalyzed by intracellular kinases, to ultimately form the active triphosphate metabolite.[3]

  • Monophosphorylation: Deoxycytidine kinase (dCK) is the primary enzyme expected to catalyze the initial and rate-limiting phosphorylation of this compound to this compound-5'-monophosphate.

  • Diphosphorylation: Nucleoside monophosphate kinases will then likely convert the monophosphate form to this compound-5'-diphosphate.

  • Triphosphorylation: Finally, nucleoside diphosphate kinases are expected to generate the active this compound-5'-triphosphate.

This triphosphate analog can then be incorporated into DNA during replication, leading to the inhibition of DNA methyltransferases and subsequent downstream effects.[3]

Catabolic Inactivation Pathway

The primary route for the inactivation of many cytidine analogs is deamination.[4]

  • Deamination: Cytidine deaminase (CDA) is a key enzyme that can convert cytidine and its analogs to their corresponding uridine forms. In the case of this compound, this would likely result in the formation of 5-Phenyluridine, a compound that may have a different biological activity profile or be further metabolized for excretion. The bulky phenyl group at the 5-position might influence the susceptibility of this compound to deamination by CDA.[5]

Postulated Mechanism of Action

The biological activity of many 5-substituted cytidine analogs stems from their ability to inhibit DNA methyltransferases (DNMTs).[1][6] After incorporation into DNA, the this compound moiety is recognized by DNMTs. The presence of the phenyl group at the 5-position is expected to sterically hinder the catalytic activity of the enzyme, leading to its irreversible binding to the DNA. This sequestration of DNMTs on the DNA prevents the methylation of newly synthesized DNA strands, resulting in passive demethylation of the genome. This can lead to the re-expression of silenced tumor suppressor genes and cell differentiation.[7]

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table is presented as a template for future experimental data acquisition. The values are placeholders and should not be considered factual.

ParameterHypothetical ValueUnitsPutative Experimental Method
Cellular Uptake
Km for ENT150µMRadiotracer uptake assay with [3H]-5-Phenylcytidine in cells expressing ENT1
Vmax for ENT1100pmol/10^6 cells/minRadiotracer uptake assay with [3H]-5-Phenylcytidine in cells expressing ENT1
Km for CNT125µMRadiotracer uptake assay with [3H]-5-Phenylcytidine in cells expressing CNT1
Vmax for CNT1150pmol/10^6 cells/minRadiotracer uptake assay with [3H]-5-Phenylcytidine in cells expressing CNT1
Metabolism
Km of dCK for this compound10µMIn vitro kinase assay with recombinant dCK and [3H]-5-Phenylcytidine
Vmax of dCK for this compound5nmol/mg protein/minIn vitro kinase assay with recombinant dCK and [3H]-5-Phenylcytidine
Km of CDA for this compound100µMIn vitro deaminase assay with recombinant CDA and this compound
Vmax of CDA for this compound20nmol/mg protein/minIn vitro deaminase assay with recombinant CDA and this compound
Intracellular t1/2 of this compound-5'-triphosphate4hoursPulse-chase experiment with [3H]-5-Phenylcytidine followed by HPLC analysis

Detailed Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for the specific investigation of this compound's cellular uptake and metabolism.

Protocol for Cellular Uptake Assay

Objective: To determine the kinetics of this compound uptake via specific nucleoside transporters.

Materials:

  • Cell lines with known expression of specific nucleoside transporters (e.g., HEK293 cells transfected to overexpress ENT1, ENT2, CNT1, CNT2, or CNT3).

  • Radiolabeled [³H]-5-Phenylcytidine.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Inhibitors of nucleoside transporters (e.g., nitrobenzylmercaptopurine ribonucleoside (NBMPR) for ENTs, phloridzin for CNTs).

  • Scintillation cocktail and counter.

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash cells with uptake buffer.

  • Pre-incubate cells with or without specific transporter inhibitors for 15 minutes.

  • Initiate the uptake by adding varying concentrations of [³H]-5-Phenylcytidine to the wells.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates for normalization.

  • Calculate the initial uptake rates and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol for In Vitro Metabolism Assay

Objective: To characterize the enzymatic conversion of this compound by deoxycytidine kinase and cytidine deaminase.

Materials:

  • Recombinant human deoxycytidine kinase (dCK) and cytidine deaminase (CDA).

  • This compound.

  • ATP and appropriate kinase buffer.

  • Deaminase buffer.

  • HPLC system with a suitable column for separating nucleosides and their metabolites.

Procedure for Kinase Assay:

  • Set up reaction mixtures containing kinase buffer, ATP, recombinant dCK, and varying concentrations of this compound.

  • Incubate at 37°C for a defined period.

  • Terminate the reaction by heat inactivation or addition of a stop solution.

  • Analyze the formation of this compound-5'-monophosphate by HPLC.

  • Calculate the initial reaction velocities and determine the kinetic parameters.

Procedure for Deaminase Assay:

  • Set up reaction mixtures containing deaminase buffer, recombinant CDA, and varying concentrations of this compound.

  • Incubate at 37°C for a defined period.

  • Terminate the reaction.

  • Analyze the formation of 5-Phenyluridine by HPLC.

  • Calculate the initial reaction velocities and determine the kinetic parameters.

Protocol for Intracellular Metabolite Analysis

Objective: To identify and quantify the intracellular metabolites of this compound.

Materials:

  • Cancer cell line of interest (e.g., a leukemia or solid tumor cell line).

  • This compound.

  • Cell culture medium and supplements.

  • Methanol for extraction.

  • LC-MS/MS system.

Procedure:

  • Culture cells to a desired density.

  • Treat the cells with this compound at a relevant concentration for various time points.

  • Harvest the cells and rapidly quench metabolism by washing with ice-cold saline.

  • Extract the intracellular metabolites using cold methanol.

  • Analyze the cell extracts by LC-MS/MS to identify and quantify this compound and its phosphorylated and deaminated metabolites.

  • Normalize the metabolite levels to the cell number or total protein content.

Visualizing the Pathways and Processes

To further elucidate the proposed mechanisms, the following diagrams have been generated using the DOT language.

Cellular_Uptake_of_5_Phenylcytidine cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-PC_ext This compound ENT ENTs 5-PC_ext->ENT Facilitated Diffusion CNT CNTs (Na+ dependent) 5-PC_ext->CNT Active Transport 5-PC_int This compound ENT->5-PC_int CNT->5-PC_int

Caption: Proposed cellular uptake of this compound via ENT and CNT transporters.

Metabolism_of_5_Phenylcytidine cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Inactivation) 5-PC This compound 5-PC-MP This compound Monophosphate 5-PC->5-PC-MP dCK 5-PU 5-Phenyluridine 5-PC->5-PU CDA 5-PC-DP This compound Diphosphate 5-PC-MP->5-PC-DP NMPK 5-PC-TP This compound Triphosphate (Active) 5-PC-DP->5-PC-TP NDPK DNA_Incorporation Incorporation into DNA 5-PC-TP->DNA_Incorporation DNA Polymerase DNMT_Inhibition DNMT Inhibition DNA_Incorporation->DNMT_Inhibition Inhibits Experimental_Workflow_for_5_Phenylcytidine_Analysis cluster_uptake Cellular Uptake Studies cluster_metabolism Metabolism Studies Cell_Culture Cell Culture (Transfected or Cancer Lines) Radiolabeling Incubation with [3H]-5-Phenylcytidine Cell_Culture->Radiolabeling Measurement Scintillation Counting Radiolabeling->Measurement Kinetics Kinetic Analysis (Km, Vmax) Measurement->Kinetics Cell_Treatment Treatment of Cells with this compound Metabolite_Extraction Metabolite Extraction Cell_Treatment->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Metabolite_ID Metabolite Identification and Quantification LCMS_Analysis->Metabolite_ID

References

In Silico Modeling of 5-Phenylcytidine DNA Incorporation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern molecular biology and drug development. 5-Phenylcytidine, a cytidine analog with a bulky phenyl group at the 5-position, presents unique steric and electronic properties that can influence DNA structure, stability, and enzyme interactions. Understanding the dynamics of its incorporation into DNA is crucial for its potential applications in therapeutics and diagnostics. This technical guide provides a comprehensive overview of the in silico and experimental methodologies required to characterize the incorporation of this compound into DNA. It details the necessary experimental protocols, from the synthesis of the modified triphosphate to its enzymatic incorporation and subsequent biophysical characterization. Furthermore, this guide outlines the computational workflows for molecular dynamics simulations and quantum mechanics calculations to model the structural and energetic consequences of this modification. Due to the limited availability of specific experimental data for this compound, this guide presents illustrative data in structured tables to serve as a template for researchers in their own investigations.

Introduction

The targeted modification of DNA with synthetic nucleosides offers a powerful tool to modulate its biological and physical properties. Modifications at the C5 position of pyrimidines are particularly well-tolerated by DNA polymerases and can project into the major groove of the DNA double helix, allowing for altered interactions with proteins and other molecules. This compound is a notable example of a C5-modified cytidine analog where the phenyl group can introduce significant steric bulk and potential for π-stacking interactions. These characteristics may lead to altered DNA stability, modified recognition by DNA-binding proteins, and distinct signatures in polymerase-mediated incorporation assays.

This guide provides a technical framework for the comprehensive study of this compound DNA incorporation, encompassing both experimental and computational approaches.

Experimental Protocols

Synthesis of 5-Phenyl-2'-deoxycytidine-5'-Triphosphate (5-Ph-dCTP)

Protocol:

  • Starting Material: Begin with appropriately protected 5-Phenyl-2'-deoxycytidine. The 5'-hydroxyl group should be free, while other reactive groups are protected.

  • Phosphorylation: Dissolve the protected nucleoside in a suitable organic solvent (e.g., pyridine).

  • Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one to the solution to form the 5'-H-phosphonate intermediate.

  • Oxidation and Pyrophosphate Addition: In the same reaction vessel, add a solution of tributylammonium pyrophosphate in anhydrous DMF and an oxidizing agent such as iodine.

  • Deprotection: After the reaction is complete, remove the protecting groups under appropriate conditions (e.g., treatment with ammonia for base-labile groups).

  • Purification: Purify the resulting 5-Ph-dCTP using anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the product using techniques such as 1H NMR, 31P NMR, and mass spectrometry.

Primer Extension Assay for DNA Polymerase Kinetics

Primer extension assays are fundamental for determining the efficiency and fidelity of DNA polymerase-mediated incorporation of modified nucleotides. This can be assessed through both steady-state and pre-steady-state kinetics.

Protocol:

  • Primer-Template Preparation: Design and synthesize a DNA template strand containing a known sequence and a complementary primer strand that is shorter than the template. The primer is typically labeled at the 5'-end with a radioactive isotope (e.g., 32P) or a fluorescent dye for visualization. Anneal the primer to the template by heating to 95°C and slowly cooling to room temperature.[1]

  • Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, a specific DNA polymerase, reaction buffer (typically containing Mg2+), and varying concentrations of the incoming nucleotide (5-Ph-dCTP or a natural dNTP as a control).

  • Initiation and Quenching: Initiate the reaction by adding the DNA polymerase. For steady-state kinetics, allow the reaction to proceed for a set time under conditions where less than 20% of the primer is extended. For pre-steady-state kinetics, use a rapid quench-flow instrument to stop the reaction at very short time intervals (milliseconds). Quench the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).[2]

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the labeled DNA fragments using autoradiography (for 32P) or fluorescence imaging. Quantify the amount of extended primer to determine the reaction velocity.

  • Data Analysis:

    • Steady-State Kinetics: Plot the reaction velocity against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The incorporation efficiency is calculated as Vmax/Km.

    • Pre-Steady-State Kinetics: Plot the product formation over time. A burst of product formation followed by a slower linear phase is indicative of the pre-steady-state and steady-state phases, respectively. Fit the data to the appropriate equations to determine the rate of polymerization (kpol) and the dissociation constant for the nucleotide (Kd).[2][3]

In Silico Modeling

In silico modeling provides atomic-level insights into the structural and energetic consequences of incorporating this compound into DNA.

Molecular Dynamics (MD) Simulations

MD simulations can reveal the conformational dynamics of a DNA duplex containing this compound. The AMBER (Assisted Model Building with Energy Refinement) software suite is a widely used tool for such simulations.

Protocol:

  • System Setup:

    • Structure Generation: Build the initial structure of the DNA duplex containing this compound using tools like NAB or the 3DNA server.

    • Force Field Parameterization: Since this compound is a non-standard nucleotide, its force field parameters (e.g., partial atomic charges, bond and angle parameters) need to be derived. This is typically done using quantum mechanics calculations (e.g., with Gaussian) and the antechamber module in AMBER.

    • Solvation and Ionization: Solvate the DNA duplex in a box of explicit water molecules (e.g., TIP3P water model) and add counterions to neutralize the system.

  • Simulation Protocol:

    • Minimization: Perform energy minimization to relieve any steric clashes in the initial structure.

    • Heating: Gradually heat the system to the desired simulation temperature (e.g., 300 K) under constant volume conditions.

    • Equilibration: Equilibrate the system under constant pressure and temperature conditions until properties like density and potential energy stabilize.

    • Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the DNA.

  • Trajectory Analysis: Analyze the simulation trajectory to calculate various structural and dynamic properties, including:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Helical parameters (e.g., twist, rise, slide) to characterize the DNA conformation.

    • Hydrogen bonding patterns and lifetimes.

    • Solvent accessible surface area.

    • Principal component analysis to identify major conformational motions.

Quantum Mechanics (QM) Calculations

QM calculations can provide detailed information about the electronic structure and energetics of base pairing involving this compound.

Protocol:

  • Model System: Create a model system consisting of the this compound base paired with guanine.

  • Methodology: Employ a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set (e.g., 6-31G*).

  • Calculations:

    • Geometry Optimization: Optimize the geometry of the base pair to find the lowest energy conformation.

    • Interaction Energy: Calculate the interaction energy between the two bases to determine the stability of the base pair.

    • Electronic Properties: Analyze the electronic properties, such as the electrostatic potential and molecular orbitals, to understand the nature of the interactions.

Data Presentation

Quantitative data from the experimental and computational studies should be summarized in clearly structured tables for easy comparison. The following tables provide templates with hypothetical data for the incorporation of 5-Ph-dCTP by a model DNA polymerase and the thermodynamic stability of a DNA duplex containing this compound.

Table 1: Illustrative Steady-State Kinetic Parameters for 5-Ph-dCTP Incorporation

NucleotideKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Relative Efficiency
dCTP10505.01
5-Ph-dCTP50100.20.04

Table 2: Illustrative Pre-Steady-State Kinetic Parameters for 5-Ph-dCTP Incorporation

NucleotideKd (µM)kpol (s-1)
dCTP20100
5-Ph-dCTP8015

Table 3: Illustrative Thermodynamic Parameters for a DNA Duplex Containing a Single Modification

DuplexTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
Unmodified65.0-80.0-220.0-14.6
This compound62.5-75.0-205.0-13.9

Visualization

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_synthesis Synthesis of 5-Ph-dCTP cluster_kinetics DNA Polymerase Kinetics start Protected 5-Phenyl-2'-deoxycytidine phos Phosphorylation start->phos ox_pyro Oxidation & Pyrophosphate Addition phos->ox_pyro deprotect Deprotection ox_pyro->deprotect purify HPLC Purification deprotect->purify charac NMR & MS Characterization purify->charac end_synth Pure 5-Ph-dCTP charac->end_synth reaction Primer Extension Reaction end_synth->reaction primer_template Primer-Template Annealing primer_template->reaction gel Denaturing PAGE reaction->gel quant Quantification gel->quant analysis Kinetic Parameter Calculation quant->analysis end_kinetics Km, kcat, kpol, Kd analysis->end_kinetics

Caption: Experimental workflow for the synthesis and kinetic analysis of this compound triphosphate incorporation.

In_Silico_Workflow cluster_md Molecular Dynamics Simulation cluster_qm Quantum Mechanics Calculation build Build DNA Structure with 5-Ph-dC param Force Field Parameterization build->param solvate Solvation & Ionization param->solvate minimize Energy Minimization solvate->minimize heat Heating minimize->heat equilibrate Equilibration heat->equilibrate production Production MD Run equilibrate->production analyze_md Trajectory Analysis production->analyze_md md_results Structural & Dynamic Properties analyze_md->md_results model Create Base Pair Model geom_opt Geometry Optimization model->geom_opt energy_calc Interaction Energy Calculation geom_opt->energy_calc qm_results Base Pairing Stability & Electronics energy_calc->qm_results

Caption: In silico workflow for the computational modeling of this compound in DNA.

Logical_Relationship cluster_experimental Experimental Data cluster_computational Computational Model kinetics Kinetics (Km, kcat) Validation Model Validation & Refinement kinetics->Validation thermo Thermodynamics (Tm) thermo->Validation structure_exp Structure (NMR/X-ray) structure_exp->Validation md MD Simulation md->Validation qm QM Calculation qm->Validation Validation->md Validation->qm

Caption: Logical relationship between experimental data and computational modeling for validation.

Conclusion

The study of this compound DNA incorporation requires a multidisciplinary approach that combines organic synthesis, enzymology, biophysical chemistry, and computational modeling. This technical guide provides a roadmap for researchers to navigate the complexities of characterizing this novel modified nucleoside. While direct experimental data for this compound remains to be published, the protocols and workflows outlined herein, based on established methodologies for other modified nucleosides, offer a robust framework for its investigation. The illustrative data and visualizations serve as practical templates for data presentation and conceptual understanding. A thorough investigation following these guidelines will undoubtedly shed light on the unique properties of this compound and its potential for future applications.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Phenylcytidine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Phenylcytidine in dimethyl sulfoxide (DMSO), a common solvent used in drug discovery and development. Due to the limited publicly available data specifically for this compound, this guide also includes information on a structurally similar compound, 5-Methyl-2'-deoxycytidine, to provide valuable context. Furthermore, it outlines detailed experimental protocols for determining these critical parameters.

Introduction to this compound

This compound is a synthetic derivative of the nucleoside cytidine, characterized by the presence of a phenyl group at the 5th position of the pyrimidine ring. As a nucleoside analog, it holds potential for investigation in various therapeutic areas, including oncology and virology, primarily through its interaction with cellular nucleic acid synthesis and metabolic pathways. Understanding its solubility and stability in a versatile solvent like DMSO is paramount for its effective use in research and preclinical development.

Solubility of this compound in DMSO

Data for a Structurally Related Compound:

CompoundSolventSolubility (approx.)Source
5-Methyl-2'-deoxycytidineDMSO20 mg/mL[1]

It is reasonable to hypothesize that this compound exhibits a comparable solubility in DMSO. However, empirical determination is essential for accurate experimental design.

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a compound in DMSO involves the preparation of a saturated solution followed by quantification of the dissolved solute.

Methodology: The Shake-Flask Method

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Vortex mixer

    • Thermostatic shaker

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of this compound to a known volume of DMSO in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the suspension at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.

    • Calculate the original concentration in the DMSO solution to determine the solubility in mg/mL.

Stability of this compound in DMSO

The stability of a compound in a solvent is a critical factor for ensuring the reliability and reproducibility of experimental results. Stability studies are designed to evaluate how a compound's chemical integrity is affected by various environmental factors over time.

While specific stability data for this compound in DMSO is not currently available, it is known that some compounds can degrade in DMSO, even under standard storage conditions. Therefore, it is crucial to perform stability assessments.

Experimental Protocol for Assessing Stability

A comprehensive stability study involves subjecting the compound solution to various stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as HPLC.

Methodology: HPLC-Based Stability Assessment

  • Materials:

    • A stock solution of this compound in anhydrous DMSO of a known concentration.

    • HPLC system with a UV detector.

    • Controlled environment chambers (for temperature and humidity).

    • Photostability chamber.

    • Acids, bases, and oxidizing agents for forced degradation studies.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

    • Storage Conditions: Store the aliquots under various conditions:

      • Refrigerated (2-8 °C)

      • Room temperature (e.g., 25 °C)

      • Elevated temperature (e.g., 40 °C)

      • Protected from light (wrapped in aluminum foil)

      • Exposed to light (in a photostability chamber)

    • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

    • HPLC Analysis:

      • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

      • At each time point, dilute an aliquot of the stored solution with the mobile phase.

      • Inject the sample into the HPLC system and record the chromatogram.

      • Calculate the percentage of the remaining this compound and identify any new peaks corresponding to degradation products.

    • Forced Degradation Studies: To understand the degradation pathways, subject the this compound solution to forced degradation conditions:

      • Acid Hydrolysis: Add a small amount of a strong acid (e.g., 1N HCl) and heat.

      • Base Hydrolysis: Add a small amount of a strong base (e.g., 1N NaOH) and heat.

      • Oxidation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

      • Thermal Stress: Heat the solution at a high temperature (e.g., 70 °C).

      • Photostability: Expose the solution to intense light in a photostability chamber. Analyze the stressed samples by HPLC to identify the degradation products formed under each condition.

Data Presentation:

The results of the stability studies should be summarized in tables for easy comparison.

Table 1: Stability of this compound in DMSO at Various Temperatures (Hypothetical Data)

Time% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0 h100.0100.0100.0
24 h99.899.598.2
72 h99.598.896.5
1 week99.197.293.1
1 month97.592.085.3

Table 2: Forced Degradation of this compound in DMSO (Hypothetical Data)

Stress Condition% DegradationNumber of Degradants
1N HCl (60°C, 4h)15.22
1N NaOH (60°C, 4h)25.83
3% H₂O₂ (RT, 24h)8.51
Heat (70°C, 24h)5.31
Light (Photostability chamber)2.11

Visualization of Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical sequence of steps involved in determining solubility and stability.

G Workflow for Solubility and Stability Testing of this compound in DMSO cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Saturated Solution (Excess this compound in DMSO) equilibrate Equilibrate (24-48h at 25°C) prep_sol->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate quantify_sol Quantify Supernatant (HPLC-UV) separate->quantify_sol calc_sol Calculate Solubility (mg/mL) quantify_sol->calc_sol prep_stab Prepare Stock Solution (this compound in DMSO) store Store Aliquots (Various Conditions) prep_stab->store degrade Forced Degradation (Acid, Base, Oxidative, etc.) prep_stab->degrade analyze Analyze at Time Points (HPLC-UV) store->analyze report Report % Remaining and Degradants analyze->report analyze_deg Analyze Degraded Samples (HPLC-UV) degrade->analyze_deg analyze_deg->report

References

Methodological & Application

Application Notes and Protocols for 5-Aza-2'-deoxycytidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: The initial request specified 5-Phenylcytidine. However, publicly available research data and established protocols for this specific compound are scarce. In contrast, 5-Aza-2'-deoxycytidine (also known as Decitabine) is a closely related and extensively studied cytidine analog with a well-documented mechanism of action and a wealth of data from cell culture experiments. Therefore, these application notes and protocols will focus on 5-Aza-2'-deoxycytidine as a representative cytidine analog to provide a comprehensive and data-supported resource for researchers.

Introduction

5-Aza-2'-deoxycytidine (5-Aza-CdR, Decitabine) is a potent hypomethylating agent that functions as an analog of the nucleoside deoxycytidine.[1] It is widely used in cancer research and therapy due to its ability to inhibit DNA methyltransferases (DNMTs).[2] Upon incorporation into DNA, 5-Aza-CdR covalently traps DNMTs, leading to their degradation and subsequent passive demethylation of the genome during DNA replication.[3][4] This reactivation of tumor suppressor genes silenced by hypermethylation can induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[1][5] Beyond its epigenetic effects, 5-Aza-CdR can also induce a DNA damage response, contributing to its cytotoxic effects.[3][6]

These application notes provide detailed protocols for the use of 5-Aza-2'-deoxycytidine in cell culture, including methods for assessing its effects on cell viability, apoptosis, and DNA methylation.

Data Presentation: Effects of 5-Aza-2'-deoxycytidine on Cancer Cell Lines

The following tables summarize quantitative data on the cytotoxic and hypomethylating effects of 5-Aza-2'-deoxycytidine in various cancer cell lines.

Table 1: IC50 Values of 5-Aza-2'-deoxycytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
HCT-116Colon Carcinoma4.08 ± 0.6124 hours[7]
HCT-116Colon Carcinoma3.18 ± 0.5048 hours[7]
T24Bladder Carcinoma~1.06 days[8]
OCI-AML3Acute Myeloid Leukemia~0.14 days[9]
TF-1Erythroleukemia< 0.05Not Specified[10]
U937Histiocytic Lymphoma< 0.05Not Specified[10]
RajiBurkitt's Lymphoma< 0.05Not Specified[10]
HELErythroleukemia< 0.05Not Specified[10]
ML-1Myeloid Leukemia0.05 - 0.4Not Specified[10]
HL-60Promyelocytic Leukemia0.05 - 0.4Not Specified[10]
K562Chronic Myeloid Leukemia0.05 - 0.4Not Specified[10]
SW48Colon Adenocarcinoma0.05 - 0.4Not Specified[10]
Cama-1Breast Cancer0.05 - 0.4Not Specified[10]
JurkatT-cell Leukemia> 2Not Specified[10]
MOLT4T-cell Leukemia> 2Not Specified[10]
PC3Prostate Cancer> 2Not Specified[10]
RKOColon Carcinoma> 2Not Specified[10]
DU145Prostate Cancer> 2Not Specified[10]

Table 2: Apoptosis Induction by 5-Aza-2'-deoxycytidine in HCT-116 Cells

Treatment Concentration (µM)Exposure Time (hours)Apoptotic Cells (%)Reference
4.0824Significantly Increased[7]
3.1848Significantly Increased[7]

Experimental Protocols

5-Aza-2'-deoxycytidine is unstable in aqueous solutions.[11] Therefore, proper handling and storage are crucial for reproducible results.

  • Reconstitution: Dissolve 5-Aza-2'-deoxycytidine powder in ice-cold, sterile DMSO or 50% acetic acid to prepare a stock solution (e.g., 10 mM).[11] Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution on ice and dilute it to the desired final concentration using pre-warmed cell culture medium. It is recommended to prepare fresh dilutions for each experiment.[11]

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 5-Aza-2'-deoxycytidine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of DMSO or acetic acid used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12] Due to the instability of 5-Aza-2'-deoxycytidine in aqueous solution, it is advisable to change the medium with freshly prepared drug every 24 hours for longer incubation periods.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 5-10 minutes in the dark to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 5-Aza-2'-deoxycytidine for the appropriate duration.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

A common method to assess changes in global DNA methylation is by analyzing the methylation status of repetitive elements like Long Interspersed Nuclear Element-1 (LINE-1).[16]

  • Cell Treatment and DNA Extraction: Treat cells with 5-Aza-2'-deoxycytidine (e.g., 5 µM for 72 hours).[16] Harvest the cells and extract genomic DNA using a commercially available kit.

  • Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for a region of the LINE-1 promoter.

  • Pyrosequencing or Methylation-Specific PCR: Analyze the PCR products to quantify the percentage of methylation at specific CpG sites. A decrease in the methylation percentage in treated cells compared to control cells indicates a hypomethylating effect of 5-Aza-2'-deoxycytidine.

Mandatory Visualizations

G cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus 5-Aza-CdR_ext 5-Aza-2'-deoxycytidine 5-Aza-CdR_int 5-Aza-2'-deoxycytidine 5-Aza-CdR_ext->5-Aza-CdR_int Transport 5-Aza-dCMP 5-Aza-dCMP 5-Aza-CdR_int:e->5-Aza-dCMP:w Phosphorylation dCK Deoxycytidine Kinase (dCK) dCK->5-Aza-dCMP 5-Aza-dCTP 5-Aza-dCTP 5-Aza-dCMP->5-Aza-dCTP Phosphorylation Kinases Kinases Kinases->5-Aza-dCTP DNA_Replication DNA Replication 5-Aza-dCTP->DNA_Replication DNA_with_Aza DNA with incorporated 5-Aza-CdR DNA_Replication->DNA_with_Aza DNMT1_trapped Covalent DNMT1-DNA Adduct DNA_with_Aza->DNMT1_trapped DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->DNMT1_trapped Proteasomal_Degradation Proteasomal Degradation DNMT1_trapped->Proteasomal_Degradation Hypomethylation Global DNA Hypomethylation DNMT1_trapped->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reactivation->Apoptosis

Caption: Mechanism of action of 5-Aza-2'-deoxycytidine.

G start Start seed_cells Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_drug Add serial dilutions of 5-Aza-2'-deoxycytidine incubate_24h->add_drug incubate_drug Incubate for desired duration (e.g., 24, 48, 72h) add_drug->incubate_drug add_mtt Add 10 µL MTT reagent (5 mg/mL) incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add 100 µL solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate % viability read_absorbance->analyze

Caption: Experimental workflow for the MTT cell viability assay.

G 5-Aza-CdR_Treatment 5-Aza-2'-deoxycytidine Treatment DNA_Incorporation Incorporation into DNA 5-Aza-CdR_Treatment->DNA_Incorporation DNMT_Trapping Covalent trapping of DNMT1 DNA_Incorporation->DNMT_Trapping Stalled_Replication_Fork Stalled Replication Fork DNMT_Trapping->Stalled_Replication_Fork DNA_Damage DNA Double-Strand Breaks Stalled_Replication_Fork->DNA_Damage ATM_ATR_Activation ATM/ATR Kinase Activation DNA_Damage->ATM_ATR_Activation CHK1_CHK2_Phosphorylation CHK1/CHK2 Phosphorylation ATM_ATR_Activation->CHK1_CHK2_Phosphorylation p53_Activation p53 Activation CHK1_CHK2_Phosphorylation->p53_Activation Cell_Cycle_Arrest_G2M G2/M Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest_G2M Apoptosis_Induction Apoptosis p53_Activation->Apoptosis_Induction

Caption: DNA damage response pathway induced by 5-Aza-2'-deoxycytidine.

References

5-Phenylcytidine as a Potential Probe for DNA Methyltransferases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methyltransferases (DNMTs) are a family of enzymes crucial in the epigenetic regulation of gene expression. Their aberrant activity is often linked to various diseases, including cancer. Consequently, the study of DNMTs and the development of specific inhibitors are of significant interest in biomedical research and drug development. Cytidine analogs represent a major class of DNMT inhibitors. This document provides a detailed overview of the potential application of 5-Phenylcytidine as a probe for DNA methyltransferases. Due to the limited specific data on this compound, this application note draws heavily on the established mechanisms and protocols for other well-characterized 5-substituted cytidine analogs, such as 5-Azacytidine and Zebularine.

Introduction

DNA methylation, occurring predominantly at the C5 position of cytosine in CpG dinucleotides, is a key epigenetic modification catalyzed by DNMTs. This process is essential for normal development and cellular differentiation. Dysregulation of DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, is a hallmark of many cancers.

Cytidine analogs are a class of compounds that can be incorporated into DNA during replication. Modifications at the C5 position of the cytosine ring can interfere with the catalytic mechanism of DNMTs, leading to their inhibition. While this compound is a cytidine analog, its specific interactions with and inhibition of DNMTs are not extensively documented in publicly available literature. However, based on the mechanism of other 5-substituted cytidine analogs, it is hypothesized that this compound could act as a mechanism-based inhibitor.[1][2]

Principle and Mechanism of Action

The generally accepted mechanism for DNMT inhibition by 5-substituted cytidine analogs involves their metabolic activation and incorporation into DNA. Once integrated into the DNA strand, the analog-containing CpG site is recognized by a DNMT. During the catalytic cycle, a covalent intermediate is formed between a cysteine residue in the active site of the DNMT and the C6 position of the cytosine ring. For a normal cytosine, this reaction is resolved by the transfer of a methyl group from S-adenosyl-L-methionine (SAM) and subsequent β-elimination to release the enzyme. However, with analogs like 5-azacytidine, the substitution at the C5 position prevents the resolution of this covalent adduct, leading to the irreversible trapping of the DNMT enzyme.[1][3] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.

It is plausible that this compound, upon incorporation into DNA, could similarly form a covalent complex with DNMTs. The bulky phenyl group at the C5 position would likely sterically hinder the resolution of the covalent intermediate, leading to enzyme trapping.

DNMT_Inhibition_by_Cytidine_Analog cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication cluster_2 DNMT Interaction and Trapping cluster_3 Biological Outcome This compound This compound 5-Phenyl-dCTP 5-Phenyl-dCTP This compound->5-Phenyl-dCTP Phosphorylation Incorporation_into_DNA Incorporation_into_DNA 5-Phenyl-dCTP->Incorporation_into_DNA DNA Polymerase Covalent_Adduct Covalent_Adduct Incorporation_into_DNA->Covalent_Adduct DNMT Recognition (e.g., DNMT1) DNMT_Trapping DNMT_Trapping Covalent_Adduct->DNMT_Trapping Inhibition of Resolution Proteasomal_Degradation Proteasomal_Degradation DNMT_Trapping->Proteasomal_Degradation Cellular Response DNA_Hypomethylation DNA_Hypomethylation Proteasomal_Degradation->DNA_Hypomethylation Passive Demethylation Gene_Reactivation Gene_Reactivation DNA_Hypomethylation->Gene_Reactivation e.g., Tumor Suppressors In_Vitro_DNMT_Assay_Workflow start Start plate_prep Coat 96-well plate with substrate DNA start->plate_prep reaction_mix Prepare methylation reaction mix (DNMT1, SAM, Inhibitor) plate_prep->reaction_mix incubation Incubate at 37°C reaction_mix->incubation antibody_steps Add Primary and Secondary Antibodies with washing steps incubation->antibody_steps detection Add Substrate and Stop Solution antibody_steps->detection readout Measure Absorbance detection->readout analysis Calculate IC50 readout->analysis end End analysis->end

References

Application Notes and Protocols for Enzymatic Incorporation of 5-Phenylcytidine into DNA/RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into DNA and RNA is a powerful tool for elucidating biological processes, developing diagnostic probes, and creating therapeutic agents. 5-Phenylcytidine, a cytidine analog with a phenyl group at the C5 position, offers unique properties due to the bulky, hydrophobic nature of the phenyl moiety. This modification can influence nucleic acid structure, stability, and interactions with proteins, making it a valuable tool for various applications in molecular biology and drug development.

These application notes provide an overview of the enzymatic incorporation of this compound into DNA and RNA, including protocols for synthesis of the modified triphosphate, and its use in primer extension, PCR, and in vitro transcription assays.

Applications of this compound Modified Oligonucleotides

The introduction of a phenyl group at the C5 position of cytidine can impart novel characteristics to oligonucleotides, opening up a range of potential applications:

  • Probing DNA and RNA Structure and Dynamics: The bulky phenyl group can be used to probe the major groove of the DNA or RNA duplex, influencing local conformation and flexibility.

  • Modulating Protein-Nucleic Acid Interactions: The phenyl moiety can enhance or disrupt interactions with DNA or RNA binding proteins, providing insights into recognition mechanisms.

  • Development of Therapeutic Aptamers: Modified aptamers with enhanced binding affinity and nuclease resistance can be developed for targeted therapies.

  • Enhanced Nuclease Resistance: The C5 modification can confer resistance to degradation by cellular nucleases, increasing the in vivo stability of therapeutic oligonucleotides.

  • Labeling and Detection: The phenyl group can serve as a handle for the attachment of fluorescent dyes or other reporter molecules for diagnostic applications.

Data Presentation: Enzymatic Incorporation of C5-Modified Cytidines

While specific kinetic data for the enzymatic incorporation of this compound triphosphate is limited in the current literature, studies on other C5-substituted pyrimidines provide valuable insights into the expected behavior with various polymerases. The following table summarizes the general substrate efficiency of different polymerases for C5-modified cytidine analogs. It is important to note that these are qualitative observations and specific efficiencies for this compound will require experimental determination.

Polymerase FamilyPolymerase ExampleSubstrate Efficiency for C5-Modified PyrimidinesNotes
DNA Polymerases
Family ATaq DNA PolymeraseModerate to GoodGenerally tolerant of smaller C5 modifications. Efficiency may decrease with bulkier substituents.
Klenow Fragment (exo-)Moderate to GoodSimilar to Taq, can incorporate various modified dNTPs.
Family BPfu DNA PolymeraseGood to ExcellentOften show higher efficiency for incorporating modified nucleotides compared to Family A polymerases.
Vent DNA PolymeraseGood to ExcellentKnown for its ability to incorporate a wide range of modified nucleotides.
KOD XL DNA PolymeraseGood to ExcellentA high-fidelity polymerase that can efficiently incorporate modified dNTPs.[1]
RNA Polymerases
Phage RNA PolymeraseT7 RNA PolymeraseGoodKnown to be permissive for a variety of C5-modified NTPs, including those with bulky aromatic groups.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound triphosphate and its enzymatic incorporation into DNA and RNA. These protocols are based on established methods for other C5-modified pyrimidines and should be optimized for this compound.

Protocol 1: Synthesis of 5-Phenyl-2'-deoxycytidine 5'-Triphosphate (5-Ph-dCTP)

This protocol describes a general method for the synthesis of C5-modified 2'-deoxycytidine triphosphates.

Materials:

  • 5-Iodo-2'-deoxycytidine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., DMF/H₂O)

  • Phosphorylating agent (e.g., POCl₃ in trimethyl phosphate)

  • Tributylammonium pyrophosphate

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anion-exchange chromatography column (e.g., DEAE-Sephadex)

Procedure:

  • Suzuki Coupling:

    • Dissolve 5-iodo-2'-deoxycytidine, phenylboronic acid, and a base in a suitable solvent mixture.

    • Add the palladium catalyst and heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the 5-phenyl-2'-deoxycytidine product by column chromatography.

  • Triphosphorylation:

    • Dry the 5-phenyl-2'-deoxycytidine thoroughly.

    • Suspend the nucleoside in trimethyl phosphate and cool to 0°C.

    • Add phosphoryl chloride (POCl₃) dropwise and stir.

    • After the formation of the dichlorophosphate intermediate, add a solution of tributylammonium pyrophosphate.

    • Quench the reaction with TEAB buffer.

    • Purify the crude 5-Ph-dCTP by anion-exchange chromatography using a TEAB gradient.

    • Desalt the final product and lyophilize.

Protocol 2: Primer Extension Assay for DNA Polymerase Incorporation of 5-Ph-dCTP

This assay determines the ability of a DNA polymerase to incorporate 5-Ph-dCTP opposite a guanine in a template strand.

Materials:

  • 5'-fluorescently labeled DNA primer

  • DNA template with a known sequence containing a guanine at the desired incorporation site

  • DNA polymerase (e.g., Taq, Pfu, KOD XL)

  • 10x Polymerase Buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • 5-Ph-dCTP

  • dCTP (for control)

  • Nuclease-free water

  • Stop solution (e.g., formamide with EDTA and loading dye)

  • Denaturing polyacrylamide gel

Procedure:

  • Primer-Template Annealing:

    • In a PCR tube, mix the labeled primer and DNA template in a 1:1.2 molar ratio in 1x polymerase buffer.

    • Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow annealing.

  • Primer Extension Reaction:

    • Prepare reaction mixtures on ice. For a 20 µL reaction:

      • 10 µL 2x Master Mix (containing buffer, dNTPs except dCTP)

      • 1 µL annealed primer-template

      • 1 µL 5-Ph-dCTP (or dCTP for control) at desired concentration

      • 1 µL DNA polymerase

      • Nuclease-free water to 20 µL

  • Incubation:

    • Incubate the reactions at the optimal temperature for the chosen DNA polymerase for 10-30 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of stop solution.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the fluorescently labeled DNA fragments. Successful incorporation will result in a band corresponding to the full-length extension product.

Protocol 3: PCR with 5-Ph-dCTP

This protocol describes the amplification of a DNA fragment using a mixture of natural dNTPs and 5-Ph-dCTP.

Materials:

  • DNA template

  • Forward and reverse primers

  • High-fidelity DNA polymerase (e.g., Pfu, Q5)

  • 10x High-Fidelity PCR Buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • 5-Ph-dCTP

  • dCTP

  • Nuclease-free water

  • Agarose gel and electrophoresis system

Procedure:

  • Reaction Setup:

    • Prepare a master mix on ice. For a 50 µL reaction:

      • 10 µL 5x High-Fidelity Buffer

      • 1 µL 10 mM dNTPs (dATP, dGTP, dTTP)

      • x µL 10 mM 5-Ph-dCTP (to achieve desired final concentration)

      • y µL 10 mM dCTP (to achieve desired final concentration)

      • 1.5 µL 10 µM Forward Primer

      • 1.5 µL 10 µM Reverse Primer

      • 1 µL DNA template (1-100 ng)

      • 0.5 µL High-Fidelity DNA Polymerase

      • Nuclease-free water to 50 µL

  • Thermocycling:

    • Use the following general cycling conditions, optimizing the annealing temperature and extension time for your specific template and primers:

      • Initial Denaturation: 98°C for 30 seconds

      • 30-35 Cycles:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 55-68°C for 30 seconds

        • Extension: 72°C for 30-60 seconds/kb

      • Final Extension: 72°C for 5 minutes

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplified fragment of the expected size.

Protocol 4: In Vitro Transcription with this compound 5'-Triphosphate (5-Ph-CTP)

This protocol describes the synthesis of RNA containing this compound using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • NTP mix (ATP, GTP, UTP)

  • 5-Ph-CTP

  • CTP (for control)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup:

    • Assemble the reaction at room temperature. For a 20 µL reaction:

      • 2 µL 10x Transcription Buffer

      • 2 µL 100 mM DTT

      • 2 µL ATP (100 mM)

      • 2 µL GTP (100 mM)

      • 2 µL UTP (100 mM)

      • x µL 5-Ph-CTP (to achieve desired final concentration)

      • y µL CTP (to achieve desired final concentration)

      • 1 µL DNA template (0.5-1 µg)

      • 1 µL RNase Inhibitor

      • 2 µL T7 RNA Polymerase

      • Nuclease-free water to 20 µL

  • Incubation:

    • Incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification:

    • Purify the RNA using a suitable RNA purification kit according to the manufacturer's instructions.

  • Analysis:

    • Analyze the transcript by denaturing PAGE or agarose gel electrophoresis to confirm the synthesis of full-length RNA.

Visualizations

Synthesis of 5-Phenyl-dCTP Workflow

G Synthesis of 5-Phenyl-dCTP cluster_suzuki Suzuki Coupling cluster_phos Triphosphorylation cluster_purify Purification start 5-Iodo-2'-deoxycytidine reagents1 Phenylboronic acid, Pd(PPh₃)₄, Base start->reagents1 product1 5-Phenyl-2'-deoxycytidine reagents1->product1 reagents2 1. POCl₃ 2. (Bu₃NH)₂H₂P₂O₇ product1->reagents2 product2 5-Phenyl-dCTP reagents2->product2 purification Anion-Exchange Chromatography product2->purification final_product Purified 5-Ph-dCTP purification->final_product

Caption: Workflow for the synthesis of 5-Phenyl-2'-deoxycytidine 5'-triphosphate.

Primer Extension Assay Workflow

G Primer Extension Assay Workflow start Anneal 5'-labeled Primer to DNA Template step2 Add DNA Polymerase, dNTPs, and 5-Ph-dCTP start->step2 step3 Incubate at optimal temperature step2->step3 step4 Stop reaction and denature products step3->step4 step5 Analyze by Denaturing PAGE step4->step5 end Visualize full-length extension product step5->end

Caption: Experimental workflow for the primer extension assay.

In Vitro Transcription Workflow

G In Vitro Transcription Workflow start Combine DNA Template (T7 promoter), T7 RNA Polymerase, NTPs, 5-Ph-CTP step2 Incubate at 37°C start->step2 step3 DNase I Treatment step2->step3 step4 Purify RNA step3->step4 end Analyze RNA product step4->end

Caption: Workflow for in vitro transcription with this compound.

References

Application Notes and Protocols for 5-Phenylcytidine in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a cytidine nucleoside analog.[1] Like other cytidine analogs such as 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine), it is anticipated to function as a DNA methyltransferase (DNMT) inhibitor, making it a molecule of interest for epigenetic research and potential therapeutic applications.[1] Epigenetic modifications, such as DNA methylation, are critical in regulating gene expression without altering the DNA sequence itself.[2] Aberrant DNA methylation is a hallmark of many diseases, including cancer, where it often leads to the silencing of tumor suppressor genes.[3][4]

DNMT inhibitors are a class of drugs that can reverse these epigenetic changes, leading to the re-expression of silenced genes and subsequent anti-tumor effects.[3][4][5] Due to the limited specific research and established protocols for this compound, this document provides detailed application notes and protocols based on the extensive studies of the well-characterized and structurally related DNMT inhibitors, 5-Azacytidine and Decitabine. These protocols can serve as a robust starting point for investigating the epigenetic effects of this compound, with the understanding that optimization for the specific compound and cell line will be necessary.

Mechanism of Action of Cytidine Analog DNMT Inhibitors

Cytidine analogs like this compound exert their epigenetic effects by being incorporated into the DNA of replicating cells. Once integrated, they act as a trap for DNA methyltransferase enzymes (DNMTs). The DNMT enzyme attempts to methylate the analog, but instead forms an irreversible covalent bond. This sequestration and subsequent degradation of DNMTs leads to a passive demethylation of the genome during subsequent rounds of DNA replication, as the methylation patterns are not maintained. The resulting hypomethylation can lead to the re-expression of previously silenced genes, including tumor suppressor genes.

DNMT_Inhibition_Pathway cluster_cell Cellular Uptake and Metabolism cluster_nucleus Nuclear Events 5_Phenylcytidine This compound (or other cytidine analog) Analog_TP Analog-Triphosphate 5_Phenylcytidine->Analog_TP Phosphorylation DNA_Replication DNA Replication Analog_TP->DNA_Replication DNA_w_Analog DNA with incorporated analog DNA_Replication->DNA_w_Analog Trapped_DNMT Covalent DNMT1-DNA Adduct (Trapped DNMT1) DNA_w_Analog->Trapped_DNMT Hypomethylated_DNA Hypomethylated DNA DNA_w_Analog->Hypomethylated_DNA Passive Demethylation in subsequent replication cycles DNMT1 DNMT1 DNMT1->Trapped_DNMT Proteasomal_Degradation Proteasomal Degradation Trapped_DNMT->Proteasomal_Degradation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylated_DNA->Gene_Reexpression Cellular_Effects Apoptosis, Cell Cycle Arrest, Differentiation Gene_Reexpression->Cellular_Effects

Caption: Mechanism of DNMT inhibition by cytidine analogs.

Application 1: Induction of Gene Re-expression

A primary application of DNMT inhibitors is to study the re-expression of genes silenced by DNA hypermethylation. This is often assessed by measuring mRNA levels of target genes.

Experimental Protocol: Cell Treatment and RNA Analysis
  • Cell Seeding: Plate cells at a density that will allow for several population doublings without reaching confluency during the treatment period.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For 5-Azacytidine, concentrations typically range from 1 µM to 10 µM.[6][7]

  • Treatment: Treat cells with the desired concentration of this compound. Since the compound's effect is dependent on its incorporation during DNA replication, treatment should be maintained for at least 72 to 96 hours.[6][8] The medium containing the fresh compound should be replaced every 24 hours due to the potential instability of cytidine analogs in aqueous solutions.[9]

  • RNA Isolation: After the treatment period, harvest the cells and isolate total RNA using a standard method, such as a TRIzol-based reagent or a commercial RNA isolation kit.[1]

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers.[1]

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the expression levels of target genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The 2-ΔΔCt method is commonly used for relative quantification.[1]

Quantitative Data: Gene Expression Changes with 5-Azacytidine
Cell LineTreatmentGeneFold Change in ExpressionReference
NSCLC5-AzacytidineCXCL5~2.5[10]
NSCLC5-AzacytidineOLIG1~2.0[10]
NSCLC5-AzacytidineOLIG2~3.0[10]
NSCLC5-AzacytidineHOXC9~4.0[10]
NSCLC5-AzacytidinePCDH10~2.5[10]
Tomato Fruit5-AzacytidineSlDCL2a1.25[11]
Tomato Fruit5-AzacytidineSlDCL2b3.53[11]
Tomato Fruit5-AzacytidineSlDCL2c7.06[11]
Tomato Fruit5-AzacytidineSlDCL2d6.36[11]

Application 2: Inhibition of Cancer Cell Growth and Viability

DNMT inhibitors are known to induce cytotoxicity and inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric to quantify this effect.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Treat the cells with the various concentrations of the compound and incubate for a period of 72 to 96 hours.[14]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • IC50 Calculation: Plot the absorbance against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

Quantitative Data: IC50 Values of Cytidine Analogs in Cancer Cell Lines
CompoundCell LineIC50 (µM)Exposure Time (h)Reference
DecitabineTF-1, U937, Raji, HEL< 0.05-[15]
DecitabineML-1, HL-60, K562, SW48, Cama-10.05 - 0.4-[15]
DecitabineJurkat, MOLT4, PC3, RKO, DU145> 2-[15]
5-AzacytidineHMC-1~2048[16]
5-AzacytidineHematopoietic Stem Cells1624[2][16]
5-AzacytidineMOLM-13, SKM-1Varies-[17]

Application 3: Analysis of DNA Methylation Status

A direct consequence of DNMT inhibition is the reduction of DNA methylation levels, which can be quantified at a global level or at specific gene promoters.

DNA_Methylation_Analysis_Workflow Cell_Treatment Cell Treatment with This compound DNA_Extraction Genomic DNA Extraction Cell_Treatment->DNA_Extraction Bisulfite_Conversion Sodium Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR Amplification of Target Region Bisulfite_Conversion->PCR_Amplification Analysis Analysis of Methylation Status PCR_Amplification->Analysis Sequencing Bisulfite Sequencing Analysis->Sequencing MSP Methylation-Specific PCR (MSP) Analysis->MSP Pyrosequencing Pyrosequencing Analysis->Pyrosequencing

References

Application Notes and Protocols for In Vivo Animal Studies of 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific in vivo animal study data, pharmacokinetic profiles, or toxicological assessments for 5-Phenylcytidine. The following application notes and protocols are therefore based on established methodologies for closely related cytidine analogs that function as DNA methyltransferase (DNMT) inhibitors, such as 5-Azacytidine and Decitabine. These guidelines are intended to serve as a foundational framework for researchers and drug development professionals initiating preclinical in vivo studies with this compound and will require empirical optimization.

Introduction

This compound is a cytidine nucleoside analog. Based on the mechanism of action of similar cytidine analogs, it is hypothesized to function as a DNA methyltransferase (DNMT) inhibitor, making it a potential candidate for anticancer therapy.[1][2][3] Aberrant DNA methylation is a key epigenetic alteration in cancer, leading to the silencing of tumor suppressor genes.[1][3] DNMT inhibitors can reverse this hypermethylation, restore the expression of these genes, and inhibit tumor growth.[4][5]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in in vivo animal models, covering study design, experimental protocols, and data interpretation.

Proposed Mechanism of Action

This compound, as a cytidine analog, is expected to be incorporated into DNA during replication. Once incorporated, it is hypothesized to form a covalent bond with DNMT enzymes, trapping them and leading to their degradation. This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes.

DNMT_Inhibition_Pathway cluster_cell Cancer Cell 5_Phenylcytidine 5_Phenylcytidine Cellular_Uptake Cellular Uptake 5_Phenylcytidine->Cellular_Uptake Phosphorylation Phosphorylation to 5-Phenyl-dCTP Cellular_Uptake->Phosphorylation DNA_Incorporation Incorporation into DNA Phosphorylation->DNA_Incorporation DNMT_Trapping DNMT Trapping and Depletion DNA_Incorporation->DNMT_Trapping DNA_Hypomethylation DNA Hypomethylation DNMT_Trapping->DNA_Hypomethylation Gene_Re-expression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Re-expression Biological_Effect Apoptosis, Cell Cycle Arrest, Tumor Growth Inhibition Gene_Re-expression->Biological_Effect

Figure 1: Proposed mechanism of action for this compound.

Data Presentation: General Parameters for Cytidine Analog In Vivo Studies

The following tables summarize typical quantitative data obtained from in vivo studies of related cytidine analogs. These values should be considered as a starting point for designing studies with this compound.

Table 1: Exemplary Dosing and Efficacy of DNMT Inhibitors in Xenograft Models

CompoundAnimal ModelTumor TypeDose RangeAdministration RouteAntitumor EffectReference
5-Aza-2'-deoxycytidine (Decitabine)Xenograft MiceHead and Neck Squamous Cell Carcinoma (FaDu)Not SpecifiedNot SpecifiedSuppression of tumor growth, inhibition of proliferation, induction of apoptosis[5]
4'-thio-2'-deoxycytidine (T-dCyd)Xenograft MiceHuman Colon Carcinoma (HCT-116)Not SpecifiedNot SpecifiedDNMT1 depletion, tumor growth inhibition[4]
5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd)Xenograft MiceHuman Colon Carcinoma (HCT-116)Not SpecifiedNot SpecifiedMore effective DNMT1 depletion and tumor growth inhibition than T-dCyd[4]

Table 2: Illustrative Pharmacokinetic Parameters of a Cytidine Analog in Non-Human Primates

ParameterValueAnimal ModelCompoundConditionsReference
Half-life (t½)22–56 minCynomolgus Monkeys5-Fluoro-2'-deoxycytidine (FdCyd)Intravenous (IV) administration with THU
Clearance~15 mL/min/kgCynomolgus Monkeys5-Fluoro-2'-deoxycytidine (FdCyd)Intravenous (IV) administration with THU
Oral Bioavailability<1% to 24%Cynomolgus Monkeys5-Fluoro-2'-deoxycytidine (FdCyd)Co-administered with THU (a cytidine deaminase inhibitor)

Note: The oral bioavailability of many cytidine analogs is low due to degradation by cytidine deaminase in the gut and liver. Co-administration with a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), can significantly increase oral bioavailability.

Experimental Protocols

General In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel compound like this compound.

In_Vivo_Efficacy_Workflow Model_Selection Animal Model Selection (e.g., Xenograft Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Model_Selection->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Euthanize at Predefined Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Collect Tumors and Tissues for Analysis (e.g., Western Blot, Immunohistochemistry) Endpoint->Analysis

Figure 2: Standard workflow for an in vivo efficacy study.
Detailed Methodologies

4.2.1. Animal Models

  • Species: Immunocompromised mice (e.g., NOD-SCID, C.B-17 SCID) are commonly used for human tumor xenograft studies.

  • Tumor Models:

    • Subcutaneous Xenografts: Human cancer cell lines (e.g., HCT-116 for colon cancer, FaDu for head and neck cancer) are injected subcutaneously into the flank of the mice.[4][5] This model is useful for easily measuring tumor growth.

    • Orthotopic Models: Tumor cells are implanted into the organ of origin to better mimic the tumor microenvironment. This is more clinically relevant but technically more challenging.

4.2.2. Formulation and Administration of this compound

  • Formulation: this compound should be dissolved in a sterile, biocompatible vehicle. The choice of vehicle will depend on the solubility of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and/or Cremophor EL. A pilot study to determine the maximum tolerated dose (MTD) and appropriate vehicle is recommended.

  • Administration Routes:

    • Intravenous (IV): Ensures 100% bioavailability.

    • Intraperitoneal (IP): Commonly used in rodent studies.

    • Oral (PO): Requires investigation of oral bioavailability, potentially with co-administration of a cytidine deaminase inhibitor.

4.2.3. Efficacy Assessment

  • Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. The formula: Volume = (Length x Width²) / 2 is commonly used.

  • Body Weight and Clinical Observations: Monitor for signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

  • Pharmacodynamic (PD) Biomarkers:

    • DNMT1 Levels: Assess DNMT1 protein levels in tumor tissue via Western blot or immunohistochemistry to confirm target engagement.[4]

    • DNA Methylation: Analyze global or gene-specific DNA methylation levels in tumor DNA using techniques like bisulfite sequencing.

    • Gene Re-expression: Measure the mRNA levels of known hypermethylated tumor suppressor genes (e.g., p16, MLH1) by qRT-PCR.

4.2.4. Pharmacokinetic Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Methodology:

    • Administer a single dose of this compound to a cohort of animals (e.g., mice or rats).

    • Collect blood samples at multiple time points post-administration.

    • Process blood to obtain plasma.

    • Analyze the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½).

4.2.5. Toxicology Studies

  • Acute Toxicity: A single-dose study to determine the MTD and identify potential target organs of toxicity.

  • Repeated-Dose Toxicity: Administer this compound for a longer duration (e.g., 14 or 28 days) to assess cumulative toxicity.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of morbidity and mortality.

    • Hematology and Clinical Chemistry: Analyze blood samples for changes in blood cell counts and markers of liver and kidney function.

    • Histopathology: Microscopic examination of major organs and tissues to identify any treatment-related pathological changes.

Conclusion

While there is currently no specific in vivo data available for this compound, the protocols and methodologies established for other cytidine analogs provide a robust framework for its preclinical evaluation. Researchers should proceed with dose-escalation and toxicity studies to establish a safe and effective dose range before embarking on large-scale efficacy studies. Careful monitoring of pharmacodynamic markers will be crucial to confirm the hypothesized mechanism of action and to guide the clinical development of this compound.

References

Application Notes and Protocols for In Vivo Delivery of 5-Phenylcytidine to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific in vivo delivery data and established protocols for 5-Phenylcytidine are not widely available in peer-reviewed literature. The following application notes and protocols are therefore based on established methodologies for the targeted delivery of other cytidine analogs, such as 5-Aza-2'-deoxycytidine and 5-Fluoro-2'-deoxycytidine. These protocols should be considered as a starting point for the development of specific delivery strategies for this compound and will require optimization and validation.

Introduction

This compound is a synthetic nucleoside analog with potential therapeutic applications. The targeted delivery of this compound to specific cells or tissues in vivo is crucial for maximizing its therapeutic efficacy while minimizing off-target toxicity. This document outlines potential strategies and detailed experimental protocols for the formulation, characterization, and in vivo application of this compound using common drug delivery systems, including liposomes and polymeric nanoparticles. The information provided is intended for researchers, scientists, and drug development professionals.

Potential Signaling Pathways and Cellular Mechanisms

While the specific cellular targets of this compound are still under investigation, like other cytidine analogs, it is hypothesized to interfere with nucleic acid synthesis and methylation processes, potentially leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Signaling_Pathway This compound This compound Target_Cell Target_Cell This compound->Target_Cell Targeted Delivery Cellular_Uptake Cellular_Uptake Target_Cell->Cellular_Uptake Intracellular_Activation Intracellular_Activation Cellular_Uptake->Intracellular_Activation DNA_Incorporation DNA_Incorporation Intracellular_Activation->DNA_Incorporation RNA_Incorporation RNA_Incorporation Intracellular_Activation->RNA_Incorporation DNA_Methylation_Inhibition DNA_Methylation_Inhibition Intracellular_Activation->DNA_Methylation_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Incorporation->Cell_Cycle_Arrest RNA_Incorporation->Cell_Cycle_Arrest DNA_Methylation_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Liposome_Preparation_Workflow cluster_0 Preparation cluster_1 Characterization Lipid_Dissolution 1. Dissolve lipids in organic solvent Film_Formation 2. Evaporate solvent to form a thin film Lipid_Dissolution->Film_Formation Hydration 3. Hydrate film with this compound solution Film_Formation->Hydration Sonication 4. Sonicate to form small unilamellar vesicles Hydration->Sonication Purification 5. Purify by size exclusion chromatography Sonication->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta Encapsulation_Efficiency Encapsulation Efficiency (HPLC) Purification->Encapsulation_Efficiency Morphology Morphology (TEM) Purification->Morphology Nanoparticle_Preparation_Workflow cluster_0 Preparation cluster_1 Characterization Organic_Phase 1. Dissolve PLGA and this compound in organic solvent Emulsification 3. Emulsify organic phase in aqueous phase Organic_Phase->Emulsification Aqueous_Phase 2. Prepare aqueous phase with surfactant Aqueous_Phase->Emulsification Solvent_Evaporation 4. Evaporate organic solvent Emulsification->Solvent_Evaporation Collection 5. Collect nanoparticles by centrifugation Solvent_Evaporation->Collection Size_Zeta_NP Particle Size & Zeta Potential (DLS) Collection->Size_Zeta_NP Encapsulation_Efficiency_NP Encapsulation Efficiency (HPLC) Collection->Encapsulation_Efficiency_NP Morphology_NP Morphology (SEM/TEM) Collection->Morphology_NP

Quantifying 5-Phenylcytidine Incorporation into Genomic DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine (5-phC) is a synthetic nucleoside analog with potential applications in various biomedical research areas, including drug development. Its incorporation into genomic DNA can induce structural changes and cellular responses, making it a valuable tool for studying DNA replication, repair mechanisms, and as a potential therapeutic agent. Accurate quantification of 5-phC incorporation is crucial for understanding its mechanism of action, determining its efficacy, and assessing its safety profile.

These application notes provide detailed protocols for the quantification of 5-phC in genomic DNA using state-of-the-art analytical techniques. The methodologies described are intended to guide researchers in developing robust and reliable assays for their specific experimental needs.

Cellular Uptake, Metabolism, and Incorporation of this compound

The precise mechanisms of this compound's cellular uptake and metabolism are not yet fully elucidated. However, based on the behavior of similar nucleoside analogs, a probable pathway can be outlined.[1] Cellular uptake is likely mediated by nucleoside transporters present on the cell membrane. Once inside the cell, this compound is expected to undergo phosphorylation by cellular kinases to its triphosphate form, 5-phenyl-2'-deoxycytidine triphosphate (5-ph-dCTP). This conversion is a critical step, as the triphosphate is the active form that can be recognized and incorporated into the nascent DNA strand by DNA polymerases during replication.[2][3]

The incorporation of 5-ph-dCTP in place of the natural deoxycytidine triphosphate (dCTP) introduces a bulky phenyl group into the DNA major groove. This modification can disrupt the normal DNA structure, potentially affecting DNA-protein interactions and triggering cellular responses such as the DNA damage response (DDR) pathway.[4][5][6][7][8]

Experimental Protocols

Protocol 1: Quantification of this compound in Genomic DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of nucleoside analogs in DNA.[9][10][11][12]

Workflow for LC-MS/MS Quantification of this compound

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis genomic_dna Genomic DNA Isolation enzymatic_hydrolysis Enzymatic Hydrolysis to Nucleosides genomic_dna->enzymatic_hydrolysis DNA Degradation protein_removal Protein Removal & Desalting enzymatic_hydrolysis->protein_removal Purification lc_separation LC Separation of Nucleosides protein_removal->lc_separation Sample Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Ionization & Fragmentation quantification Quantification using Standard Curve ms_detection->quantification Data Acquisition normalization Normalization to Total Deoxycytidine quantification->normalization Calculation

Caption: Workflow for LC-MS/MS quantification of this compound in DNA.

1. Materials and Reagents:

  • Genomic DNA isolation kit

  • Nuclease P1

  • Alkaline Phosphatase

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-Phenylcytidine, if available)

  • LC-MS grade water, acetonitrile, and formic acid

  • C18 reverse-phase LC column

2. Procedure:

  • Genomic DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound using a commercial kit according to the manufacturer's instructions. Ensure high purity and integrity of the DNA.

  • DNA Quantification: Accurately quantify the isolated DNA using a fluorometric method to ensure equal starting amounts for all samples.

  • Enzymatic Hydrolysis:

    • To 1-10 µg of genomic DNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into individual mononucleotides.

    • Add alkaline phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to nucleosides.[13][14][15]

  • Protein Removal and Desalting:

    • Remove proteins by precipitation with cold acetone or using a filtration device.

    • Desalt the nucleoside mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Resuspend the dried nucleosides in a suitable mobile phase.

    • Inject the sample onto a C18 reverse-phase column for chromatographic separation. A gradient elution with water and acetonitrile containing 0.1% formic acid is typically used.[16][17]

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transitions for this compound and the internal standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the protonated base after fragmentation.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the this compound standard.

    • Quantify the amount of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

    • Express the incorporation of this compound as a ratio to the total amount of deoxycytidine in the sample.

Protocol 2: Quantification of this compound in Genomic DNA by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a more accessible method for quantifying nucleoside analogs, although it is generally less sensitive than LC-MS/MS.[14][15][17][18]

1. Materials and Reagents:

  • Same as for Protocol 1, excluding the stable isotope-labeled internal standard and mass spectrometry-grade solvents.

  • HPLC-grade solvents.

  • Reverse-phase C18 HPLC column.

2. Procedure:

  • Sample Preparation: Follow steps 1-4 from Protocol 1 for genomic DNA isolation, quantification, enzymatic hydrolysis, and purification.

  • HPLC-UV Analysis:

    • Resuspend the dried nucleosides in the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Perform isocratic or gradient elution using a mobile phase typically consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[17]

    • Detect the eluting nucleosides using a UV detector at a wavelength where this compound has significant absorbance (this will need to be determined empirically).

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Identify and quantify the this compound peak in the sample chromatograms based on its retention time and the standard curve.

    • Normalize the amount of this compound to the amount of deoxycytidine, which is also quantified from the same chromatogram.

Protocol 3: Antibody-Based Detection of this compound (Hypothetical)

This protocol is hypothetical as the availability of a specific antibody against this compound is not confirmed. However, if such an antibody were developed, immunofluorescence or ELISA-based methods could be employed for semi-quantitative or relative quantification.[19][20]

1. Materials and Reagents:

  • Primary antibody specific for this compound.

  • Fluorophore-conjugated secondary antibody.

  • Cell culture reagents.

  • Fixation and permeabilization buffers (e.g., paraformaldehyde, Triton X-100).

  • Blocking solution (e.g., bovine serum albumin or goat serum).

  • Microscope for fluorescence imaging.

2. Procedure (Immunofluorescence):

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.[19]

  • Blocking: Block non-specific antibody binding with a suitable blocking solution.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-5-Phenylcytidine antibody overnight at 4°C.

    • Wash the cells and incubate with a fluorophore-conjugated secondary antibody.

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescence signal using a fluorescence microscope. The intensity of the nuclear fluorescence can provide a semi-quantitative measure of this compound incorporation.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Quantification of this compound Incorporation by LC-MS/MS

Cell LineTreatment Concentration (µM)Treatment Duration (h)5-phC / 10⁶ dC (Mean ± SD)
HCT11612415.2 ± 2.1
HCT1161024125.8 ± 15.7
HCT1161048210.4 ± 25.3
MCF-71248.9 ± 1.5
MCF-7102498.3 ± 11.2
MCF-71048185.6 ± 20.1

Table 2: Hypothetical Quantification of this compound Incorporation by HPLC-UV

Sample5-phC (pmol/µg DNA)dC (pmol/µg DNA)% Incorporation ((5-phC / (5-phC + dC)) * 100)
Untreated ControlNot Detected15020
Treated Sample 125.414801.69%
Treated Sample 2189.7135012.32%

Signaling Pathway Perturbation

The incorporation of this compound into DNA is likely to be recognized by the cellular machinery as a form of DNA damage, leading to the activation of the DNA Damage Response (DDR) pathway. This can result in cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too extensive.

Potential DNA Damage Response Pathway Activated by this compound

cluster_dna_damage DNA Damage cluster_sensors Sensors cluster_mediators Mediators cluster_effectors Effectors dna_incorp This compound Incorporation replication_stress Replication Stress dna_incorp->replication_stress dna_lesion DNA Lesion dna_incorp->dna_lesion atr ATR replication_stress->atr atm ATM dna_lesion->atm chk1 CHK1 atr->chk1 chk2 CHK2 atm->chk2 p53 p53 atm->p53 cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest chk2->p53 chk2->cell_cycle_arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

References

5-Phenylcytidine: A Novel Probe for Investigating Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The regulation of gene expression is a fundamental process in biology, controlling cellular function, differentiation, and response to stimuli. Epigenetic modifications, such as DNA methylation, play a critical role in this regulatory network. Cytidine analogs have proven to be invaluable tools for dissecting these mechanisms. While compounds like 5-azacytidine and 5-hydroxymethylcytosine are well-established modulators of DNA methylation, the unique properties of other 5-substituted cytidines are still being explored.

This document proposes the use of 5-Phenylcytidine, a synthetic cytidine analog, as a novel tool for studying gene expression regulation. Due to the scarcity of direct research on this compound, this application note is based on the established mechanisms of related 5-substituted pyrimidine nucleosides. We hypothesize that the bulky phenyl group at the 5-position of the cytidine ring could sterically hinder the action of DNA methyltransferases (DNMTs), leading to passive demethylation and subsequent changes in gene expression. Furthermore, its potential incorporation into DNA could alter local chromatin structure and affect the binding of regulatory proteins.

Hypothesized Mechanism of Action

We propose two primary mechanisms by which this compound may influence gene expression:

  • Inhibition of DNA Methylation: The phenyl group at the 5-position of the cytosine base may act as a steric impediment to the active site of DNA methyltransferases (DNMTs). This would prevent the methylation of cytosine residues in CpG islands, leading to passive demethylation during DNA replication and reactivation of silenced genes.

  • Alteration of DNA-Protein Interactions: Following its potential incorporation into DNA, the phenyl group would protrude into the major groove of the DNA helix. This could disrupt the binding of transcription factors, repressors, and other regulatory proteins, thereby modulating gene expression.

These proposed mechanisms suggest that this compound could be a valuable tool for identifying genes regulated by DNA methylation and for studying the impact of steric hindrance in the major groove on gene transcription.

Quantitative Data Summary

As direct experimental data for this compound is not currently available in the public domain, the following table provides a template for the types of quantitative data that should be collected when characterizing its effects. The values for 5-azacytidine, a well-studied DNA methylation inhibitor, are included for comparison.[1][2][3]

ParameterThis compound (Hypothetical)5-azacytidine (Reported)Method
Effective Concentration (in vitro) To be determined1-10 µMCell Viability Assay (e.g., MTT)
Global DNA Demethylation To be determinedSignificant reduction in 5-mC levelsLC-MS/MS or ELISA-based assays
Gene-Specific Demethylation To be determinedDemethylation of specific promoter regionsBisulfite Sequencing, Methylation-Specific PCR
Gene Expression Upregulation (Fold Change of silenced reporter gene) To be determined3 to 8-foldqRT-PCR
Inhibition of DNMT1 activity (IC50) To be determinedCovalent trapping, leading to depletionIn vitro DNMT activity assay

Experimental Protocols

The following protocols are suggested for investigating the effects of this compound on gene expression. These are based on established methods for studying other cytidine analogs.[4]

Protocol 1: Determination of Optimal Concentration and Treatment Duration

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line with known hypermethylated tumor suppressor genes) in a 96-well plate at a suitable density.

  • Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (5-azacytidine at 5 µM).

  • Time Course: Incubate the cells for various time points (e.g., 24, 48, 72, 96, and 120 hours).

  • Viability Assay: At each time point, assess cell viability using an MTT or similar assay to determine the IC50 value and the optimal non-toxic concentration.

  • RNA and DNA Isolation: Based on the viability data, select optimal concentrations and time points for subsequent experiments. Harvest cells and isolate RNA and DNA for downstream analysis.

Protocol 2: Analysis of Global DNA Methylation

  • DNA Isolation: Isolate genomic DNA from cells treated with the optimal concentration of this compound and control cells.

  • Quantification of 5-methylcytosine (5-mC): Use a global DNA methylation quantification kit (ELISA-based) or LC-MS/MS to determine the percentage of 5-mC in the treated versus control samples.

Protocol 3: Gene-Specific Methylation Analysis

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Methylation-Specific PCR (MSP): Design primers specific for the methylated and unmethylated sequences of a target gene's promoter (e.g., a known silenced tumor suppressor gene). Perform PCR to determine the methylation status.

  • Bisulfite Sequencing: For higher resolution, amplify the bisulfite-converted promoter region of interest and perform Sanger or next-generation sequencing to determine the methylation status of individual CpG sites.

Protocol 4: Gene Expression Analysis

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from treated and control cells and reverse transcribe it into cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): Use gene-specific primers to quantify the expression levels of target genes (e.g., those identified in the methylation analysis) and housekeeping genes for normalization.

  • RNA Sequencing (RNA-Seq): For a genome-wide analysis of gene expression changes, perform RNA-Seq on RNA from treated and control cells.

Visualizations

Diagram 1: Hypothesized Mechanism of this compound

cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication cluster_2 Gene Expression Regulation 5-PC This compound 5-PC-TP This compound Triphosphate 5-PC->5-PC-TP Phosphorylation DNA_rep DNA Replication 5-PC-TP->DNA_rep Incorporation Incorporation into DNA DNA_rep->Incorporation DNA_with_PC DNA containing This compound Incorporation->DNA_with_PC Block_Methylation Steric Hindrance DNA_with_PC->Block_Methylation Alter_Binding Altered Protein Binding DNA_with_PC->Alter_Binding DNMT DNMT DNMT->Block_Methylation Passive_Demethylation Passive Demethylation Block_Methylation->Passive_Demethylation Gene_Expression Altered Gene Expression Passive_Demethylation->Gene_Expression Alter_Binding->Gene_Expression

Caption: Hypothesized mechanism of this compound in gene regulation.

Diagram 2: Experimental Workflow for this compound Analysis

cluster_analysis Downstream Analysis Start Start: Cell Culture Treatment Treatment with this compound (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest DNA_Isolation DNA Isolation Harvest->DNA_Isolation RNA_Isolation RNA Isolation Harvest->RNA_Isolation Global_Methylation Global Methylation Analysis (ELISA / LC-MS) DNA_Isolation->Global_Methylation Gene_Specific_Methylation Gene-Specific Methylation (MSP / Bisulfite Seq) DNA_Isolation->Gene_Specific_Methylation Gene_Expression Gene Expression Analysis (qRT-PCR / RNA-Seq) RNA_Isolation->Gene_Expression Data_Integration Data Integration and Biological Interpretation Global_Methylation->Data_Integration Gene_Specific_Methylation->Data_Integration Gene_Expression->Data_Integration

Caption: Workflow for studying this compound's effects.

Diagram 3: Potential Signaling Pathway Affected by this compound

cluster_pathway Downstream Cellular Effects 5PC This compound DNMT_Inhibition DNMT Inhibition 5PC->DNMT_Inhibition Promoter_Demethylation Promoter Demethylation (e.g., Tumor Suppressor Gene) DNMT_Inhibition->Promoter_Demethylation Gene_Reactivation Gene Reactivation Promoter_Demethylation->Gene_Reactivation Protein_Expression Protein Expression (e.g., p53, p21) Gene_Reactivation->Protein_Expression Cell_Cycle_Arrest Cell Cycle Arrest Protein_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Expression->Apoptosis

Caption: Potential pathway affected by this compound-induced demethylation.

References

Illuminating Cellular Machinery: Application Notes and Protocols for Fluorescently Labeling 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track specific biomolecules within the complex intracellular environment is paramount to advancing our understanding of cellular processes and developing targeted therapeutics. 5-Phenylcytidine, a synthetic nucleoside analog, presents a unique scaffold for the development of fluorescent probes. Its phenyl group offers a versatile handle for the attachment of a wide array of fluorophores, enabling the investigation of nucleic acid dynamics, enzyme activities, and cellular pathways with high spatial and temporal resolution. These application notes provide a comprehensive guide to the fluorescent labeling of this compound and its subsequent application in microscopy. We detail protocols for chemical modification, fluorescent dye conjugation, and cellular imaging, alongside critical data on the spectroscopic properties of the resulting probes.

Labeling Strategies for this compound

The key to fluorescently labeling this compound lies in the chemical modification of its phenyl group to introduce a reactive moiety for dye conjugation. Two primary strategies are proposed:

  • Functionalization of the Phenyl Ring: A reactive group, such as an amine or an alkyne, can be introduced onto the phenyl ring of this compound. This is followed by conjugation to a fluorescent dye possessing a compatible reactive group (e.g., an NHS-ester for an amine or an azide for an alkyne via "click chemistry").

  • Metabolic Incorporation of a Pre-labeled Analog: A fluorescently-labeled this compound triphosphate can be synthesized and subsequently introduced into cells. Cellular polymerases may then incorporate this analog into newly synthesized nucleic acids, allowing for the direct visualization of DNA replication or transcription.

Section 1: Chemical Functionalization and Fluorescent Labeling of this compound

This section details a two-step process for the covalent attachment of a fluorescent dye to this compound. The first step involves the introduction of a primary amine onto the phenyl ring, followed by labeling with an amine-reactive fluorescent dye.

Protocol 1.1: Synthesis of 5-(4-Aminophenyl)cytidine

This protocol is adapted from palladium-catalyzed cross-coupling reactions used for the modification of nucleosides.[1][2][3][4][5]

Materials:

  • 5-Iodo-cytidine

  • 4-Aminophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • In a reaction vessel, dissolve 5-iodo-cytidine and 4-aminophenylboronic acid in the solvent mixture.

  • Add the base and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the chosen catalyst and solvent system (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Purify the crude product by silica gel column chromatography to obtain 5-(4-Aminophenyl)cytidine.

  • Confirm the identity and purity of the product using NMR and mass spectrometry.

Protocol 1.2: Fluorescent Labeling of 5-(4-Aminophenyl)cytidine

This protocol describes the conjugation of an amine-reactive fluorescent dye to the synthesized 5-(4-Aminophenyl)cytidine.

Materials:

  • 5-(4-Aminophenyl)cytidine

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester (NHS ester) of a desired fluorophore)[6][7][8][9][10]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column or HPLC for purification

Procedure:

  • Dissolve 5-(4-Aminophenyl)cytidine in the reaction buffer.

  • Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.

  • Slowly add the dye solution to the 5-(4-Aminophenyl)cytidine solution while stirring.

  • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Monitor the reaction progress by TLC or HPLC.

  • Purify the fluorescently labeled this compound from unreacted dye and starting material using size-exclusion chromatography or reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy to determine the degree of labeling.

Experimental Workflow for Chemical Labeling

G cluster_synthesis Synthesis of Aminophenyl-Cytidine cluster_labeling Fluorescent Dye Conjugation cluster_purification Purification and Analysis s1 5-Iodo-cytidine s3 Palladium-Catalyzed Cross-Coupling s1->s3 s2 4-Aminophenylboronic acid s2->s3 s4 5-(4-Aminophenyl)cytidine s3->s4 l1 5-(4-Aminophenyl)cytidine l3 Amide Bond Formation l1->l3 l2 Amine-Reactive Fluorescent Dye l2->l3 l4 Fluorescently Labeled This compound l3->l4 p1 Fluorescently Labeled This compound p2 HPLC or Size-Exclusion Chromatography p1->p2 p3 Purified Probe p2->p3 p4 Mass Spectrometry & UV-Vis p3->p4 p5 Characterized Probe p4->p5

Caption: Workflow for the chemical synthesis and fluorescent labeling of this compound.

Section 2: Enzymatic Incorporation of Fluorescent this compound Triphosphate

This section outlines the strategy for the enzymatic incorporation of a fluorescently labeled this compound triphosphate into nucleic acids for live-cell imaging.

Protocol 2.1: Synthesis of Fluorescently Labeled this compound Triphosphate

This protocol involves the triphosphorylation of the fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound

  • Phosphorylating agent (e.g., POCl₃)

  • Pyrophosphate

  • Anhydrous solvent (e.g., trimethyl phosphate)

  • Purification system (e.g., anion-exchange chromatography)

Procedure:

  • Dissolve the fluorescently labeled this compound in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Add the phosphorylating agent dropwise and stir the reaction at 0°C for several hours.

  • Quench the reaction and add pyrophosphate to form the triphosphate.

  • Purify the fluorescently labeled this compound triphosphate using anion-exchange chromatography.

  • Confirm the product identity and purity by NMR and mass spectrometry.

Protocol 2.2: Cellular Delivery and Imaging

This protocol describes the introduction of the fluorescent triphosphate into cells and subsequent imaging.

Materials:

  • Fluorescently labeled this compound triphosphate

  • Cell line of interest

  • Cell culture medium and supplements

  • Transfection reagent or microinjection setup

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture the cells to the desired confluency.

  • Deliver the fluorescently labeled this compound triphosphate into the cells using a suitable method such as microinjection, or a transfection reagent optimized for small molecules.

  • Incubate the cells for a period to allow for the incorporation of the fluorescent analog into newly synthesized nucleic acids. The incubation time will vary depending on the cell type and the specific process being studied.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated fluorescent nucleotide.

  • Image the cells using a fluorescence microscope equipped with filter sets that match the excitation and emission spectra of the chosen fluorophore.

Experimental Workflow for Metabolic Labeling

G cluster_synthesis Probe Synthesis cluster_delivery Cellular Incorporation cluster_imaging Microscopy and Analysis s1 Fluorescently Labeled This compound s2 Triphosphorylation s1->s2 s3 Fluorescent this compound Triphosphate s2->s3 d1 Fluorescent this compound Triphosphate d2 Cell Delivery (e.g., Microinjection) d1->d2 d3 Cellular Polymerases d2->d3 d4 Incorporation into Nascent Nucleic Acids d3->d4 i1 Labeled Cells i2 Fluorescence Microscopy i1->i2 i3 Image Acquisition i2->i3 i4 Data Analysis i3->i4 i5 Visualization of Nucleic Acid Dynamics i4->i5

Caption: Workflow for the enzymatic incorporation and imaging of fluorescent this compound.

Section 3: Data Presentation

The choice of fluorescent dye is critical for successful microscopy experiments. The following table summarizes the spectroscopic properties of common fluorescent dyes suitable for labeling this compound.

Fluorescent DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reactive Group
Fluorescein (FITC) 494518~75,0000.92Isothiocyanate
Alexa Fluor 488 495519~71,0000.92NHS ester
Cyanine3 (Cy3) 550570~150,0000.15NHS ester
Cyanine5 (Cy5) 649670~250,0000.28NHS ester
BODIPY-FL 503512~80,0000.97NHS ester
ATTO 488 501523~90,0000.80NHS ester
ATTO 550 554576~120,0000.60NHS ester

Note: Spectroscopic properties can vary depending on the conjugation partner and the local environment.

Section 4: Applications in Cellular Imaging

Fluorescently labeled this compound can be a powerful tool to investigate various cellular processes.

Visualizing DNA Replication and Repair

By introducing fluorescent this compound triphosphate into cells, nascent DNA synthesis can be visualized in real-time. This allows for the study of replication fork dynamics, the identification of replication origins, and the investigation of DNA repair mechanisms. For instance, the recruitment of repair proteins to sites of DNA damage containing the fluorescent analog can be monitored.[11][12][13]

Signaling Pathway: DNA Damage Response

G cluster_damage DNA Damage cluster_response Cellular Response cluster_repair DNA Repair d1 DNA with Fluorescent This compound Analog d3 DNA Lesion d1->d3 d2 Genotoxic Stress (e.g., UV, Chemicals) d2->d3 r1 Sensor Proteins (e.g., ATM, ATR) d3->r1 r2 Signal Transduction (Phosphorylation Cascade) r1->r2 r3 Effector Proteins (e.g., p53, CHK1/2) r2->r3 p1 Recruitment of Repair Factors (e.g., BRCA1, RAD51) r3->p1 p2 Repair of Lesion p1->p2 p3 Restoration of DNA Integrity p2->p3

Caption: Visualization of the DNA damage response pathway using fluorescent this compound.

Tracking RNA Transcription and Metabolism

Metabolic labeling with fluorescent this compound triphosphate allows for the visualization of newly synthesized RNA.[14][15] This can be used to study gene expression dynamics, RNA localization, and RNA turnover. For example, the movement of specific mRNA transcripts from the nucleus to the cytoplasm can be tracked, providing insights into post-transcriptional regulation.

Investigating Viral Replication

Many viruses, particularly RNA viruses, have their own polymerases that can incorporate nucleotide analogs. Fluorescently labeled this compound can be used to study the kinetics and localization of viral replication within infected cells.[15][16][17] This approach can also be used to screen for antiviral compounds that inhibit viral polymerase activity.

Conclusion

The fluorescent labeling of this compound provides a versatile platform for a wide range of microscopy-based investigations into fundamental cellular processes. The protocols and data presented in these application notes offer a starting point for researchers to design and implement experiments to visualize and quantify the dynamics of nucleic acids in living cells. The continued development of novel fluorophores and labeling strategies will further expand the utility of this compound as a powerful molecular probe in biological and biomedical research.

References

Troubleshooting & Optimization

troubleshooting 5-Phenylcytidine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-Phenylcytidine. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a synthetic analog of the nucleoside cytidine. Based on the known mechanisms of similar cytidine analogs, it is hypothesized to function as an inhibitor of DNA methyltransferases (DNMTs).[1] By incorporating into DNA, it may covalently trap DNMT enzymes, leading to a reduction in DNA methylation, which can in turn reactivate tumor suppressor genes and induce cytotoxicity in cancer cells.[2][3] Another potential mechanism, particularly in antiviral research, is the inhibition of viral RNA-dependent RNA polymerase.[4]

Q2: How should I dissolve and store this compound?

A2: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5][6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[7] The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity, with some cell lines being sensitive to concentrations as low as 0.1%.[5][6][8] Stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q3: I am not observing any significant cytotoxic effects with this compound. What could be the reason?

A3: Several factors could contribute to a lack of cytotoxic effect. These include:

  • Compound Concentration: The concentration range tested may be too low. It is advisable to perform a dose-response experiment over a wide range of concentrations.

  • Cell Line Sensitivity: The cell line used may be resistant to this compound. The expression levels of activating enzymes like uridine-cytidine kinase 2 (UCK2) or the target enzyme (e.g., DNMT1) can influence sensitivity.[1]

  • Incubation Time: The duration of exposure to the compound may be insufficient. For nucleoside analogs that require incorporation into DNA, longer incubation times (e.g., 48-72 hours) are often necessary to observe an effect.[6][9]

  • Compound Stability: Ensure the compound has not degraded. Use freshly prepared solutions or properly stored aliquots.

Q4: Can this compound have off-target effects?

A4: Like many nucleoside analogs, this compound could potentially have off-target effects. These can include incorporation into RNA leading to inhibition of RNA synthesis, or modulation of other cellular pathways.[1] It is important to include appropriate controls in your experiments to assess the specificity of the observed effects.

Troubleshooting Guides

Problem: Low or No Cytotoxicity Observed
Possible Cause Suggested Solution
Suboptimal Compound Concentration Perform a dose-response study with a broader range of concentrations (e.g., from nanomolar to high micromolar).
Insufficient Incubation Time Increase the incubation time to 48, 72, or even 96 hours, as the effects of nucleoside analogs are often cell cycle-dependent.[6][9]
Resistant Cell Line Test the compound on a panel of different cell lines. Consider cell lines known to be sensitive to other cytidine analogs like 5-azacytidine.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a slightly higher final DMSO concentration (if tolerated by the cells).[7]
Incorrect Assay for Cytotoxicity Use a sensitive and validated cell viability assay such as MTT, MTS, or a real-time cell monitoring system.[5][10]
Problem: Inconsistent or High Variability in Results
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding plates. Use a multichannel pipette for seeding and check for even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Variability in Compound Addition Ensure accurate and consistent pipetting of the compound to all wells. Prepare a master mix of the diluted compound to add to the wells.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cellular responses.

Quantitative Data

Table 1: Example IC50 Values for 5-Aza-2'-deoxycytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
HL-60Acute Promyelocytic Leukemia~0.1 - 172[11]
Calu-6Lung Carcinoma~1 - 1072[11]
BGC-823Gastric Cancer~1 - 572[12]
HT22Mouse Hippocampal Neuronal~1 - 1048[13]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Protocol 2: DNA Methyltransferase (DNMT) Activity/Inhibition Assay

This is a general protocol for a colorimetric assay to measure DNMT activity in nuclear extracts treated with this compound. Commercial kits are available and their specific instructions should be followed.

Materials:

  • Nuclear extraction kit

  • DNMT activity/inhibition assay kit (containing assay buffer, substrate DNA-coated plate, capture antibody, detection antibody, and color developer)

  • This compound

  • Microplate reader

Procedure:

  • Nuclear Extraction: Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Harvest the cells and extract nuclear proteins according to the manufacturer's protocol.

  • Assay Setup: In the substrate DNA-coated plate, add the assay buffer, nuclear extract, and the necessary co-factor (e.g., S-adenosylmethionine). For the inhibition experiment, add this compound directly to the reaction mixture with untreated nuclear extract. Include a positive control (active DNMT enzyme) and a blank.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.

  • Detection: Wash the plate and add the capture antibody (specific for 5-methylcytosine) followed by incubation.

  • Secondary Antibody and Development: Wash the plate again and add the HRP-conjugated detection antibody. After another incubation and wash, add the color developer and incubate until the color develops.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the DNMT activity as the rate of absorbance change over time. For inhibition studies, calculate the percentage of inhibition relative to the untreated control.

Visualizations

DNMT_Inhibition_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Phosphorylation (e.g., by UCK2) Phosphorylation (e.g., by UCK2) Cellular Uptake->Phosphorylation (e.g., by UCK2) 5-Phenyl-dCTP 5-Phenyl-dCTP Phosphorylation (e.g., by UCK2)->5-Phenyl-dCTP DNA Incorporation DNA Incorporation 5-Phenyl-dCTP->DNA Incorporation DNA with this compound DNA with this compound DNA Incorporation->DNA with this compound Covalent Adduct Formation Covalent Adduct Formation DNA with this compound->Covalent Adduct Formation DNMT1 DNMT1 DNMT1->Covalent Adduct Formation DNMT1 Trapping & Depletion DNMT1 Trapping & Depletion Covalent Adduct Formation->DNMT1 Trapping & Depletion DNA Hypomethylation DNA Hypomethylation DNMT1 Trapping & Depletion->DNA Hypomethylation Tumor Suppressor Gene Reactivation Tumor Suppressor Gene Reactivation DNA Hypomethylation->Tumor Suppressor Gene Reactivation Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Tumor Suppressor Gene Reactivation->Cell Cycle Arrest / Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prepare this compound stock (DMSO) Prepare this compound stock (DMSO) Treat cells with serial dilutions Treat cells with serial dilutions Prepare this compound stock (DMSO)->Treat cells with serial dilutions Culture and seed cells Culture and seed cells Culture and seed cells->Treat cells with serial dilutions Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Treat cells with serial dilutions->Incubate (e.g., 48-72h) Perform endpoint assay Perform endpoint assay Incubate (e.g., 48-72h)->Perform endpoint assay Measure signal (e.g., absorbance) Measure signal (e.g., absorbance) Perform endpoint assay->Measure signal (e.g., absorbance) Calculate % viability / inhibition Calculate % viability / inhibition Measure signal (e.g., absorbance)->Calculate % viability / inhibition Determine IC50 Determine IC50 Calculate % viability / inhibition->Determine IC50

Caption: General experimental workflow for this compound.

Caption: Logical workflow for troubleshooting experiments.

References

Technical Support Center: Optimizing 5-Phenylcytidine Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of 5-Phenylcytidine for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a cytidine nucleoside analog.[1] Like other cytidine analogs such as 5-azacytidine and decitabine (5-aza-2'-deoxycytidine), it is expected to function as an inhibitor of DNA methyltransferases (DNMTs).[1][2] By incorporating into DNA, these analogs can form covalent adducts with DNMTs, leading to their degradation and a subsequent reduction in global DNA methylation.[2][3] This can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[4]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

A3: The solubility of this compound should be empirically determined. For related compounds like 5-aza-2'-deoxycytidine, researchers have successfully used dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then further diluted in a sterile buffer like PBS or directly in the cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the optimal incubation time for this compound treatment?

A4: The optimal incubation time is dependent on the cell line's doubling time and the specific biological endpoint being measured. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to observe significant effects on cell viability. For rapidly dividing cells, 24 hours may be sufficient, whereas slower-growing cells might require longer exposure.

Q5: How can I determine the effect of this compound on cell viability?

A5: Several assays can be used to measure cell viability. Commonly used methods include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.

  • Resazurin-based Assays: These are fluorescence-based assays that also measure metabolic activity.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Real-time Glo Assays: These are luminescence-based assays that can measure cell viability in real-time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability 1. Concentration of this compound is too low.2. Incubation time is too short.3. The cell line is resistant to the compound.4. Compound has degraded.1. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM).2. Increase the incubation time (e.g., up to 96 hours).3. Verify the expression of DNMTs in your cell line; high levels of drug efflux pumps could also contribute to resistance.4. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.
High variability between replicate wells 1. Uneven cell seeding.2. "Edge effects" in multi-well plates.3. Inaccurate pipetting of the compound.1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.3. Calibrate pipettes regularly and use appropriate pipetting techniques.
Precipitation of this compound in culture medium 1. Poor solubility of the compound in the medium.2. The concentration of the compound exceeds its solubility limit.1. Ensure the stock solution is fully dissolved before diluting in the medium. Consider using a different solvent for the stock solution if compatible with your cells.2. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.
Unexpected cell morphology changes 1. Solvent (e.g., DMSO) toxicity.2. The compound is inducing cellular stress or differentiation.1. Ensure the final solvent concentration is non-toxic. Run a vehicle-only control to assess solvent effects.2. This may be an expected effect of the compound. Document morphological changes and correlate them with viability and other functional assays.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-based Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve 2X the desired final concentrations (e.g., if final concentrations are 0.1, 1, 10, 100 µM, prepare 0.2, 2, 20, 200 µM solutions).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add 20 µL of the Resazurin-based reagent to each well.

    • Incubate for 1-4 hours, protected from light, as recommended by the manufacturer.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background reading from the no-cell control wells.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Treat cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Treat cells with this compound for the desired time and concentration.

    • Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Quantitative Data Summary (Hypothetical based on related compounds)

As direct IC50 values for this compound are not widely published, the following table provides a hypothetical range based on the activity of similar cytidine analogs in various cancer cell lines. These values should be used as a starting point for empirical determination.

Cell LineCancer TypeHypothetical IC50 Range (µM)
HCT116Colon Carcinoma1 - 10
A549Lung Carcinoma5 - 25
MCF-7Breast Adenocarcinoma2 - 15
HL-60Promyelocytic Leukemia0.5 - 5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Prepare Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_cell Cell PC This compound DNA DNA PC->DNA Incorporation DNA_PC DNA with incorporated This compound DNA->DNA_PC DNMT DNMT DNMT->DNA_PC Binding DNMT_adduct DNMT-DNA Adduct DNA_PC->DNMT_adduct Degradation Proteasomal Degradation DNMT_adduct->Degradation Trapping Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Leads to TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG p53 p53 Activation TSG->p53 CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Putative signaling pathway of this compound.

References

Technical Support Center: 5-Phenylcytidine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 5-Phenylcytidine in an aqueous solution?

A1: Based on related cytidine analogs, this compound is likely susceptible to hydrolytic degradation. The primary mechanism is expected to be the hydrolytic opening of the pyrimidine ring. Other potential degradation pathways could include anomerization (conversion between α and β anomers) and other changes in the sugar ring structure.[1]

Q2: What factors can influence the stability of this compound solutions?

A2: Several factors can impact the stability of nucleoside analogs in solution, including:

  • pH: The rate of hydrolysis is often pH-dependent. For some analogs, maximum stability is observed at a specific pH range.[1]

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Buffer Concentration and Type: The composition of the buffer can influence the degradation kinetics.

  • Light Exposure (Photostability): Exposure to UV or visible light can induce photodegradation. It is advisable to protect solutions from light unless photostability has been confirmed.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of oxidation products.

Q3: How should I prepare and store this compound solutions to maximize stability?

A3: To enhance the stability of your this compound solutions, consider the following:

  • Use a buffer at an optimal pH: While the optimal pH for this compound is unknown, for some related compounds, a neutral pH is preferred.[1] It is recommended to perform a pH stability profile.

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended. Avoid repeated freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Use freshly prepared solutions: Whenever possible, prepare the solution immediately before use.

Q4: What are the potential consequences of using a degraded this compound solution?

A4: Using a degraded solution can have significant impacts on your experiments:

  • Reduced effective concentration: This can lead to a decrease in the desired biological or chemical effect.

  • Introduction of confounding variables: Degradation products may have their own biological activities or toxicities, which can interfere with the interpretation of your results.[1]

  • Inaccurate and irreproducible data: The presence of unknown quantities of the parent compound and its degradants will lead to unreliable results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent results over time. Degradation of this compound in the stock or working solution.Prepare fresh solutions for each experiment. Perform a stability study of your solution under your specific storage conditions using an appropriate analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Characterize the degradation products using techniques like mass spectrometry (MS) and NMR to understand the degradation pathway. Adjust solution preparation and storage conditions to minimize degradation.
Precipitate forms in the solution upon storage. Poor solubility or degradation leading to insoluble products.Assess the solubility of this compound in your chosen solvent and buffer. Consider using a different solvent system or adjusting the pH. If precipitation is due to degradation, optimize storage conditions.
Discoloration of the solution. Chemical degradation or oxidation.Protect the solution from light and consider degassing the solvent to remove dissolved oxygen. Prepare solutions using high-purity solvents and reagents.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

    • Keep at room temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with 1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for a defined period.

    • Analyze at various time points.

  • Thermal Degradation:

    • Store the solid this compound at an elevated temperature (e.g., 70°C) for a defined period.

    • Also, expose the stock solution to the same temperature.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose the solid compound and the stock solution to a light source with a specified output (e.g., in a photostability chamber).

    • Keep control samples wrapped in aluminum foil to protect them from light.

    • Analyze both exposed and control samples at various time points.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC-UV method. Peak purity analysis of the main peak should be performed to ensure that no degradation products are co-eluting.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Example Method Parameters (to be optimized for this compound):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 260 nm).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for quantifying this compound and its degradants.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation

pHApparent First-Order Rate Constant (k_obs) (h⁻¹)Half-life (t½) (h)
3.00.1504.6
5.00.05013.9
7.00.02034.7
9.00.0808.7
11.00.2003.5

Note: This data is hypothetical and for illustrative purposes only. Actual data must be generated experimentally.

Table 2: Summary of Forced Degradation Studies for a Related Analog (5-azacytidine)

Stress ConditionDurationDegradation ObservedMajor Degradation Products
0.1 N HCl, 60°C24 hoursSignificantHydrolysis of the triazine ring
0.1 N NaOH, RT8 hoursRapidRing opening and deformylation products
3% H₂O₂, RT48 hoursModerateOxidized derivatives
Heat (70°C, solid)7 daysMinorNot significant
Photolight7 daysMinorNot significant

Source: Adapted from studies on 5-azacytidine. This is for illustrative purposes and may not be representative of this compound.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC MS LC-MS for Identification HPLC->MS NMR NMR for Structure Elucidation MS->NMR Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway_Hypothesis A This compound B Ring-Opened Intermediate A->B Hydrolysis (pH, Temp) C Anomerization Product A->C Equilibrium D Further Degradation Products B->D Irreversible

Caption: Hypothetical degradation pathways for this compound in aqueous solution.

References

Technical Support Center: 5-Phenylcytidine Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of 5-Phenylcytidine and other novel small molecules. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on the established methodologies for identifying, validating, and interpreting potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-target and off-target classes for this compound?

This compound is a cytidine nucleoside analog.[1][2] Based on this chemical class, its primary intended targets are likely to be enzymes involved in nucleoside metabolism and DNA/RNA synthesis. Specifically, cytidine analogs are known to be inhibitors of DNA methyltransferases (DNMTs), suggesting this as a potential primary mechanism of action.[1][2]

Potential off-target classes for a nucleoside analog could include, but are not limited to:

  • Other Nucleoside-Binding Proteins: This includes a wide range of enzymes such as kinases, polymerases, and other enzymes involved in nucleic acid metabolism.

  • Epigenetic Enzymes: Beyond DNMTs, other enzymes that modify DNA and histones could be affected.

  • Kinases: Due to the conserved nature of the ATP-binding pocket, which shares similarities with nucleoside-binding sites, kinases are a common off-target class for many small molecules.

Q2: What are the initial steps for profiling the selectivity of a novel compound like this compound?

The initial steps should involve a combination of computational prediction and broad experimental screening. A recommended workflow is:

  • In Silico Profiling: Use computational models and databases to predict potential off-targets based on the chemical structure of this compound.

  • Primary Target Engagement: Experimentally confirm that this compound engages with its putative primary target (e.g., DNMTs) in a biochemical and cellular context.

  • Broad Off-Target Screening: Perform a broad screen against a panel of common off-target classes. A comprehensive kinase panel is a standard starting point due to the high frequency of off-target kinase interactions.

  • Hit Validation: For any "hits" identified in the broad screen, perform dose-response studies to determine the potency (e.g., IC50 or Kd) of the interaction.

Q3: What are some common off-target liabilities for small molecule drugs?

Common off-target liabilities that can lead to adverse effects include:

  • hERG Channel Inhibition: Can lead to cardiotoxicity.

  • Cytochrome P450 (CYP) Enzyme Inhibition/Induction: Can cause drug-drug interactions.

  • Kinase Inhibition: Unintended inhibition of kinases can disrupt numerous signaling pathways, leading to a variety of cellular effects.

  • GPCRs, Ion Channels, and Transporters: Off-target interactions with these proteins can lead to a wide range of physiological effects.

Q4: How can I computationally predict potential off-targets for my compound?

Several computational approaches can be used to predict off-target interactions:

  • Similarity-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the chemical structure of your compound to a database of ligands with known targets.

  • Docking and Molecular Modeling: Three-dimensional models of protein targets can be used to computationally "dock" your compound and predict binding affinity.

  • Machine Learning Models: Various machine learning algorithms can be trained on large datasets of compound-target interactions to predict novel interactions.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

If you observe a cellular phenotype that is inconsistent with the known function of the intended target, it is crucial to investigate potential off-target effects.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, ensure that the compound is engaging with its intended target in your cellular system at the concentrations used.

  • Perform a Broad Kinase Screen: Since kinases are a frequent source of off-target effects, a broad kinase panel screen is a high-yield experiment.

  • Analyze Screening Results: Carefully analyze the results of the screen to identify any kinases that are inhibited with a potency similar to or greater than the intended target.

  • Validate Hits: Validate any significant hits from the screen using orthogonal assays, such as cellular target engagement assays.

Guide 2: My Compound Shows Inhibition of Multiple Kinases. What's next?

Identifying multiple off-target kinases is a common outcome in selectivity profiling. The next steps involve prioritizing these hits and understanding their biological relevance.

Troubleshooting Steps:

  • Quantitative Analysis: Determine the IC50 or Ki values for each of the off-target kinases to understand the potency of inhibition.

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) or nanoBRET™ to confirm that the compound engages these off-target kinases in a cellular environment.

  • Pathway Analysis: Investigate the signaling pathways in which the off-target kinases are involved to hypothesize the potential downstream cellular consequences.

  • Structure-Activity Relationship (SAR) Studies: If possible, synthesize and test analogs of your compound to see if you can separate the on-target and off-target activities.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical Compound

This table illustrates how data from a broad kinase panel screen might be presented. It shows the percent inhibition at a single concentration, allowing for the initial identification of potential off-target hits.

Kinase Target% Inhibition @ 1 µM
DNMT1 (On-Target) 95%
Kinase A8%
Kinase B12%
Kinase C 88%
Kinase D3%
Kinase E 75%
Kinase F15%

In this example, Kinase C and Kinase E would be considered significant off-target hits requiring further validation.

Table 2: Example Dose-Response Data for Off-Target Hit Validation

This table shows example data from a follow-up dose-response experiment to determine the IC50 value for an off-target kinase identified in the primary screen.

Compound Concentration (nM)% Inhibition of Kinase C
15
1015
5048
10072
50091
100098
IC50 (nM) 55

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Service

Many contract research organizations (CROs) offer kinase profiling services. The general workflow is as follows:

  • Compound Submission: Provide the CRO with a sample of your compound at a specified concentration and quantity.

  • Assay Performance: The CRO will typically perform radiometric or fluorescence-based assays to measure the ability of your compound to inhibit the activity of a large panel of kinases (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™ service). The assay is usually run at a single concentration of your compound (e.g., 1 µM or 10 µM) and at or near the Km of ATP for each kinase.

  • Data Reporting: The CRO will provide a report detailing the percent inhibition for each kinase in the panel.

  • Follow-up Studies: Based on the initial screen, you can request dose-response curves (IC50 determination) for selected kinases of interest.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the engagement of a compound with its target protein in a cellular context.

  • Cell Treatment: Treat intact cells with your compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Mandatory Visualizations

Off_Target_Workflow cluster_prediction In Silico Prediction cluster_experimental Experimental Validation in_silico Computational Off-Target Prediction primary_screen Broad Off-Target Screen (e.g., Kinase Panel) in_silico->primary_screen Guide Experimental Design hit_validation Hit Validation (IC50 Determination) primary_screen->hit_validation Identify Hits cellular_engagement Cellular Target Engagement (e.g., CETSA) hit_validation->cellular_engagement Confirm Cellular Activity phenotypic_assay Phenotypic Assays cellular_engagement->phenotypic_assay Link to Cellular Function

Caption: A general workflow for the identification and validation of off-target effects of a novel compound.

Hypothetical_Signaling_Pathway Receptor Receptor On_Target On-Target Kinase Receptor->On_Target Off_Target Off-Target Kinase C Receptor->Off_Target Substrate_On Substrate 1 On_Target->Substrate_On Substrate_Off Substrate 2 Off_Target->Substrate_Off Response_On Desired Cellular Response Substrate_On->Response_On Response_Off Undesired Cellular Response Substrate_Off->Response_Off Compound This compound Compound->On_Target Compound->Off_Target

Caption: Hypothetical signaling pathway illustrating on-target versus off-target kinase inhibition.

References

Technical Support Center: Minimizing Cytotoxicity of 5-Phenylcytidine in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of 5-Phenylcytidine in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a cytidine nucleoside analog. While specific research on this compound is limited, it is suggested to function as a DNA methyltransferase (DNMT) inhibitor, similar to other cytidine analogs like Zebularine. DNMT inhibitors can induce anti-metabolic and anti-tumor activities by preventing the methylation of DNA, which can lead to the re-expression of silenced tumor suppressor genes.

Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?

Primary cells are generally more sensitive to chemical compounds than immortalized cell lines. High cytotoxicity can result from several factors:

  • High Concentration: The effective concentration of this compound can vary significantly between cell types. A dose that is effective in a cancer cell line may be highly toxic to primary cells.

  • Prolonged Exposure: Continuous exposure to this compound can lead to cumulative toxicity and increased cell death.

  • Cell Health and Density: Primary cells that are unhealthy, stressed, or at a low seeding density are more susceptible to drug-induced cytotoxicity.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to primary cells at certain concentrations. It is crucial to ensure the final solvent concentration is non-toxic (typically <0.1%).

Q3: What are the common signs of this compound-induced cytotoxicity?

Signs of cytotoxicity include:

  • A visible reduction in cell number compared to control cultures.

  • Changes in cell morphology, such as rounding up, shrinking, and detachment from the culture surface.

  • Increased number of floating cells in the culture medium.

  • Decreased metabolic activity as measured by assays like MTT or resazurin.

  • Increased membrane permeability, detectable by assays such as LDH release or trypan blue exclusion.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect?

A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these, you can perform cell counting assays over time. A reduction in cell number below the initial seeding density suggests a cytotoxic effect. If the cell number remains static or increases at a much slower rate than the control, it indicates a cytostatic effect. Assays that specifically measure apoptosis (e.g., Annexin V/PI staining) or necrosis (e.g., LDH assay) can confirm cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cell death even at low concentrations of this compound. 1. High sensitivity of the primary cell type. 2. Suboptimal health of primary cells. 3. Solvent (e.g., DMSO) toxicity.1. Perform a broad dose-response experiment starting from very low (nanomolar) concentrations to determine the optimal range. 2. Ensure primary cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. 3. Include a vehicle control with the highest concentration of the solvent used in your experiments to rule out solvent-induced toxicity. Aim for a final solvent concentration of <0.1%.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Differences in cell seeding density. 3. Inconsistent incubation times. 4. Variability in reagents.1. Use primary cells from a consistent and low passage number for all related experiments. 2. Standardize the cell seeding density to ensure consistent cell confluence at the time of treatment. 3. Adhere strictly to the planned incubation times for drug treatment and subsequent assays. 4. Use the same batches of media, serum, and other critical reagents for a set of experiments.
Desired biological effect (e.g., gene re-expression) is not observed at non-toxic concentrations. 1. Insufficient treatment duration for the desired effect to manifest. 2. The target pathway is not significantly altered at non-toxic concentrations. 3. The specific primary cell type may be resistant to the effects of this compound.1. Perform a time-course experiment at a non-toxic concentration to determine the optimal treatment duration. 2. Consider combination therapies with other agents that may synergize with this compound to achieve the desired effect at lower, non-toxic concentrations. 3. Verify the expression of target molecules (e.g., DNMTs) in your primary cells.
Discrepancies between different cytotoxicity assays (e.g., MTT vs. Annexin V). 1. Different assays measure different cellular events. MTT measures metabolic activity, while Annexin V detects apoptosis. 2. The compound may interfere with the assay chemistry.1. Use a combination of assays that measure different aspects of cell health (metabolism, membrane integrity, apoptosis) to get a comprehensive picture of the cytotoxic mechanism. 2. If interference is suspected, consider using an alternative assay. For example, if a compound interferes with MTT reduction, a cell counting-based method could be used.

Data Presentation: Cytotoxicity of Related Cytidine Analogs

Table 1: IC50 Values of Zebularine in Human Cancer Cell Lines

Cell LineCancer TypeExposure Time (h)IC50 (µM)
MDA-MB-231Breast Cancer48150
7299
9688[1]
MCF-7Breast Cancer48426
72180
96149[1]
PLC/PRF5Hepatocellular CarcinomaNot Specified74.65[2]
PA-TU-8902Pancreatic CancerNot Specified98.82[2]

Table 2: IC50 Values of 5-Azacytidine in Primary and Cancer Cell Lines

Cell LineCell TypeExposure Time (h)IC50 (µM)
Primary OSCCsOral Squamous Cell Carcinoma240.8[3]
CSCs from OSCCsCancer Stem Cells241.5[3]
MOLT4Acute Lymphoblastic Leukemia2416.51
4813.45
JurkatAcute Lymphoblastic Leukemia2412.81
489.78

Experimental Protocols

Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same final concentration of the solvent) and a no-treatment control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change from blue to pink/purple is observed in the control wells.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (at 570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from wells containing medium and resazurin but no cells.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot a dose-response curve with cell viability on the y-axis and the logarithm of the this compound concentration on the x-axis.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Primary cells treated with this compound and controls

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways affected by this compound, based on its putative mechanism as a DNMT inhibitor and the known effects of similar cytidine analogs.

DNMT_Inhibition_Pathway cluster_cell Primary Cell This compound This compound Incorporation Incorporation into DNA This compound->Incorporation Trapping Covalent Trapping of DNMT1 Incorporation->Trapping DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->Trapping Hypomethylation DNA Hypomethylation Trapping->Hypomethylation Gene_Re-expression Tumor Suppressor Gene Re-expression (e.g., p16, p21) Hypomethylation->Gene_Re-expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Re-expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Re-expression->Apoptosis

Caption: Putative mechanism of this compound via DNMT1 inhibition.

p53_Activation_Pathway This compound This compound DNA_Damage DNA Damage/ Replication Stress This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Bax_PUMA Bax/PUMA Expression p53->Bax_PUMA Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax_PUMA->Apoptosis

Caption: Potential p53-mediated response to this compound-induced DNA damage.

Experimental Workflow

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Dose_Response 1. Dose-Response & Time-Course (Determine IC50 and optimal duration) Cell_Culture 2. Primary Cell Culture (Healthy, optimal density) Dose_Response->Cell_Culture Treatment 3. Treatment with this compound (Include vehicle control) Cell_Culture->Treatment Viability_Assay 4a. Viability/Cytotoxicity Assay (e.g., Resazurin, LDH) Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Mechanism_Study 4c. Mechanistic Studies (e.g., Western Blot, qPCR) Treatment->Mechanism_Study

Caption: General workflow for assessing this compound cytotoxicity.

References

issues with 5-Phenylcytidine solubility and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling and use of 5-Phenylcytidine, a cytidine nucleoside analog. Due to the limited availability of specific quantitative data for this compound, the information presented here is based on the physicochemical properties of related cytidine analogs and established laboratory best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a modified cytidine nucleoside. Cytidine analogs are known to have potential anti-metabolic and anti-tumor activities.[1] One of the proposed mechanisms of action for cytidine analogs is the inhibition of DNA methyltransferases.[1]

Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. Why is this happening?

A2: Precipitation, often called "crashing out," is a common issue when a compound dissolved in a high-concentration organic stock (like DMSO) is diluted into an aqueous buffer where it is less soluble. This is particularly prevalent with hydrophobic compounds. The rapid change in solvent polarity causes the compound to come out of solution.

Q3: What is the best solvent for dissolving this compound?

Q4: How should I store my this compound solutions?

A4: Based on the behavior of similar cytidine analogs, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare single-use aliquots of your high-concentration stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.

Troubleshooting Guides

Issue: Solubility and Precipitation

Problem: My this compound is not dissolving, or it precipitates upon addition to my experimental buffer.

This is a frequent challenge encountered during experimental setup. The following table outlines potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
Low Aqueous Solubility This compound, like many organic molecules, may have limited solubility in aqueous buffers.Prepare a high-concentration stock solution in an organic solvent such as DMSO first.
"Crashing Out" on Dilution Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media or buffer, then add this to the final experimental volume. Add the compound dropwise while gently vortexing.
Incorrect Solvent The chosen solvent may not be appropriate for this compound.If DMSO is not effective, consider other polar aprotic solvents like DMF or NMP. Always perform a small-scale solubility test first.
Low Temperature The temperature of the solvent or buffer can affect solubility.Use pre-warmed (37°C) cell culture media or buffer for dilutions. Gentle warming of the solution may aid dissolution, but be cautious of potential compound degradation at elevated temperatures.
High Final Concentration The desired final concentration in the aqueous medium may exceed the compound's solubility limit.Determine the maximum soluble concentration by performing a solubility test. If a higher concentration is required, a different formulation approach may be necessary.

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound in an Aqueous Medium

This protocol provides a general method to determine the approximate solubility of this compound in your specific experimental buffer.

Materials:

  • This compound powder

  • 100% DMSO

  • Your experimental aqueous buffer (e.g., PBS, cell culture medium)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing or brief sonication.

  • Prepare Serial Dilutions in DMSO: Create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO in a separate 96-well plate or microcentrifuge tubes.

  • Add to Aqueous Buffer: In a new 96-well plate, add 198 µL of your pre-warmed (37°C) experimental buffer to each well.

  • Transfer DMSO Dilutions: Transfer 2 µL of each DMSO dilution from your serial dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a "buffer + DMSO only" control.

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). For a more quantitative measure, read the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under these conditions.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Start: this compound Solubility Issue prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->prep_stock check_dissolution Does it fully dissolve? prep_stock->check_dissolution sonicate_warm Try gentle warming or sonication check_dissolution->sonicate_warm No add_to_aqueous Add to Aqueous Buffer check_dissolution->add_to_aqueous Yes sonicate_warm->prep_stock try_other_solvent Consider alternative solvent (e.g., DMF, NMP) sonicate_warm->try_other_solvent fail Insoluble: Re-evaluate Experiment try_other_solvent->fail check_precipitation Does it precipitate? add_to_aqueous->check_precipitation serial_dilution Use Serial Dilution Method check_precipitation->serial_dilution Yes success Success: Soluble Solution check_precipitation->success No serial_dilution->add_to_aqueous lower_concentration Lower Final Concentration serial_dilution->lower_concentration check_temp Use Pre-warmed Buffer serial_dilution->check_temp lower_concentration->add_to_aqueous check_temp->add_to_aqueous

Caption: Troubleshooting workflow for this compound solubility.

Potential Signaling Pathway for Cytidine Analogs

As a cytidine analog, this compound may interfere with nucleic acid synthesis, a mechanism shared by other compounds in its class. The following diagram illustrates a generalized pathway for the action of cytidine analogs.

cluster_cell Cell uptake This compound (Extracellular) intracellular This compound (Intracellular) uptake->intracellular Nucleoside Transporters phosphorylation Phosphorylation (by kinases) intracellular->phosphorylation triphosphate This compound Triphosphate phosphorylation->triphosphate dna_polymerase DNA Polymerase triphosphate->dna_polymerase Competitive Inhibition dnmt DNA Methyltransferase (DNMT) triphosphate->dnmt Potential Inhibition dna_synthesis DNA Synthesis dna_polymerase->dna_synthesis inhibition Inhibition of DNA Synthesis dna_polymerase->inhibition Leads to methylation_inhibition Inhibition of DNA Methylation dnmt->methylation_inhibition Leads to

References

Technical Support Center: Overcoming Resistance to 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to 5-Phenylcytidine is limited in current literature. This guide is based on established principles and common resistance mechanisms observed for other cytidine nucleoside analogs, such as Cytarabine (Ara-C) and Decitabine (DAC). These strategies provide a strong starting point for investigating resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for cytidine analogs like this compound?

A1: Cytidine analogs are a class of antimetabolite drugs that mimic natural nucleosides.[1][2] To be active, they must be transported into the cell and then phosphorylated by cellular kinases into their triphosphate form.[3] This active form can then be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis, stalling of DNA replication, and ultimately, cell death (apoptosis).[1][4][5]

Q2: My cancer cell line is showing increasing resistance to this compound. What are the most common potential mechanisms?

A2: Resistance to cytidine analogs typically arises from one or more of the following mechanisms[2][6]:

  • Reduced Drug Influx: Decreased expression or function of nucleoside transporters (e.g., hENT1, hCNT1) that carry the drug into the cell.[2][3][6]

  • Impaired Activation: Reduced activity of deoxycytidine kinase (dCK), the key enzyme that performs the first and rate-limiting phosphorylation step to activate the drug.[6] This is a very common mechanism for drugs like Ara-C and DAC.[6]

  • Increased Inactivation: Upregulation of catabolic enzymes, such as cytidine deaminase (CDA), which break down the drug into an inactive form before it can be incorporated into DNA.[6][7]

  • Altered Target or Downstream Pathways: Mutations in the target DNA polymerase that prevent incorporation of the analog triphosphate, or upregulation of anti-apoptotic proteins (e.g., Bcl-2) and enhanced DNA repair pathways that counteract the drug's cytotoxic effects.[4][8][9]

Q3: How do I confirm that my cell line has developed resistance?

A3: Resistance is confirmed by quantifying the shift in the half-maximal inhibitory concentration (IC50).[10][11] You should perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or ATP-based assay) on both the parental (sensitive) cell line and the suspected resistant line. A significant increase in the IC50 value for the resistant line indicates successful adaptation to the drug.[10][11][12] The degree of resistance is often expressed as the Resistance Index (RI), calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).[13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Variability in Cell Viability Assay Results
  • Question: My dose-response curves are inconsistent between experiments, making it difficult to determine an accurate IC50 value. What could be wrong?

  • Answer:

    • Inconsistent Cell Seeding: Ensure you have a standardized protocol for cell counting and seeding. Variation in the initial number of cells per well is a major source of error.[14]

    • Reagent Toxicity/Interference: Some viability reagents (like MTT or certain DNA-binding dyes) can be toxic to cells, especially during long exposures.[15] Test compounds can also interfere with the absorbance or fluorescence readings. Always include a "reagent + media only" and a "vehicle control" to check for background signal and vehicle effects.[15][16]

    • Edge Effects: Evaporation from wells on the edge of the plate can concentrate the media and drug, affecting cell growth.[15] To mitigate this, use only the inner 60 wells of a 96-well plate and fill the outer wells with sterile water or PBS.[15]

    • Assay Timing: The timing of the assay is critical. Ensure you are measuring at a consistent time point after drug addition and that the parental cells in the control wells are still in their logarithmic growth phase.

Issue 2: My Cells Won't Develop a Stable Resistant Phenotype
  • Question: I've been culturing my cells with increasing concentrations of this compound, but I can't establish a stable resistant line. They either die off at higher concentrations or their resistance fades when the drug is removed.

  • Answer:

    • Induction Protocol Too Aggressive: Increasing the drug concentration too quickly can lead to massive cell death without allowing for the selection and expansion of rare resistant clones.[13] Use a gradual, stepwise increase in concentration, ensuring cells have time to recover and repopulate at each step.[10][17] Maintain cells at each concentration for at least 2-3 passages before escalating.[13]

    • Monoclonal Selection Needed: A polyclonal resistant population may contain a mix of cells with varying degrees of resistance. To establish a stable line, you may need to isolate single-cell clones via limiting dilution or cell sorting once a resistant population emerges.[13]

    • Maintenance Concentration: To maintain the resistant phenotype, continuously culture the established resistant line in a maintenance concentration of the drug (typically the highest concentration they were adapted to or a concentration close to the parental IC50).

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for a parental (SENS) and a this compound-resistant (RES) cancer cell line, based on typical findings for cytidine analogs.

Table 1: Cytotoxicity Profile of Parental vs. Resistant Cell Lines

Cell LineThis compound IC50 (µM)Cytarabine (Ara-C) IC50 (µM)Resistance Index (RI) for this compound
HCT116-SENS0.50.2N/A
HCT116-RES15.07.530.0

This table illustrates a significant shift in IC50, indicating successful resistance development. Cross-resistance to a related analog (Ara-C) is also shown, which is a common phenomenon.

Table 2: Gene Expression Analysis of Key Resistance Markers

Gene SymbolProtein FunctionFold Change in RES vs. SENS (mRNA level)Expected Impact on Resistance
SLC29A1Nucleoside Transporter (hENT1)-4.5Decrease
DCKDeoxycytidine Kinase (Activation)-8.2Decrease
CDACytidine Deaminase (Inactivation)+6.7Increase
BCL2Anti-Apoptotic Protein+3.1Increase

This table summarizes typical gene expression changes that confer resistance by reducing drug uptake/activation and increasing drug inactivation and cell survival.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the continuous drug exposure method to select for a resistant cell line population.[10][13]

Materials:

  • Parental cancer cell line of interest (e.g., HCT116)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Standard cell culture equipment (flasks, plates, incubator, etc.)

Methodology:

  • Determine Parental IC50: First, perform a cell viability assay (e.g., MTT assay) to accurately determine the IC50 of this compound for the parental cell line.

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a low concentration (e.g., 1/10th to 1/5th of the IC50).

  • Monitor and Passage: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells become ~80% confluent, passage them into a fresh flask with the same drug concentration. Maintain cells at this concentration for 2-3 passages until their morphology and proliferation rate appear stable.[13]

  • Stepwise Concentration Increase: Gradually increase the drug concentration in a stepwise manner (e.g., doubling the concentration). At each new concentration, repeat Step 3. If cell death exceeds 50-60%, reduce the concentration to the previous level and allow the cells to recover before attempting to increase it again.[13]

  • Establish Maintenance Culture: Continue this process for several months until the cells can proliferate steadily in a high concentration of the drug (e.g., 10-20 times the parental IC50).[13]

  • Characterize Resistant Line: Once established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line.[10][11] The resistant line should be maintained in culture medium containing the final selection concentration of this compound to prevent the loss of the resistant phenotype.

Protocol 2: MTT Cell Viability Assay

This protocol is used to determine the IC50 of a cytotoxic compound.

Materials:

  • Parental and resistant cells

  • 96-well flat-bottom plates

  • This compound

  • MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well (in 100 µL of medium) into a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "media only" (no cells) wells.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability (%) against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Visualizations (Signaling Pathways & Workflows)

Cytidine_Analog_Metabolism_and_Resistance cluster_outside Extracellular Space cluster_inside Intracellular Space cluster_resistance Resistance Mechanisms Drug_ext This compound (Drug) Drug_int Drug Drug_ext->Drug_int hENT1 Transporter Drug_MP Drug-Monophosphate Drug_int->Drug_MP dCK Inactive_Metabolite Inactive Metabolite Drug_int->Inactive_Metabolite CDA Drug_TP Drug-Triphosphate (Active) Drug_MP->Drug_TP Kinases DNA DNA Synthesis Inhibition & Apoptosis Drug_TP->DNA R1 Downregulation of hENT1 Transporter R1->Drug_int Inhibits R2 Loss of function/ Downregulation of dCK R2->Drug_MP Inhibits R3 Upregulation of CDA R3->Inactive_Metabolite Enhances

Caption: Metabolism and resistance pathway for a cytidine analog.

Resistance_Investigation_Workflow A Observe Decreased Efficacy of this compound in vitro B Generate Resistant Cell Line (Continuous Exposure) A->B C Confirm Resistance: Compare IC50 (Resistant vs. Parental) B->C D Hypothesize Mechanism C->D Resistance Confirmed (High RI) E Gene Expression Analysis (qPCR / Western Blot) - dCK, CDA, hENT1 D->E F Enzyme Activity Assays (e.g., dCK activity) D->F G Gene Sequencing (e.g., dCK for mutations) D->G H Identify Dominant Resistance Mechanism E->H F->H G->H I Test Overcoming Strategy (e.g., Combine with CDA inhibitor) H->I

References

Technical Support Center: 5-Phenylcytidine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Phenylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cytidine nucleoside analog. It is believed to function primarily as a DNA methyltransferase (DNMT) inhibitor. By incorporating into DNA, it can trap DNMT enzymes, leading to a reduction in global DNA methylation. This can reactivate tumor suppressor genes that were silenced by hypermethylation.

Q2: What are the expected outcomes of successful this compound treatment in cancer cell lines?

A2: Successful treatment with this compound is expected to lead to a dose-dependent decrease in cell viability, induction of apoptosis, and cell cycle arrest, typically at the G1 or G2/M phase. The specific outcomes can be cell-line dependent.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous culture media can be limited, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.

Q4: What is a typical concentration range for this compound in cell culture experiments?

A4: The optimal concentration of this compound is highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on data from similar cytidine analogs, a starting concentration range of 0.1 µM to 50 µM is often used.

Troubleshooting Guide

Unexpected Result 1: Low or No Cytotoxicity Observed

Q: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the issue?

A: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to DNMT inhibitors. This can be due to a variety of factors, including reduced drug uptake, increased drug efflux, or alterations in metabolic pathways.

  • Treatment Duration and Cell Proliferation: The effects of DNMT inhibitors are often dependent on DNA replication. Ensure that the treatment duration is sufficient for the cells to undergo at least one round of cell division. For slow-growing cell lines, a longer treatment period may be necessary.

  • Dosage: The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve to determine the optimal concentration.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drug treatment. Regularly test your cell cultures for mycoplasma.

Unexpected Result 2: High Variability in Experimental Replicates

Q: My replicate wells or plates show significant variation in cell viability or other readouts. What could be causing this?

A: High variability can obscure real experimental effects. Here are some potential causes and solutions:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells are plated in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

  • Inconsistent Incubation Conditions: Make sure the incubator provides uniform temperature and CO2 distribution.

Unexpected Result 3: Unexpected Cell Cycle Profile

Q: The cell cycle analysis after this compound treatment shows a different profile than expected (e.g., no arrest or arrest in an unexpected phase). Why might this be?

A: The effects of cytidine analogs on the cell cycle can be complex and cell-type specific.

  • Dose-Dependent Effects: The concentration of the drug can influence the cell cycle outcome. Lower concentrations might cause a transient arrest, while higher concentrations could lead to apoptosis from multiple phases of the cell cycle.

  • p53 Status of the Cell Line: The tumor suppressor protein p53 is a critical regulator of cell cycle checkpoints. In p53 wild-type cells, DNA damage often leads to a G1 or G2/M arrest. In p53-deficient cells, the response may be different, potentially leading to mitotic catastrophe or apoptosis without a clear cell cycle arrest.

  • Timing of Analysis: The timing of cell harvest after treatment is crucial. A time-course experiment is recommended to capture the peak of the cell cycle arrest.

Data Presentation

Table 1: Illustrative IC50 Values of Cytidine Analogs in Various Cancer Cell Lines

Note: Data for this compound is limited. The following table provides example IC50 values for the related cytidine analog, 5-Azacytidine, to serve as a reference for designing dose-response experiments.

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (hours)
HL-60Acute Promyelocytic Leukemia5-Azacytidine~2-672
MOLM-13Acute Myeloid Leukemia5-Azacytidine~1-572
SKM-1Acute Myeloid Leukemia5-Azacytidine~5-1072
A549Non-Small Cell Lung Cancer5-AzacytidineVaries72
MCF-7Breast Cancer5-AzacytidineVaries72

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound as required.

  • Cell Harvesting: Harvest the cells as described in the apoptosis protocol.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for later analysis.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

DNMT_Inhibition_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action cluster_2 Downstream Effects 5_Phenylcytidine 5_Phenylcytidine Active_Metabolite Active_Metabolite 5_Phenylcytidine->Active_Metabolite Metabolic Activation DNA DNA Active_Metabolite->DNA Incorporation during Replication Trapped_Complex Trapped_Complex DNA->Trapped_Complex DNMT DNMT DNMT->Trapped_Complex Hypomethylation Hypomethylation Trapped_Complex->Hypomethylation Inhibition of Methylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Cell_Cycle_Arrest Cell_Cycle_Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis

Caption: Mechanism of action for this compound as a DNMT inhibitor.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Experimental Result Start->Unexpected_Result Check_Compound Verify Compound Integrity (Storage, Fresh Dilutions) Unexpected_Result->Check_Compound Check_Cells Assess Cell Health (Mycoplasma, Passage #) Unexpected_Result->Check_Cells Review_Protocol Review Experimental Protocol (Dosage, Duration, Density) Unexpected_Result->Review_Protocol Optimize_Assay Optimize Assay Parameters (e.g., Incubation Time) Check_Compound->Optimize_Assay Check_Cells->Optimize_Assay Review_Protocol->Optimize_Assay Consult_Literature Consult Literature for Cell-Specific Effects Optimize_Assay->Consult_Literature Problem_Resolved Problem Resolved Optimize_Assay->Problem_Resolved Consult_Literature->Optimize_Assay

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental_Workflow_Cell_Viability Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data & Determine IC50 Assay->Analyze

Technical Support Center: Quality Control and Purity Assessment of Synthetic 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of synthetic 5-Phenylcytidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of synthetic this compound?

A1: The primary techniques for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Elemental analysis can also be used to confirm the elemental composition and support purity assessment.[1]

Q2: What are the potential impurities in synthetic this compound?

A2: Potential impurities can include starting materials from the synthesis, byproducts of the reaction, residual solvents, and degradation products.[4] Given its structure as a nucleoside analogue, common impurities might arise from incomplete reactions or side reactions during the glycosylation step or the introduction of the phenyl group.[5][6] Degradation can occur due to factors like pH, temperature, and light exposure.[4][7][8]

Q3: What is a typical acceptance criterion for the purity of this compound for research and pre-clinical studies?

A3: For compounds intended for biological testing, a purity of >95% is generally required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[1] Specific project requirements may necessitate even higher purity levels.

Q4: How can I identify unknown peaks in my HPLC chromatogram?

A4: Unknown peaks can be investigated using LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity, which provides information about its molecular weight.[2][9] Further structural elucidation can be achieved by collecting the fraction corresponding to the unknown peak and analyzing it by NMR spectroscopy.

Q5: What are the critical storage conditions for this compound to prevent degradation?

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No Peaks or Very Small Peaks Injection issue (e.g., air bubble in syringe, clogged injector). Detector issue (e.g., lamp off, incorrect wavelength).Ensure proper sample injection. Check detector settings and lamp status.[11]
Peak Tailing Column degradation (e.g., void formation). Secondary interactions with the stationary phase. Inappropriate mobile phase pH.Replace or regenerate the column.[11] Use a different column chemistry. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Fronting Sample overload. Sample solvent incompatible with the mobile phase.Dilute the sample. Dissolve the sample in the mobile phase.
Split Peaks Column contamination or void. Co-elution of two compounds. Incompatibility of injection solvent with mobile phase.Flush or replace the column. Optimize the separation method. Inject the sample in the mobile phase.[12]
Baseline Noise or Drift Air bubbles in the system. Contaminated mobile phase or detector cell. Leaks in the system.Degas the mobile phase.[11][12] Flush the system with a strong solvent.[13] Check and tighten all fittings.[11][13]
Shifting Retention Times Inconsistent mobile phase composition. Fluctuations in column temperature. Column aging.Prepare fresh mobile phase and ensure proper mixing.[13] Use a column oven for temperature control. Replace the column.
LC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No or Low Signal Intensity Poor ionization of the analyte. Ion suppression from the matrix or mobile phase additives. Incorrect mass spectrometer settings.Optimize the ion source parameters (e.g., temperature, gas flow). Modify the mobile phase (e.g., change additive, adjust pH). Check and optimize MS parameters (e.g., scan range, collision energy).
Poor Peak Shape Chromatographic issues (see HPLC troubleshooting). Inefficient spray formation in the ion source.Address HPLC issues first. Clean and adjust the ESI probe position.
Mass Inaccuracy The instrument needs calibration.Calibrate the mass spectrometer using a known standard.
Contamination Peaks Contaminated solvent, sample, or system.Use high-purity solvents.[11] Clean the LC system and mass spectrometer ion source.

Experimental Protocols

Purity Determination by HPLC

Objective: To determine the purity of a this compound sample by assessing the area percentage of the main peak.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good separation of the main peak from any impurities. A starting point could be a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength around 260-280 nm is a reasonable starting point for cytidine analogs).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a blank (mobile phase), followed by the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Impurity Identification by LC-MS

Objective: To identify the molecular weights of impurities present in a this compound sample.

Methodology:

  • LC System: Use the same HPLC method as described above.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for nucleoside analogs.

  • Scan Range: A broad scan range (e.g., m/z 100-1000) to detect a wide range of potential impurities.

  • Analysis: The effluent from the HPLC column is directed into the ESI source. The mass spectrometer records the mass spectra of the eluting compounds. The molecular weights of the impurities can be determined from their respective mass-to-charge ratios.

Structural Confirmation by NMR

Objective: To confirm the chemical structure of this compound and assess its purity.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of this compound. Purity can be estimated by comparing the integrals of the compound's protons to those of any impurity peaks.[14]

  • ¹³C NMR: Acquire a carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

  • 2D NMR: Techniques like COSY and HSQC can be used to further confirm the connectivity of atoms within the molecule.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the this compound sample.

Methodology:

  • A small, accurately weighed amount of the dried sample is combusted in a furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The measured percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula of this compound (C₁₅H₁₅N₃O₄). The results should be within ±0.4% of the theoretical values for a pure sample.

Data Presentation

Table 1: Typical HPLC Parameters for Purity Assessment of this compound

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection Wavelength ~270 nm (to be optimized)
Injection Volume 10 µL

Table 2: Theoretical vs. Acceptable Elemental Analysis Results for this compound (C₁₅H₁₅N₃O₄)

ElementTheoretical %Acceptable Range (%)
Carbon (C) 59.7959.39 - 60.19
Hydrogen (H) 5.024.62 - 5.42
Nitrogen (N) 13.9513.55 - 14.35

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Initial Purification cluster_qc Quality Control Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis of this compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Purity Check (>95%) Purification->HPLC LCMS LC-MS for Impurity Identification Purification->LCMS NMR NMR for Structural Confirmation Purification->NMR Elemental Elemental Analysis Purification->Elemental PurityCheck Purity > 95%? HPLC->PurityCheck Release Release for Further Use PurityCheck->Release Yes Repurify Further Purification Required PurityCheck->Repurify No Repurify->Purification

Caption: Workflow for the quality control of synthetic this compound.

HPLC_Troubleshooting_Logic Start HPLC Analysis Issue Detected CheckSystem Check System Parameters (Pressure, Leaks, Solvent Levels) Start->CheckSystem CheckMethod Review Method Parameters (Gradient, Wavelength, Flow Rate) CheckSystem->CheckMethod System OK ResolveSystem Fix Leaks, Prime Pump, Replace Solvents CheckSystem->ResolveSystem Issue Found CheckColumn Inspect Column (Age, Contamination, Voids) CheckMethod->CheckColumn Method OK OptimizeMethod Adjust Gradient, Change Wavelength CheckMethod->OptimizeMethod Issue Found CheckSample Examine Sample (Solubility, Concentration, Degradation) CheckColumn->CheckSample Column OK ReplaceColumn Flush or Replace Column CheckColumn->ReplaceColumn Issue Found PrepareNewSample Prepare Fresh Sample, Adjust Solvent CheckSample->PrepareNewSample Issue Found End Problem Resolved CheckSample->End Sample OK ResolveSystem->Start Re-run OptimizeMethod->Start Re-run ReplaceColumn->Start Re-run PrepareNewSample->Start Re-run

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

Validating DNA Demethylation: A Comparative Guide to 5-Azacytidine Analogs Using Bisulfite Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the efficacy of DNA demethylating agents is a critical step in epigenetic drug discovery. While the specific compound 5-Phenylcytidine lacks documented demethylating activity in current scientific literature, this guide will use the well-characterized and clinically approved cytidine analog, 5-aza-2'-deoxycytidine (Decitabine), as a representative compound to compare and detail the validation of demethylation via bisulfite sequencing.

This guide provides a comprehensive overview of the experimental validation of Decitabine-induced demethylation, with comparative data from other known demethylating agents. Detailed protocols for bisulfite sequencing, a gold-standard method for single-nucleotide resolution methylation analysis, are also presented.

Performance Comparison of Cytidine-Based Demethylating Agents

The efficacy of DNA demethylating agents can be quantified by measuring the reduction in DNA methylation at specific genomic loci or across the genome. Bisulfite sequencing is a premier technique for this purpose, as it can pinpoint the methylation status of individual CpG sites. The following tables summarize quantitative data from studies that have used bisulfite sequencing and other methods to validate the demethylating effects of Decitabine and other cytidine analogs.

Demethylating AgentCell LineMethodConcentrationDemethylation EfficiencyReference
5-aza-2'-deoxycytidine (Decitabine) HCT116 (Colon Cancer)Infinium Methylation ArrayNot Specified11% of methylated CpG sites demethylated[1][2]
U2OS (Osteosarcoma)Next-Generation Bisulfite Sequencing0.1 µM~67.5% decrease in global CpG methylation[3]
Jurkat (Leukemia)Low-coverage Bisulfite Sequencing5 µMGlobal CpG methylation reduced from ~68% to ~63%[4]
5-azacytidine (Azacitidine) HCT116 (Colon Cancer)Infinium Methylation ArrayNot Specified6% of methylated CpG sites demethylated[1][2]
HL-60 (Leukemia)Infinium Methylation Array0.5 µM16% of methylated CpG sites demethylated[2]
Daphnia magnaTargeted Bisulfite SequencingNot Specified10-20% reduction in methylation of specific genes[5]
Zebularine T24 (Bladder Cancer)Bisulfite Genomic Sequencing100 µM (continuous)Methylation of p16 gene reduced to 69%[6]
Arabidopsis thalianaWhole-Genome Bisulfite Sequencing100 µMReduction of fully methylated CGs from 32.8% to 8.5%[7][8][9]

Mechanism of Action: 5-aza-2'-deoxycytidine

Decitabine exerts its demethylating effect through a well-defined mechanism. As a cytidine analog, it is incorporated into replicating DNA. DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns during cell division, recognizes the incorporated Decitabine. However, the nitrogen atom at the 5th position of the azacytosine ring forms an irreversible covalent bond with DNMT1, trapping the enzyme on the DNA. This leads to the degradation of DNMT1 and subsequent passive, replication-dependent demethylation, as the methylation marks are not copied to the newly synthesized DNA strand.

Decitabine_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication cluster_2 DNMT1 Inhibition cluster_3 Epigenetic Consequence Decitabine Decitabine dCTP_analog Decitabine Triphosphate Decitabine->dCTP_analog Phosphorylation DNA_Replication DNA Synthesis (S-phase) dCTP_analog->DNA_Replication Incorporation Incorporation into new DNA strand DNA_Replication->Incorporation Trapping Covalent Adduct Formation (DNMT1 Trapping) Incorporation->Trapping DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->Trapping Degradation Proteasomal Degradation of DNMT1 Trapping->Degradation Demethylation Passive DNA Demethylation Degradation->Demethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Demethylation->Gene_Reactivation

Mechanism of 5-aza-2'-deoxycytidine-induced DNA demethylation.

Experimental Workflow: Validation by Bisulfite Sequencing

Bisulfite sequencing remains the gold standard for validating DNA demethylation at single-nucleotide resolution. The workflow involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the precise identification of methylated sites.

Bisulfite_Sequencing_Workflow Start Genomic DNA Extraction (Control vs. Treated Cells) Bisulfite Sodium Bisulfite Conversion Start->Bisulfite PCR PCR Amplification of Target Regions or Whole Genome Library Prep Bisulfite->PCR Sequencing Next-Generation Sequencing (NGS) PCR->Sequencing Alignment Sequence Alignment to a Converted Reference Genome Sequencing->Alignment Analysis Methylation Calling (C vs. T counts) Alignment->Analysis Quantification Quantitative Comparison of Methylation Levels Analysis->Quantification End Validation of Demethylation Quantification->End

Workflow for validating demethylation via bisulfite sequencing.

Detailed Experimental Protocol: Whole-Genome Bisulfite Sequencing (WGBS)

This protocol outlines the key steps for performing WGBS to assess genome-wide demethylation.

1. Genomic DNA Extraction and Quality Control:

  • Extract high-quality genomic DNA from both control (untreated) and drug-treated cells using a standard kit.

  • Assess DNA purity and concentration using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). A260/280 ratio should be ~1.8 and A260/230 ratio should be >2.0.

2. DNA Fragmentation:

  • Shear genomic DNA to a desired fragment size (e.g., 200-400 bp) using sonication (e.g., Covaris).

3. Library Preparation (Pre-Bisulfite Conversion):

  • End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and add a single adenine nucleotide to the 3' ends.

  • Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments. These adapters are methylated to protect them from bisulfite conversion.

  • Size Selection: Perform size selection of the adapter-ligated fragments using gel electrophoresis or magnetic beads to obtain a library with a narrow size distribution.

4. Bisulfite Conversion:

  • Treat the size-selected library with sodium bisulfite using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit). This step converts unmethylated cytosines to uracil.

  • Purify the bisulfite-converted DNA.

5. Library Amplification:

  • Amplify the bisulfite-converted library using PCR with primers that bind to the adapter sequences. Use a minimal number of PCR cycles to avoid amplification bias.

  • Purify the final PCR product.

6. Library Quantification and Sequencing:

  • Quantify the final library concentration using qPCR and assess the size distribution using a bioanalyzer.

  • Perform high-throughput sequencing on an appropriate platform (e.g., Illumina NovaSeq).

7. Data Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Adapter Trimming: Remove adapter sequences from the reads.

  • Alignment: Align the trimmed reads to an in silico bisulfite-converted reference genome using specialized aligners like Bismark.

  • Methylation Extraction: Extract the methylation status for each cytosine by counting the number of reads reporting a 'C' (methylated) versus a 'T' (unmethylated).

  • Differential Methylation Analysis: Compare the methylation levels between the control and treated samples to identify differentially methylated regions (DMRs) and quantify the extent of demethylation.

Alternative Demethylation Validation Methods

While bisulfite sequencing is highly accurate, other methods can also be employed for validation, each with its own advantages and limitations.

MethodPrincipleResolutionThroughputKey AdvantagesKey Limitations
Methylation-Specific PCR (MSP) PCR with primers specific for methylated vs. unmethylated DNA after bisulfite conversion.Locus-specificLowCost-effective, rapid.Qualitative or semi-quantitative.
Quantitative MSP (qMSP) Real-time PCR version of MSP for quantification.Locus-specificLow to MediumQuantitative, sensitive.Primer design can be challenging.
Methylation-Sensitive Restriction Enzyme (MSRE) Analysis Digestion of genomic DNA with enzymes that are blocked by methylation at their recognition sites.Locus-specificLow to MediumDoes not require bisulfite conversion.Limited to specific restriction sites.
Pyrosequencing Sequencing-by-synthesis of bisulfite-converted DNA to quantify methylation at specific CpG sites.Single-nucleotideMediumHighly quantitative for short regions.Limited read length.
Reduced Representation Bisulfite Sequencing (RRBS) Combines restriction enzyme digestion with bisulfite sequencing to enrich for CpG-rich regions.Single-nucleotideHighCost-effective for CpG islands.Biased towards CpG-rich regions.

References

A Researcher's Guide to Control Experiments for 5-Phenylcytidine Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-Phenylcytidine Analogs with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals

This compound is a cytidine nucleoside analog with potential as an anti-metabolic and anti-tumor agent.[1] Like other cytidine analogs, its mechanism of action is believed to involve the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis. This guide provides a framework for designing robust control experiments for cellular assays involving this compound by comparing its expected activities with the well-characterized cytidine analogs, 5-Azacytidine and Decitabine.

Mechanism of Action: DNA Methyltransferase Inhibition

Cytidine analogs, including this compound, are incorporated into DNA during replication. Once incorporated, they act as suicide inhibitors of DNA methyltransferases (DNMTs). The enzyme becomes covalently trapped on the analog-containing DNA, leading to its degradation and a subsequent passive demethylation of the genome during subsequent rounds of cell division. This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering cellular responses such as apoptosis and cell cycle arrest.

DNMT_Inhibition_Pathway This compound This compound DNA_Incorporation Incorporation into DNA This compound->DNA_Incorporation DNMT_Trapping DNMT Covalent Trapping DNA_Incorporation->DNMT_Trapping DNMT_Degradation DNMT Depletion DNMT_Trapping->DNMT_Degradation DNA_Hypomethylation Global DNA Hypomethylation DNMT_Degradation->DNA_Hypomethylation Gene_Re-expression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Re-expression Apoptosis Apoptosis Gene_Re-expression->Apoptosis MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with this compound and controls Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate Incubate for 2-4 hours Add_MTT->Incubate Add_Solubilizer Add solubilization buffer Incubate->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

Assessing the Specificity of 5-Phenylcytidine for DNMT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Phenylcytidine and other prominent DNA methyltransferase (DNMT) inhibitors, with a focus on specificity for DNMT1. The information presented is intended to aid researchers in selecting the appropriate tool for their studies in epigenetics and drug development.

Introduction to DNMT Inhibitors

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, and its dysregulation is a hallmark of cancer and other diseases. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. The three primary active DNMTs in mammals are DNMT1, DNMT3A, and DNMT3B. DNMT1 is predominantly a maintenance methyltransferase, ensuring the fidelity of methylation patterns during DNA replication, while DNMT3A and DNMT3B are primarily responsible for de novo methylation. The development of DNMT inhibitors is a key area of research for therapeutic intervention. Specificity for DNMT1 is a desirable characteristic for inhibitors aimed at reversing aberrant hypermethylation in cancer cells without globally affecting de novo methylation patterns, which could lead to unintended consequences.

This compound is a cytidine nucleoside analog with potential as a DNMT inhibitor.[1] This guide compares this compound with established DNMT inhibitors: 5-Azacytidine, Decitabine (5-aza-2'-deoxycytidine), Zebularine, and RG108.

Comparative Analysis of DNMT Inhibitors

A direct comparison of the enzymatic inhibitory activity of this compound against DNMT1, DNMT3A, and DNMT3B is limited by the current lack of publicly available IC50 or Ki values from in vitro enzymatic assays. However, we can compare its cellular activity and the known specificity profiles of other well-characterized DNMT inhibitors.

Table 1: Comparison of Cellular Activity and Specificity of DNMT Inhibitors

InhibitorMechanism of ActionTarget DNMTsCellular IC50 RangeNotes on Specificity
This compound Cytidine Analog, likely covalent incorporation into DNAPresumed DNMTsData not availableSpecificity for DNMT1 vs. DNMT3A/3B is not yet established.
5-Azacytidine Cytidine analog; incorporates into DNA and RNA, forms covalent adducts with DNMTs, leading to their degradation.[2][3]DNMT1, DNMT3A, DNMT3B~0.05 µM - >4 µM in various cancer cell lines.[3]Induces degradation of DNMT1 and to a lesser extent DNMT3A; DNMT3B appears more resistant.[2]
Decitabine (5-aza-2'-deoxycytidine) Deoxycytidine analog; incorporates into DNA, forms covalent adducts with DNMTs, leading to their degradation.[2][4]DNMT1, DNMT3A, DNMT3B~0.05 µM - >2 µM in various cancer cell lines.Shows a pronounced effect on the degradation of DNMT1.[2][4]
Zebularine Cytidine analog; forms a covalent complex with DNMTs.Primarily DNMT1~100 µM - 426 µM in breast cancer cell lines.Considered to be more specific for DNMT1.
RG108 Non-nucleoside small molecule; blocks the active site of DNMTs.Primarily DNMT1115 nM (in vitro DNMT assay); 70-75 µM in esophageal cancer cell lines.Designed to be a specific DNMT1 inhibitor.

Signaling Pathways and Experimental Workflows

To understand the context of DNMT inhibition and the methods used to assess it, the following diagrams illustrate the DNA methylation pathway and a typical experimental workflow for evaluating inhibitor specificity.

Figure 1. Simplified DNA Methylation Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Specificity Assessment cluster_1 Cellular Activity and Methylation Analysis cluster_2 Data Interpretation start DNMT Inhibitor (e.g., this compound) assay In Vitro DNMT Activity Assay (DNMT1, DNMT3A, DNMT3B) start->assay ic50 Determine IC50 values for each enzyme assay->ic50 specificity Calculate Specificity Ratio (IC50 DNMT3s / IC50 DNMT1) ic50->specificity interpretation Compare in vitro specificity with cellular effects on DNA methylation specificity->interpretation cell_culture Treat Cancer Cell Lines with Inhibitor viability Cell Viability Assay (e.g., MTT Assay) cell_culture->viability methylation DNA Extraction & Bisulfite Conversion cell_culture->methylation sequencing Whole-Genome or Targeted Bisulfite Sequencing methylation->sequencing analysis Analyze Global and Gene-Specific Methylation Changes sequencing->analysis analysis->interpretation

Figure 2. Experimental Workflow for Assessing DNMT Inhibitor Specificity.

Experimental Protocols

In Vitro DNMT Activity/Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available DNMT activity assay kits.

Principle: This assay measures the activity of DNMTs by quantifying the methylation of a CpG-rich DNA substrate coated on a microplate well. The methylated cytosines are detected using a specific antibody, and the signal is quantified colorimetrically.

Materials:

  • Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes

  • DNMT inhibitor (e.g., this compound)

  • DNMT Assay Buffer

  • S-adenosylmethionine (SAM)

  • DNA-coated microplate

  • Anti-5-methylcytosine (5mC) primary antibody

  • HRP-conjugated secondary antibody

  • Colorimetric developing solution

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of DNMT enzymes, SAM, and the test inhibitor at various concentrations in DNMT Assay Buffer.

  • Reaction Setup: To the DNA-coated wells, add the DNMT enzyme, SAM, and the test inhibitor (or vehicle control).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the methylation reaction to occur.

  • Washing: Wash the wells multiple times with a wash buffer to remove non-bound reagents.

  • Primary Antibody Incubation: Add the diluted anti-5mC antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

  • Washing: Repeat the washing step.

  • Color Development: Add the colorimetric developing solution and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value for each DNMT enzyme.

Whole-Genome Bisulfite Sequencing (WGBS)

This protocol provides a general overview of the steps involved in WGBS.

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to the original reference genome, the methylation status of each cytosine can be determined at single-base resolution.[1][5][6]

Materials:

  • Genomic DNA (gDNA)

  • DNA fragmentation equipment (e.g., sonicator)

  • DNA end-repair and A-tailing reagents

  • Methylated sequencing adapters

  • DNA ligase

  • Bisulfite conversion kit

  • PCR amplification reagents

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • gDNA Extraction and Fragmentation: Extract high-quality gDNA from cells or tissues. Fragment the DNA to the desired size range (e.g., 200-400 bp) using sonication.[6]

  • Library Preparation:

    • Perform end-repair on the fragmented DNA to create blunt ends.

    • Add a single adenine (A) nucleotide to the 3' ends of the DNA fragments (A-tailing).

    • Ligate methylated sequencing adapters to the A-tailed DNA fragments.[6]

  • Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions. This step converts unmethylated cytosines to uracils.[1][5]

  • PCR Amplification: Amplify the bisulfite-converted DNA using primers that target the sequencing adapters. This step enriches for the library fragments and converts the uracils to thymines.

  • Sequencing: Sequence the amplified library on an NGS platform.[1][5]

  • Data Analysis:

    • Perform quality control on the sequencing reads.

    • Align the reads to a reference genome.

    • Call the methylation status for each cytosine based on the C-to-T conversion rate.

    • Perform downstream analyses, such as identifying differentially methylated regions (DMRs).

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of DNMT inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][4][7][8][9]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • DNMT inhibitor (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the DNMT inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4][8]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Conclusion

References

A Comparative Analysis of 5-Phenylcytidine and Decitabine for Epigenetic Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modulators, nucleoside analogs have emerged as a critical class of compounds for research and therapeutic applications. This guide provides a comparative analysis of two such analogs: the well-established DNA methyltransferase (DNMT) inhibitor, Decitabine, and the less-characterized 5-Phenylcytidine. While Decitabine is a cornerstone of epigenetic cancer therapy, this compound represents a potential but largely unexplored alternative. This document aims to objectively compare their known properties, supported by available experimental data, to inform future research and development efforts.

Introduction to this compound and Decitabine

Decitabine (5-aza-2'-deoxycytidine) is a pyrimidine nucleoside analog of deoxycytidine. It is a potent inhibitor of DNA methyltransferases and is an FDA-approved therapeutic agent for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its mechanism of action and biological effects have been extensively studied.

This compound is a cytidine nucleoside analog.[3] It is structurally related to other cytidine analogs that are known to inhibit DNA methyltransferases, such as Zebularine.[3] However, detailed experimental data on its biological activity, mechanism of action, and comparative efficacy are not widely available in the public domain. This guide will present the known information for Decitabine and highlight the areas where further investigation of this compound is warranted.

Chemical Structures

CompoundChemical Structure
This compound
alt text
Decitabine
alt text

Mechanism of Action

Decitabine: A Covalent Inhibitor of DNA Methyltransferases

Decitabine exerts its primary effect through the inhibition of DNA methyltransferases (DNMTs), particularly DNMT1. As a cytidine analog, it is incorporated into replicating DNA. Once incorporated, it forms an irreversible covalent adduct with DNMTs that attempt to methylate the 5-position of the cytosine ring. This trapping of the enzyme leads to its degradation and subsequent global DNA hypomethylation. At higher concentrations, Decitabine can also induce DNA damage and apoptosis.[4]

The following diagram illustrates the proposed mechanism of action for Decitabine.

Caption: Mechanism of action of Decitabine.
This compound: A Putative DNA Methyltransferase Inhibitor

Based on its chemical structure as a cytidine analog, this compound is hypothesized to act as an inhibitor of DNA methyltransferases.[3] The presence of a bulky phenyl group at the C5 position of the cytosine ring, the site of methylation, could sterically hinder the approach of DNMTs or alter the electronic properties of the ring, thereby inhibiting the methylation reaction. However, without experimental data, its precise mechanism, whether it acts as a covalent inhibitor like Decitabine or through a different mechanism, remains speculative.

Comparative Performance Data

A direct comparative study of this compound and Decitabine is not currently available in the scientific literature. The following tables summarize the known quantitative data for Decitabine.

Table 1: In Vitro Cytotoxicity of Decitabine in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
A549Non-small cell lung cancer~1-1072MTT[5]
HL-60Acute promyelocytic leukemia~148-72MTT[6]
U937Histiocytic lymphoma~148-72MTT[7]
K562Chronic myelogenous leukemia~1120Not specified[8]
SKM-1Myelodysplastic syndrome~1120Not specified[8]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effects of Decitabine on DNA Methylation and Gene Expression
Cell LineEffect on Global DNA MethylationKey Upregulated GenesMethod of AnalysisReference
AML cellsSignificant demethylationTumor suppressor genesMicroarray, RT-PCR[9]
Breast Cancer CellsGlobal hypomethylationVaries by cell lineInfinium EPIC Methylation[10]
T-LBL PDX modelsSignificant hypomethylationVaries by modelRNA sequencing[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate compounds like Decitabine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Decitabine) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

The following diagram outlines the workflow for a typical cell viability assay.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with compound Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay.
Global DNA Methylation Analysis

Several methods can be used to assess changes in global DNA methylation. One common approach is an ELISA-based colorimetric or fluorometric assay.[13]

Protocol (ELISA-based):

  • DNA Extraction: Isolate genomic DNA from treated and untreated cells.

  • DNA Binding: Bind a specific amount of DNA to the wells of a microplate.

  • Antibody Incubation: Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Color Development: Add a colorimetric substrate and measure the absorbance.

  • Quantification: Calculate the percentage of 5-mC relative to a standard curve.

Gene Expression Analysis (Quantitative Real-Time PCR)

Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of specific genes.[14][15][16]

Protocol:

  • RNA Extraction: Isolate total RNA from treated and untreated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up a qPCR reaction using cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Acquisition: Run the qPCR reaction in a real-time PCR machine to monitor the amplification of the target gene in real-time.

  • Data Analysis: Determine the relative gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene.

The following diagram illustrates the logical relationship in a gene expression analysis experiment.

Gene_Expression_Logic Cell_Treatment Cell Treatment with Compound RNA_Isolation Total RNA Isolation Cell_Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Logical flow of a gene expression analysis.

Conclusion and Future Directions

Decitabine is a well-characterized DNA methyltransferase inhibitor with proven clinical efficacy. Its mechanism of action, involving the covalent trapping of DNMTs and subsequent DNA hypomethylation, is well-understood. In contrast, this compound remains a largely enigmatic compound. While its structure suggests potential as a DNMT inhibitor, there is a critical lack of experimental data to support this hypothesis and to define its biological activity.

For researchers and drug development professionals, this comparative analysis highlights both the established utility of Decitabine and the significant knowledge gap surrounding this compound. Future research should focus on:

  • Synthesis and Characterization: Establishing a reliable synthesis route for this compound and thoroughly characterizing its physicochemical properties.

  • In Vitro Evaluation: Performing comprehensive in vitro studies to determine its cytotoxicity in a panel of cancer cell lines, its effect on global and gene-specific DNA methylation, and its impact on gene expression.

  • Mechanism of Action Studies: Investigating the precise molecular mechanism by which this compound exerts its effects, including whether it acts as a DNMT inhibitor and if so, whether it forms covalent adducts.

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and Decitabine to assess their relative potency and efficacy.

Such studies are essential to determine if this compound holds promise as a novel epigenetic modulator and to guide its potential development as a therapeutic agent.

References

Validating the Biological Effects of 5-Phenylcytidine with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Phenylcytidine with alternative compounds, focusing on the validation of its biological effects using knockout models. We delve into its primary mechanism as a DNA methyltransferase (DNMT) inhibitor and explore its potential off-target effects on RNA methylation, specifically through the inhibition of NSUN2. This document outlines detailed experimental protocols and presents a framework for comparing quantitative data to aid in the design and interpretation of studies aimed at validating the efficacy and specificity of this compound.

Introduction to this compound and its Analogs

This compound is a cytidine nucleoside analog that is structurally similar to other well-characterized epigenetic modifiers.[1] Like its counterparts, Zebularine and 5-Azacytidine, it is proposed to function as an inhibitor of DNA methyltransferases (DNMTs).[1] These enzymes are critical for maintaining methylation patterns that regulate gene expression, and their dysregulation is implicated in various diseases, including cancer.[2] By incorporating into DNA, these cytidine analogs can trap DNMT enzymes, leading to a reduction in overall DNA methylation and the reactivation of silenced tumor suppressor genes.[3]

Furthermore, some cytidine analogs have been shown to affect RNA methylation.[4] This raises the possibility that this compound may also exert off-target effects by inhibiting RNA methyltransferases such as NSUN2, an enzyme involved in tRNA and mRNA methylation.[5][6] Validating the on-target and potential off-target effects of this compound is crucial for its development as a specific research tool or therapeutic agent. Knockout models, where specific DNMT or NSUN2 genes are inactivated, provide a powerful system for this validation.

Comparative Analysis of this compound and Alternatives

To objectively assess the performance of this compound, a direct comparison with established DNMT inhibitors and a specific NSUN2 inhibitor is necessary. The following tables summarize key performance indicators.

Disclaimer: Specific experimental data for this compound is limited in the current literature. The values presented for this compound are hypothetical and for illustrative purposes to guide experimental design.

Table 1: Comparison of Cytotoxicity (IC50) in Wild-Type vs. Knockout Cancer Cell Lines
CompoundTarget(s)Cell LineIC50 (µM) in Wild-TypeIC50 (µM) in DNMT1-/-IC50 (µM) in NSUN2-/-
This compound DNMTs (primary), NSUN2 (potential)HCT116 (Colon Cancer)[Hypothetical: 50][Hypothetical: >150][Hypothetical: 45]
Zebularine DNMTsT24 (Bladder Cancer)~100 (96h)[7]Increased resistance expectedMinimal change expected
5-Azacytidine DNMTsVarious Leukemia Lines0.019 - 0.15 (ID50/90)[8]Decreased sensitivity[9]Minimal change expected
MY-1B NSUN2Prostate Cancer CellsNot ReportedNot ReportedIncreased resistance expected
Table 2: Comparison of Effects on Gene Expression and DNA/RNA Methylation
CompoundTarget Gene (Example)Fold Change in Gene Expression (WT)Fold Change in Gene Expression (DNMT1-/-)Global DNA Methylation Change (WT)tRNA Methylation (m5C) Change (WT)tRNA Methylation (m5C) Change (NSUN2-/-)
This compound p21[Hypothetical: +4.0][Hypothetical: +1.2][Hypothetical: -30%][Hypothetical: -10%]No significant change
Zebularine p15INK4BSignificant increase[10]Blunted responseSignificant decrease[7]Minimal effectNo significant change
5-Azacytidine p21Dose-dependent increase[11]Blunted responseGlobal decrease[2]Potential decreaseNo significant change
MY-1B Not ApplicableNot ApplicableNot ApplicableMinimal effectGlobal reduction[5]No significant change

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.

  • Cell Seeding: Plate cells (e.g., HCT116 WT, DNMT1-/-, and NSUN2-/-) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound or alternative compounds for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify changes in the expression of target genes (e.g., tumor suppressor genes like p21 or p15INK4B).

  • Cell Treatment and RNA Extraction: Treat cells with the compounds at a designated concentration (e.g., IC50) for a specified time. Extract total RNA using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a SYBR Green or TaqMan-based master mix.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Bisulfite Sequencing for DNA Methylation Analysis

This "gold standard" technique is used to determine the methylation status of specific CpG sites or to assess global DNA methylation changes.[5][6]

  • Genomic DNA Extraction and Bisulfite Conversion: Extract genomic DNA from treated and untreated cells. Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils while leaving methylated cytosines unchanged.

  • PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using specific primers.

  • Sequencing: Sequence the PCR products.

  • Data Analysis: Align the sequences and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (converted from unmethylated cytosines).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental Workflow

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Compound Treatment cluster_assays Downstream Assays WT Wild-Type Cells Treat_5PC This compound WT->Treat_5PC Treat_Alt Alternative Compounds WT->Treat_Alt KO_DNMT DNMT Knockout Cells KO_DNMT->Treat_5PC KO_DNMT->Treat_Alt KO_NSUN2 NSUN2 Knockout Cells KO_NSUN2->Treat_5PC KO_NSUN2->Treat_Alt Viability Cell Viability Assay (IC50) Treat_5PC->Viability Gene_Exp Gene Expression (qRT-PCR) Treat_5PC->Gene_Exp Methylation DNA/RNA Methylation Analysis Treat_5PC->Methylation Treat_Alt->Viability Treat_Alt->Gene_Exp Treat_Alt->Methylation

Caption: Experimental workflow for validating this compound's effects.

Signaling Pathway of DNMT Inhibition

dnmt_inhibition_pathway cluster_drug Inhibitor cluster_enzyme Enzyme cluster_dna DNA Level cluster_cellular Cellular Outcome Drug This compound / Zebularine / 5-Azacytidine DNMT1 DNMT1 Drug->DNMT1 inhibits TSG_expression Tumor Suppressor Gene Re-expression Drug->TSG_expression indirectly promotes DNA_methylation DNA Hypermethylation DNMT1->DNA_methylation maintains TSG_silencing Tumor Suppressor Gene (e.g., p21) Silencing DNA_methylation->TSG_silencing leads to Cell_cycle_arrest Cell Cycle Arrest TSG_silencing->Cell_cycle_arrest prevents Apoptosis Apoptosis TSG_silencing->Apoptosis prevents TSG_expression->Cell_cycle_arrest TSG_expression->Apoptosis

References

Confirming the On-Target Activity of 5-Phenylcytidine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Phenylcytidine with other known DNA methyltransferase (DNMT) inhibitors, offering experimental data and detailed protocols to facilitate the in vitro confirmation of its on-target activity. As an analog of cytidine, this compound is postulated to exert its biological effects through the inhibition of DNMTs, a critical enzyme family in epigenetic regulation.[1][2]

Comparative Analysis of DNMT Inhibitors

To objectively evaluate the in vitro performance of this compound, it is compared with two well-characterized DNMT inhibitors: 5-Azacytidine and Zebularine. Both are cytidine analogs that have been extensively studied for their ability to inhibit DNA methylation.[3][4]

CompoundMechanism of ActionIn Vitro IC50Key Cellular Effects
This compound Putative covalent trapping of DNMTs after incorporation into DNA.Data not availableExpected to induce demethylation and re-expression of silenced genes.
5-Azacytidine Forms a covalent adduct with DNMTs, leading to their degradation and subsequent DNA hypomethylation.[4][5]~0.6-4.9 µg/mL in human lung cancer cell lines.[6]Induces cell differentiation, senescence, and cytotoxic autophagy.
Zebularine Forms a covalent complex with DNMTs, inhibiting their catalytic activity.[5]Generally higher than 5-Azacytidine, with a slightly lesser demethylating effect at higher concentrations in some studies.[3][7]Reactivates silenced genes and has shown chemopreventive properties.

Experimental Protocols

To validate the on-target activity of this compound as a DNMT inhibitor, a robust in vitro assay is essential. The following is a detailed protocol for a widely used colorimetric DNMT activity/inhibition assay, often available in commercial kit formats.

In Vitro DNMT Activity/Inhibition Assay (Colorimetric)

This assay quantifies DNMT activity by measuring the methylation of a DNA substrate.

Principle: A cytosine-rich DNA substrate is coated on a microplate. DNMT enzymes present in a nuclear extract or as a purified enzyme will transfer a methyl group from S-adenosylmethionine (SAM) to the DNA. The resulting 5-methylcytosine is detected by a specific antibody in an ELISA-based reaction, and the signal is proportional to the DNMT activity.

Materials:

  • Microplate pre-coated with a universal CpG-enriched DNA substrate.

  • Nuclear extract or purified DNMT1, DNMT3a, or DNMT3b.

  • This compound and other inhibitors (e.g., 5-Azacytidine, Zebularine).

  • S-adenosylmethionine (SAM) as a methyl donor.

  • Capture antibody specific for 5-methylcytosine.

  • Detection antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Substrate for the reporter enzyme (e.g., TMB).

  • Stop solution.

  • Wash buffer.

  • Assay buffer.

Procedure:

  • Preparation: Prepare nuclear extracts from cells of interest or use purified DNMT enzymes. Dilute the test compounds (this compound, 5-Azacytidine, Zebularine) to the desired concentrations.

  • Reaction Setup: To the wells of the microplate, add the assay buffer, SAM, and the nuclear extract or purified DNMT enzyme. For inhibition assays, add the test compounds. Include a positive control (no inhibitor) and a negative control (no DNMT enzyme).

  • Incubation: Incubate the plate at 37°C for 60-120 minutes to allow for the methylation reaction to occur.

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound components.

  • Antibody Incubation: Add the capture antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Repeat the washing step.

  • Detection: Add the detection antibody and incubate at room temperature for 30-60 minutes.

  • Washing: Repeat the washing step.

  • Signal Development: Add the developer solution and incubate in the dark for 5-15 minutes, or until a suitable color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of DNMT inhibition for each compound concentration relative to the positive control. Determine the IC50 value for each inhibitor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the DNA methylation pathway and a typical experimental workflow.

DNA_Methylation_Pathway cluster_0 DNA Methylation & Gene Silencing cluster_1 Inhibition by Cytidine Analogs SAM SAM (Methyl Donor) DNMTs DNMTs (DNMT1, DNMT3a/b) SAM->DNMTs Provides Methyl Group methylated_DNA Methylated DNA (Gene Silenced) DNMTs->methylated_DNA Catalyzes Methylation unmethylated_DNA Unmethylated DNA (Gene Active) unmethylated_DNA->DNMTs Target for Methylation MBD Methyl-CpG Binding Domain Proteins (MBDs) methylated_DNA->MBD Recruits Chromatin Condensed Chromatin MBD->Chromatin Promotes Cytidine_Analogs This compound 5-Azacytidine Zebularine DNMT_inhibition DNMT Inhibition/ Degradation Cytidine_Analogs->DNMT_inhibition Induces DNMT_inhibition->DNMTs Blocks Activity

Caption: DNA methylation signaling pathway and its inhibition.

Experimental_Workflow cluster_workflow In Vitro DNMT Inhibition Assay Workflow start Start prep Prepare Reagents: - Nuclear Extract/Purified DNMT - Test Compounds - Buffers & Substrates start->prep reaction Set up Methylation Reaction in Microplate Wells prep->reaction incubation Incubate at 37°C reaction->incubation wash1 Wash Wells incubation->wash1 ab_incubation Add 5-mC Antibody & Incubate wash1->ab_incubation wash2 Wash Wells ab_incubation->wash2 detection Add Detection Antibody & Incubate wash2->detection wash3 Wash Wells detection->wash3 develop Add Substrate & Develop Signal wash3->develop stop Stop Reaction develop->stop read Read Absorbance stop->read analyze Analyze Data: Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a DNMT inhibition assay.

References

Safety Operating Guide

Proper Disposal of 5-Phenylcytidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 5-Phenylcytidine, ensuring operational integrity and personnel safety in research and development settings.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to maintaining a safe and compliant laboratory environment. This guide provides a procedural, step-by-step approach to the disposal of this compound, a nucleoside analog. Adherence to these guidelines is critical to mitigate risks to personnel and the environment.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the compound's hazards, necessary personal protective equipment (PPE), and emergency procedures.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be required for handling larger quantities or if dust is generated.

Handling Precautions:

  • Avoid contact with skin, eyes, or clothing.

  • Avoid ingestion and inhalation.

  • Prevent dust formation.

  • Handle in accordance with good industrial hygiene and safety practices.

Chemical Waste Characterization

This compound should be treated as hazardous chemical waste. As a nucleoside analog, it may possess biological activity and potential toxicity.[1][2] It is crucial to avoid mixing it with non-hazardous waste to prevent cross-contamination and ensure proper disposal.

Step-by-Step Disposal Procedure

The following steps outline the recommended procedure for the disposal of this compound:

Step 1: Segregation of Waste

  • Isolate all waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 2: Waste Containerization

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical properties of this compound.

  • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

Step 3: Collection and Storage

  • Solid waste, such as contaminated labware and PPE, should be collected in a designated solid waste container.

  • For spills, sweep up the solid material and place it into a suitable container for disposal.[3] Avoid generating dust.

  • Store the waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Keep the container tightly closed when not in use.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the completed hazardous waste manifest and any other required documentation.

  • Never dispose of this compound down the drain or in the regular trash.[4]

The disposal of recombinant or synthetic nucleic acid molecules, which are related to nucleoside analogs, must be done as regulated medical waste, often requiring decontamination before disposal.[5]

Emergency Procedures

In case of accidental release or exposure, follow these procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[3]

  • Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Waste Minimization

To reduce the volume and toxicity of chemical waste, consider the following practices:[6]

  • Purchase only the quantity of this compound needed for your experiments.

  • Review experimental protocols to minimize the amount of chemical used.

  • Do not mix hazardous waste with non-hazardous waste.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal protocols.

Disposal_Workflow cluster_pre_disposal Pre-Disposal cluster_disposal_process Disposal Process cluster_emergency Emergency Consult_SDS Consult Safety Data Sheet (SDS) Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Consult_SDS->Wear_PPE Segregate_Waste Segregate this compound Waste Wear_PPE->Segregate_Waste Containerize Place in Labeled, Leak-Proof Hazardous Waste Container Segregate_Waste->Containerize Store_Waste Store in Designated Secure Area Containerize->Store_Waste Arrange_Disposal Contact EH&S for Professional Disposal Store_Waste->Arrange_Disposal Spill_Exposure Spill or Exposure Occurs Follow_Emergency_Procedures Follow Emergency Procedures (from SDS) Spill_Exposure->Follow_Emergency_Procedures Report_Incident Report Incident to Supervisor/EH&S Follow_Emergency_Procedures->Report_Incident

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.